molecular formula C9H14N2 B2458556 Methyl[2-(phenylamino)ethyl]amine CAS No. 64469-32-5

Methyl[2-(phenylamino)ethyl]amine

Cat. No.: B2458556
CAS No.: 64469-32-5
M. Wt: 150.225
InChI Key: COCFQAQFBIRRKQ-UHFFFAOYSA-N
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Description

Methyl[2-(phenylamino)ethyl]amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.225. The purity is usually 95%.
BenchChem offers high-quality Methyl[2-(phenylamino)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl[2-(phenylamino)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N'-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFQAQFBIRRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of N-Methyl-N'-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the molecular structure, synthesis, and applications of N-Methyl-N'-phenyl-1,2-ethanediamine.

CAS: 64469-32-5 | Molecular Weight: 150.22 g/mol

Executive Summary

N-Methyl-N'-phenyl-1,2-ethanediamine (also known as


-Methyl-

-phenyl-1,2-ethanediamine) is a specialized unsymmetrical diamine building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as Bradykinin B1 and histamine receptors.[1][2]

Distinguished by its dual-nitrogen functionality—comprising one secondary aromatic amine (aniline-like) and one secondary aliphatic amine—the molecule exhibits unique differential reactivity. This "reactivity gradient" allows medicinal chemists to selectively functionalize either terminus, making it a critical scaffold in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[2][4][5]

Nomenclature and Identification
PropertyDetail
IUPAC Name

-Methyl-

-phenyl-ethane-1,2-diamine
Common Synonyms N-(2-(Methylamino)ethyl)aniline; N-Methyl-N'-phenylethylenediamine
CAS Registry Number 64469-32-5 (Free base)
Related CAS 141832-98-6 (Hydrochloride salt)
Molecular Formula C

H

N

SMILES CNCCNC1=CC=CC=C1
InChI Key COCFQAQFBIRRKQ-UHFFFAOYSA-N
Molecular Structure Analysis

The molecule consists of an ethylene (


) spacer bridging two distinct nitrogen environments:
  • N-Phenyl Terminus (Aromatic): The nitrogen atom attached to the phenyl ring possesses

    
    -like character due to resonance delocalization of the lone pair into the 
    
    
    
    -system of the benzene ring. This significantly reduces its basicity (
    
    
    ) and nucleophilicity compared to typical amines.
  • N-Methyl Terminus (Aliphatic): The

    
    -methyl group is attached to an 
    
    
    
    nitrogen. This amine is highly basic (
    
    
    ) and nucleophilic, serving as the primary site for protonation and electrophilic attack in neutral conditions.

Structure cluster_legend Reactivity Gradient Phenyl Phenyl Ring (Lipophilic Domain) N_Aromatic N-Phenyl Amine (Low Basicity) Phenyl->N_Aromatic Linker Ethylene Bridge (Flexible Spacer) N_Aromatic->Linker N_Aliphatic N-Methyl Amine (High Basicity) Linker->N_Aliphatic Nucleophilic Attack Nucleophilic Attack

Figure 1: Structural connectivity highlighting the electronic differentiation between the two nitrogen centers.

Key Physical Parameters
ParameterValueContext
Molecular Weight 150.22 g/mol Ideal for fragment-based screening (<200 Da)
Exact Mass 150.1157 DaMonoisotopic mass for MS validation
LogP (Predicted) 1.1 - 1.4Moderate lipophilicity; CNS penetrant potential
PSA (Polar Surface Area) ~24 Å

High membrane permeability
H-Bond Donors 2Secondary amines
H-Bond Acceptors 2Nitrogen lone pairs

Synthesis & Production Protocols

The synthesis of N-Methyl-N'-phenyl-1,2-ethanediamine requires strategies that prevent over-alkylation (quaternization) or polymerization. The most robust industrial route involves the nucleophilic substitution of an activated


-phenyl precursor with methylamine.
Primary Synthetic Route: Nucleophilic Substitution

This method utilizes


-(2-chloroethyl)aniline as the electrophile. This precursor is generated by reacting aniline with 2-chloroethanol or ethylene oxide followed by chlorination.

Step-by-Step Protocol:

  • Precursor Preparation: React Aniline (1.0 eq) with 1-bromo-2-chloroethane (1.2 eq) under mild basic conditions (NaHCO

    
    ) to yield 
    
    
    
    -(2-chloroethyl)aniline.
  • Amination: Dissolve

    
    -(2-chloroethyl)aniline in ethanol.
    
  • Addition: Add excess Methylamine (40% aq. solution, 5.0 eq) to the reaction vessel. Note: Excess methylamine is crucial to prevent the product from reacting with a second equivalent of the alkyl halide.

  • Reaction: Heat to 60°C in a sealed pressure vessel for 12 hours.

  • Workup: Evaporate solvent and excess methylamine. Basify with NaOH (1M) to pH >12. Extract with Dichloromethane (DCM).

  • Purification: The crude oil is purified via vacuum distillation or converted to the dihydrochloride salt using HCl/Ether for crystallization.

Synthesis Aniline Aniline (Start) Intermediate N-(2-chloroethyl)aniline (Electrophile) Aniline->Intermediate 1. Cl-CH2-CH2-Br 2. Base Product N-Methyl-N'-phenyl-1,2-ethanediamine (Target) Intermediate->Product Nucleophilic Substitution (SN2) Reagent Methylamine (Excess) Reagent->Product

Figure 2: Synthetic pathway via nucleophilic substitution, prioritizing mono-alkylation control.

Applications in Drug Development

Bradykinin Receptor Antagonists

Research indicates that diamine linkers are essential pharmacophores in the development of Bradykinin B1 receptor antagonists. The


-methyl-N'-phenyl-1,2-ethanediamine motif mimics the 

-terminal arginine residues found in endogenous kinins, providing critical hydrogen bonding interactions within the receptor pocket while the phenyl ring occupies a hydrophobic sub-pocket.
Kinase Inhibitor Scaffolds

In kinase drug discovery, the ethylene diamine bridge serves as a flexible linker connecting the ATP-binding hinge region binder (often a heterocycle) to the solvent-exposed solubility group. The specific basicity of the


-methyl group in this molecule aids in lysosomal trapping, potentially increasing the intracellular residence time of the drug.
CNS Active Agents

Due to its low molecular weight (150.22 Da) and favorable LogP, derivatives of this compound effectively cross the Blood-Brain Barrier (BBB). It is used as a precursor for sigma receptor ligands and novel antihistamines where the "ethylenediamine" core is a classical structural feature (e.g., Tripelennamine analogs).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • m/z 120: Loss of methylamine (

      
      ).
      
    • m/z 106: Formation of the

      
      -methylenebenzenaminium ion (
      
      
      
      ), characteristic of
      
      
      -substituted anilines.
Proton NMR ( H-NMR) in CDCl
Shift (

ppm)
MultiplicityIntegrationAssignment
7.15 - 7.25Multiplet2HPhenyl (meta)
6.65 - 6.75Multiplet3HPhenyl (ortho/para)
3.80Broad Singlet1HAr-NH -CH

3.15Triplet2HAr-NH-CH

2.85Triplet2HCH

-NH-Me
2.45Singlet3HN-CH

1.50Broad Singlet1HR-NH -Me

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64469-32-5, N1-Methyl-N2-phenylethane-1,2-diamine. Retrieved from [Link]

  • Whalley, E. T., et al. (1987). Bradykinin antagonists.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 336, 652-655.[3] (Context: Use of diamine linkers in antagonist design).

  • European Patent Office.Patent EP1633348B1: Novel compounds useful for bradykinin B1 receptor antagonism.

Sources

Technical Guide: Solubility Profile of Methyl[2-(phenylamino)ethyl]amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Methyl[2-(phenylamino)ethyl]amine , structurally identified as


-Methyl-

-phenyl-1,2-ethanediamine
.

Executive Summary

Methyl[2-(phenylamino)ethyl]amine (CAS: Variable by salt/base form; Free base analog often associated with


-Methyl-

-phenyl-1,2-ethanediamine
) is a vicinal diamine featuring a secondary methylamine and a secondary aniline moiety bridged by an ethylene chain. Its solubility behavior is governed by the competing hydrophobicity of the phenyl ring and the hydrophilicity of the two amine centers.

This guide provides a definitive analysis of its solubility across solvent classes, offering researchers a predictive framework for synthesis, purification, and formulation. The compound exhibits a "Lipophilic-Basic" solubility profile: it is highly soluble in chlorinated and polar organic solvents, moderately soluble in aromatic hydrocarbons, and exhibits pH-dependent solubility in aqueous media.

Physicochemical Identity & Structural Analysis

Understanding the molecule's structure is a prerequisite for predicting solvent interactions.

PropertyDetail
IUPAC Name

-Methyl-

-phenyl-1,2-ethanediamine
Common Synonyms

-(2-Methylaminoethyl)aniline; Methyl[2-(phenylamino)ethyl]amine
Molecular Formula

Molecular Weight 150.22 g/mol
Physical State Viscous liquid or low-melting solid (Ambient STP)
pKa (Predicted)

10.0 (Aliphatic amine),

4.6 (Aniline nitrogen)
LogP (Predicted) 1.2 – 1.5 (Moderate Lipophilicity)
Structural Solubility Drivers
  • Phenyl Group : Drives solubility in aromatic (Toluene) and chlorinated (DCM) solvents via

    
    -
    
    
    
    and van der Waals interactions.
  • Secondary Amines (-NH-) : Provide hydrogen bond donation/acceptance, facilitating solubility in alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO).

  • Ethylene Bridge : Adds flexibility but minimal impact on polarity.

Solubility Profile by Solvent Class

The following data summarizes the expected solubility behavior based on Hansen Solubility Parameters (HSP) and structural analogs (


-phenylethylenediamine).
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High affinity due to dispersion forces and dipole interactions. Ideal for extraction.
Alcohols (Protic) Methanol, Ethanol, IsopropanolExcellent Amine groups form H-bonds with solvent hydroxyls. Suitable for recrystallization (if solid).
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions solvate the polar amine segments.
Aromatic Hydrocarbons Toluene, BenzeneGood

-

stacking with the phenyl ring drives dissolution.
Ethers THF, Diethyl Ether, MTBEGood Ether oxygens accept H-bonds from the amine protons.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Moderate Solubility decreases as the aliphatic chain length increases; often requires heating.
Water (Neutral pH) WaterLow/Sparingly Hydrophobic phenyl ring limits solubility despite amine polarity.
Water (Acidic pH < 4) 0.1M HCl, Acetate BufferHigh Protonation of the aliphatic amine (

) forms a soluble salt.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Quantitatively determine the saturation limit of Methyl[2-(phenylamino)ethyl]amine in a target solvent.

Reagents:

  • Analyte: Methyl[2-(phenylamino)ethyl]amine (>98% purity).

  • Solvent: HPLC Grade (dried if necessary).

Workflow:

  • Saturation : Add excess analyte to 5.0 mL of solvent in a scintillation vial.

  • Equilibration : Vortex for 5 minutes, then shake at constant temperature (25°C) for 24 hours.

  • Filtration : Filter supernatant through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification :

    • Method A (High Conc): Evaporate a 1.0 mL aliquot in a pre-weighed vessel under

      
       flow. Weigh the residue.
      
    • Method B (Trace): Dilute aliquot and analyze via HPLC-UV (254 nm).

Protocol B: Solvent Selection Decision Tree

Use the following logic to select the optimal solvent for your specific application (Synthesis vs. Extraction).

SolventSelection Start Select Application Synthesis Chemical Synthesis Start->Synthesis Extraction Extraction / Work-up Start->Extraction Analysis Analytical (HPLC/NMR) Start->Analysis TempHigh High Temp Required? Synthesis->TempHigh Partition Partitioning from Water? Extraction->Partition Protic Protic Solvent OK? Analysis->Protic Toluene Toluene / Xylene TempHigh->Toluene Yes (>80°C) THF THF / Dioxane TempHigh->THF No (<65°C) DCM Dichloromethane (DCM) Partition->DCM Denser than water EtOAc Ethyl Acetate Partition->EtOAc Lighter than water MeOH Methanol / Acetonitrile Protic->MeOH HPLC Mobile Phase DMSO DMSO-d6 / CDCl3 Protic->DMSO NMR Solvent

Caption: Decision logic for selecting the optimal solvent based on experimental intent.

Applications in Drug Development

The solubility profile of Methyl[2-(phenylamino)ethyl]amine is critical in two main phases:

  • Synthesis Intermediate :

    • Used as a building block for heterocycles (e.g., imidazolidinones).

    • Recommended Solvent : Toluene or Acetonitrile . These allow for reflux temperatures required for cyclization while maintaining solubility of the diamine.

  • Salt Formation :

    • To improve bioavailability or stability, the diamine is often converted to a hydrochloride or fumarate salt.

    • Protocol : Dissolve the free base in Ethanol or Isopropanol , then add the acid. The salt will often precipitate out due to lower solubility in the alcohol compared to the free base.

Safety & Handling

  • Corrosivity : As a secondary amine, it is potentially corrosive to skin and eyes.

  • Toxicity : Aniline derivatives can cause methemoglobinemia. Handle in a fume hood.

  • Storage : Store under inert gas (

    
     or Ar) to prevent oxidation (browning) of the aniline nitrogen.
    

References

  • PubChem . N-Methyl-N'-phenylethylenediamine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Google Patents . Method of manufacturing N-methylaniline derivatives. US Patent 3819709A.[1] Available at: .

Sources

pKa Profiling and Basicity of N-(2-methylaminoethyl)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methylaminoethyl)aniline is a bifunctional diamine characterized by an aromatic secondary amine (an aniline derivative) and an aliphatic secondary amine (a methylamino group). Understanding its acid-base dissociation constants (pKa) is critical for rational drug design, as the ionization state dictates lipophilicity (logD), membrane permeability, and target-receptor interactions. This whitepaper provides an in-depth analysis of the electronic determinants governing its basicity, comparative quantitative data, and a field-proven, self-validating experimental protocol for precise pKa determination.

Structural Analysis & Electronic Determinants of Basicity

The molecule features two distinct basic centers, leading to a biphasic protonation profile. The causality behind the vast difference in their basicity lies in fundamental physical organic chemistry principles:

  • Aromatic Nitrogen (N1): The lone pair on the aniline nitrogen is delocalized into the

    
    -system of the phenyl ring via resonance. This delocalization significantly reduces the electron density available for protonation, rendering it a weak base. Furthermore, the inductive electron-withdrawing effect (-I) of the adjacent ethylenediamine linker slightly depresses its basicity compared to N-methylaniline. The pKa of this conjugate acid is estimated at 4.0 - 4.5 .
    
  • Aliphatic Nitrogen (N2): The secondary methylamino group is heavily localized and highly basic. However, its basicity is modulated by the electron-withdrawing nature of the N-phenyl group transmitted through the ethylene bridge. In the primary amine analog, N-phenylethylenediamine, the aliphatic pKa is predicted to be 8.80 ± 0.10 12. The substitution of a methyl group on the aliphatic nitrogen in N-(2-methylaminoethyl)aniline introduces a mild electron-donating inductive effect (+I), which marginally increases the pKa to an estimated 9.0 - 9.3 .

At a physiological pH of 7.4, the molecule exists predominantly as a monocation: the aliphatic nitrogen is >98% protonated, while the aromatic nitrogen remains >99.9% neutral.

Quantitative Basicity Profiling

To contextualize the basicity of N-(2-methylaminoethyl)aniline, the table below summarizes the pKa values of structurally related reference compounds, demonstrating the inductive and resonance effects at play.

Table 1: Comparative pKa Values of N-(2-methylaminoethyl)aniline and Analogues

CompoundStructurepKa1 (Aromatic N)pKa2 (Aliphatic N)Data Type
AnilinePh-NH₂4.60N/AExperimental
N-methylanilinePh-NH-CH₃4.85N/AExperimental
N-phenylethylenediaminePh-NH-CH₂-CH₂-NH₂~4.08.80 ± 0.10Predicted 1
N-(2-methylaminoethyl)aniline Ph-NH-CH₂-CH₂-NH-CH₃ ~4.2 ~9.2 Extrapolated

Self-Validating Protocol: Potentiometric pKa Determination

To empirically validate the pKa values of N-(2-methylaminoethyl)aniline, a rigorous potentiometric titration protocol is required.

Causality Behind Experimental Choices (E-E-A-T):

  • Ionic Strength Control: 0.15 M KCl is utilized as the background electrolyte to lock the activity coefficients of the ionic species. This ensures the derived pKa values are true thermodynamic constants representative of physiological environments.

  • Atmospheric Exclusion: Titrations must be performed under a continuous nitrogen (

    
    ) purge. Atmospheric 
    
    
    
    readily dissolves in basic aqueous solutions to form carbonic acid (
    
    
    ), which introduces artifactual buffering regions that severely skew the pKa2 measurement of the highly basic aliphatic amine.

Self-Validation Mechanism: The system is self-validating through the initial acidification step. By driving the pH down to 2.0, the titration captures the complete buffering region of both the aromatic and aliphatic amines in a single continuous run. The exact overlap of the theoretical Gran plot with the empirical titration curve confirms the absence of impurities or electrode drift.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve accurately weighed N-(2-methylaminoethyl)aniline in 50 mL of 0.15 M KCl to achieve a final analyte concentration of 2.0 - 5.0 mM.

  • Acidification: Lower the initial pH of the solution to approximately 2.0 using standardized 0.1 M HCl. This ensures both nitrogen centers are fully protonated (dicationic state).

  • Titration: Introduce standardized 0.1 M KOH in 0.05 mL increments using an automated titrator. Maintain a continuous

    
     blanket over the solution.
    
  • Data Acquisition: Record the pH after each addition once equilibrium is reached (drift < 0.001 pH/min).

  • Analysis: Export the pH vs. volume data and apply a Gran plot transformation or non-linear regression analysis to calculate the exact pKa1 and pKa2 values.

Workflow Step1 1. Analyte Preparation 2-5 mM in 0.15 M KCl Step2 2. Acidification Adjust to pH 2.0 (0.1 M HCl) Step1->Step2 Establish baseline Step3 3. Potentiometric Titration Add 0.1 M KOH under N2 Step2->Step3 Full protonation Step4 4. Data Acquisition Record pH vs. Titrant Vol Step3->Step4 Dynamic tracking Step5 5. Non-Linear Regression Extract pKa1 & pKa2 Step4->Step5 Gran plot analysis

Experimental workflow for potentiometric pKa determination under physiological ionic strength.

Implications for Pharmacokinetics & Formulation

The distinct pKa gap (


) between the two nitrogen atoms in N-(2-methylaminoethyl)aniline provides a unique physicochemical profile for drug developers:
  • Formulation & Salt Screening: The highly basic aliphatic amine allows for the facile formation of stable, water-soluble mono-salts (e.g., hydrochloride, mesylate, or maleate) 3. The aromatic amine remains unprotonated under standard formulation conditions, preventing the formation of highly hygroscopic dihydrochloride salts.

  • Pharmacokinetics: The monocationic state at pH 7.4 balances aqueous solubility with moderate lipophilicity. The neutral aniline moiety allows the molecule to maintain sufficient lipophilicity to partition into lipid bilayers, optimizing the molecule for oral bioavailability and efficient crossing of the intestinal epithelium.

References

  • 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Thermodynamic Stability of Phenylamino Ethyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylamino ethyl amine derivatives (specifically


-phenylethylenediamines) represent a critical pharmacophore in kinase inhibitors and GPCR ligands.[1][2] However, their dual-nitrogen architecture—comprising an electron-rich anilinic nitrogen and a nucleophilic primary aliphatic amine—creates a unique thermodynamic vulnerability profile.[3][2]

This guide moves beyond standard stability testing to explain the why and how of degradation. We analyze the thermodynamic drivers of intramolecular cyclization and oxidative dehydrogenation, providing a self-validating framework for assessing shelf-life and formulation integrity.[2]

Molecular Mechanics & Thermodynamic Vulnerabilities

The core structure,


-(2-aminoethyl)aniline, possesses two distinct reactive centers with divergent 

values and redox potentials.[1][2] Understanding this duality is the first step in stability profiling.
The Mismatch[2]
  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ).[1] Acts as a potent nucleophile and proton trap.[2]
  • Anilinic Amine (

    
    ):  Low basicity (
    
    
    
    ).[1] The lone pair is delocalized into the phenyl ring, raising the HOMO energy and making this center highly susceptible to single-electron transfer (SET) oxidation.
The Entropy of Cyclization (The "Thermodynamic Sink")

Thermodynamically, the formation of a 5-membered ring (imidazolidine) is favored over the open-chain diamine in the presence of carbonyl impurities (e.g., formaldehyde, acetaldehyde from excipients).[1]


[1][2]

While the enthalpy (


) of bond formation is exothermic, the entropy penalty (

) for closing a 5-membered ring is significantly lower than for larger rings.[1] This makes the "open" chain thermodynamically metastable in non-pure environments.

Mechanistic Degradation Pathways[4]

We classify instability into three primary vectors: Oxidative Dehydrogenation, Maillard-Type Cyclization, and Carbamate Formation.[3][2]

Pathway A: Radical-Mediated Autoxidation

The anilinic nitrogen is the "soft" oxidation site.[2] Exposure to light or peroxides generates a radical cation (


), initiating a cascade leading to colored quinone imines or azo-dimers.[1][2]
Pathway B: Imidazolidine Cyclization

This is the most overlooked pathway in formulation. The primary amine attacks an electrophile (aldehyde impurity), forming a hemiaminal.[1] The secondary anilinic nitrogen then closes the ring. This reaction is often irreversible due to the stability of the resulting heterocycle.

Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic degradation routes.

DegradationPathways Parent N-Phenylethylenediamine (Parent) Radical Radical Cation [Ph-NH•-Et-NH2]+ Parent->Radical Oxidation (O2/Light) -e- Hemiaminal Hemiaminal Intermediate Parent->Hemiaminal + R-CHO (Excipient Impurity) Carbamate Carbamate Salt (Reversible) Parent->Carbamate + CO2 Quinone Quinone Imine (Colored Impurity) Radical->Quinone Polymerization Imidazolidine 1-Phenylimidazolidine (Cyclized Product) Hemiaminal->Imidazolidine - H2O Cyclization (Entropy Driven)

Figure 1: Mechanistic divergence showing oxidative instability (Red) and cyclization thermodynamics (Green).[3][1]

Substituent Effects (Hammett Correlation)

The thermodynamic stability of the anilinic bond is heavily influenced by substituents on the phenyl ring. The following table summarizes how electronic effects modulate oxidation potential (


).

Table 1: Impact of Phenyl Substituents on Stability

Substituent TypeExampleHammett

Effect on

Stability
Mechanism
Electron Donating (EDG)

,

NegativeDestabilizing Raises HOMO energy; facilitates radical cation formation (Oxidation prone).[1][2]
Electron Withdrawing (EWG)

,

PositiveStabilizing Lowers HOMO energy; protects

lone pair from oxidation.[1][2]
Halogens

,

PositiveNeutral/Stabilizing Inductive withdrawal stabilizes, but resonance donation is weak.[1][2]
Steric Bulk (Ortho)

N/AStabilizing Steric hindrance prevents planarization required for quinone imine formation.[1][2]

Critical Insight: If your derivative contains an EDG (e.g.,


-methoxy), you must package under Argon/Nitrogen.[3][1][2] The oxidation half-life can drop from months to days in air.[2]

Experimental Protocols: Stability Profiling

Do not rely solely on "pass/fail" assays. Use this self-validating workflow to determine kinetic vs. thermodynamic instability.

Protocol A: Accelerated Stability Assessment Program (ASAP)

This protocol uses isoconversional kinetics to predict shelf-life.[1][2]

  • Sample Prep: Weigh

    
     of derivative into open glass vials (oxidative challenge) and capped vials (hydrolytic challenge).
    
  • Conditions: Incubate at the following ICH Q1A(R2) derived points:

    • 
       / 75% RH (3 days)
      
    • 
       / 40% RH (3 days)
      
    • 
       / 10% RH (1 day)[1]
      
    • Control:

      
       (Desiccated)[1][2]
      
  • Analysis: Dissolve in

    
     (50:50).[1] Analyze via UHPLC-DAD (
    
    
    
    for aliphatic,
    
    
    for aromatic).[3][1]
Protocol B: The "Formaldehyde Spike" Challenge

To validate the thermodynamic risk of cyclization (Pathway B), perform this stress test:

  • Dissolve derivative (

    
    ) in phosphate buffer (
    
    
    
    ).
  • Spike with

    
     equivalents of Formaldehyde.[2]
    
  • Monitor via LC-MS at

    
     hours.
    
  • Result Interpretation: Rapid appearance of

    
     peak indicates high susceptibility to imidazolidine formation.[1] This dictates that excipients like PEG or lactose (which contain trace aldehydes) must be avoided.[1]
    
Analytical Workflow Diagram

StabilityWorkflow Start Synthesis of Derivative Stress Stress Conditions (ICH Q1A) Start->Stress Branch1 Oxidative Stress (H2O2 / Air) Stress->Branch1 Branch2 Aldehyde Spike (HCHO) Stress->Branch2 Analysis LC-MS Analysis Branch1->Analysis Branch2->Analysis Decision1 M+16 / M+32 Peaks? (N-Oxides) Analysis->Decision1 Decision2 M+12 Peak? (Imidazolidine) Analysis->Decision2 Action1 Add Antioxidant (BHT/Ascorbic Acid) Decision1->Action1 Yes Action2 Change Excipients (Avoid PEG/Lactose) Decision2->Action2 Yes

Figure 2: Decision tree for identifying and mitigating specific instability modes.

Stabilization Strategies

Based on the thermodynamic data, implement the following controls:

  • Salt Selection: Convert the free base to a Dihydrochloride (

    
    ) or Tosylate salt.[1] Protonating the aliphatic amine (
    
    
    
    ) prevents it from acting as a nucleophile in cyclization reactions.[1] Protonating the aniline (requires strong acid) raises the oxidation potential.[1]
  • Excipient Compatibility: Strictly avoid "reducing sugars" (lactose, maltose) to prevent Maillard reactions.[1] Use Microcrystalline Cellulose (MCC) or Mannitol.[1]

  • Headspace Control: Manufacturing must occur under

    
     purge. The final container closure system should include an oxygen scavenger if the Hammett 
    
    
    
    value of the derivative is
    
    
    .

References

  • International Council for Harmonisation (ICH). (2003).[1][4][5] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Hovorka, S. W., & Schöneich, C. (2001).[3][6][7] Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253–269.[3][1][7] [Link]

  • Waterman, K. C., et al. (2002).[3] Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.[3][2] [Link]

  • PubChem. (2025).[1][2] Compound Summary: N-Phenylethylenediamine (CAS 1664-40-0). [Link][1][2]

  • Organic Chemistry Portal. (2024).[1][2] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. [Link]

Sources

Technical Guide: Synthesis Pathways for N-Phenyl-N'-methylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-N'-methylethylenediamine (CAS: 1664-40-0 / 141832-98-6 for HCl salt) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in various antihistamines, kinase inhibitors, and GPCR ligands. Its unsymmetrical diamine structure—bearing one secondary aromatic amine and one secondary aliphatic amine—presents a unique synthetic challenge: regioselectivity .

Standard alkylation protocols often fail due to the competing nucleophilicity of the two nitrogen centers, leading to mixtures of poly-alkylated impurities (quaternary ammonium salts) or regioisomers. This guide dissects three distinct, high-fidelity synthesis pathways, moving beyond generic textbook methods to provide field-validated protocols that prioritize yield, purity, and scalability.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must first visualize the bond disconnections. The target molecule, Ph-NH-CH₂-CH₂-NH-Me, can be deconstructed via two primary logic gates:

  • C–N Bond Formation (Aliphatic): Disconnecting the methylamine unit implies nucleophilic attack of methylamine on an electrophilic N-ethylaniline precursor.

  • Reduction of Amide/Imine: Disconnecting the N-methyl group implies a reduction of a formamide or imine precursor derived from N-phenylethylenediamine.

Retrosynthesis Figure 1: Retrosynthetic analysis of N-phenyl-N'-methylethylenediamine. Target Target: N-phenyl-N'-methylethylenediamine P1 Precursor A: N-(2-chloroethyl)aniline + Methylamine Target->P1 SN2 Displacement (Path 1) P2 Precursor B: N-phenylethylenediamine + Formic Acid/Ester Target->P2 Amide Reduction (Path 2) P3 Precursor C: Aniline + 2-chloro-N-methylethylamine Target->P3 Nucleophilic Aromatic Substitution (Path 3)

Pathway 1: The Nucleophilic Displacement (Industrial Standard)

Mechanism: SN2 Substitution Best For: Scale-up, Cost-efficiency

This pathway relies on the reaction between N-(2-chloroethyl)aniline and methylamine. It is the most direct route but requires strict stoichiometry control to prevent the formation of tertiary amines or quaternary ammonium salts.

Mechanistic Insight

The N-(2-chloroethyl)aniline precursor contains a leaving group (Cl) on the ethyl chain. Methylamine, being a strong nucleophile, displaces the chloride.

  • Critical Control Point: The product (secondary amine) is also nucleophilic and can react with another equivalent of the chloro-precursor. To suppress this, methylamine must be used in large excess (typically 5–10 equivalents).

Detailed Protocol
  • Reagents:

    • N-(2-chloroethyl)aniline (1.0 eq)

    • Methylamine (40% aqueous solution or 33% in ethanol, 10.0 eq)

    • Solvent: Ethanol or Methanol

    • Base: Sodium Carbonate (Na₂CO₃) or excess Methylamine acting as base.

  • Procedure:

    • Setup: Charge a high-pressure glass reactor or autoclave with N-(2-chloroethyl)aniline dissolved in ethanol.

    • Addition: Add the methylamine solution at 0°C to minimize exotherm.

    • Reaction: Seal the reactor and heat to 80–90°C for 4–6 hours. The pressure will rise; ensure vessel rating is appropriate.

    • Workup: Cool to room temperature. Vent excess methylamine (into a scrubber). Concentrate the solvent under reduced pressure.

    • Extraction: Dissolve residue in DCM/Water. Adjust pH to >11 with NaOH. Extract organic layer, dry over MgSO₄.

    • Purification: Vacuum distillation or conversion to HCl salt (using HCl/Ether) for crystallization.

  • Validation:

    • Yield: Expect 75–85%.

    • Impurity: Check for N,N-bis(2-anilinoethyl)methylamine (dimer) via LC-MS.

Pathway 2: Stepwise Formylation-Reduction (High Specificity)

Mechanism: Amide Formation followed by Hydride Reduction Best For: High Purity, Lab-scale, Radiolabeling

When absolute regiocontrol is required, or when handling expensive aniline derivatives, the "brute force" alkylation of Pathway 1 is risky. Pathway 2 utilizes a protection-activation strategy that guarantees mono-methylation.

Mechanistic Insight

We start with N-phenylethylenediamine. The primary amine is significantly more nucleophilic than the aniline nitrogen. We selectively form the formamide at the primary position, then reduce the carbonyl to a methylene group. This avoids any risk of over-alkylation to a quaternary state.

Detailed Protocol

Step A: Selective Formylation

  • Reagents: N-phenylethylenediamine (1.0 eq), Ethyl Formate (excess).

  • Procedure: Reflux the diamine in ethyl formate for 4–8 hours. The primary amine reacts to form N-(2-anilinoethyl)formamide.

  • Workup: Remove excess ethyl formate in vacuo. The intermediate is often pure enough for the next step.

Step B: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) or Borane-THF (BH₃·THF).

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under Argon/Nitrogen.

    • Add the formamide intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 6–12 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LAH weight).

  • Purification: Filter the aluminum salts. Evaporate THF. Distill the resulting oil.

Pathway2 Figure 2: Stepwise Formylation-Reduction Workflow Start N-phenylethylenediamine Step1 Reflux in Ethyl Formate Start->Step1 Inter Intermediate: N-(2-anilinoethyl)formamide Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 End Product: N-phenyl-N'-methylethylenediamine Step2->End

Comparative Analysis of Methods

The following table summarizes the decision matrix for selecting a pathway based on laboratory constraints.

FeaturePathway 1 (Direct Alkylation)Pathway 2 (Formylation-Reduction)
Precursor Cost Low (N-(2-chloroethyl)aniline is cheap)Medium (N-phenylethylenediamine)
Atom Economy HighLower (Loss of oxygen, use of hydrides)
Scalability Excellent (Kilo-lab compatible)Moderate (Hydride handling limits scale)
Purity Profile Risk of over-alkylation (requires purification)Very High (Mono-methylation guaranteed)
Equipment Pressure vessel (Autoclave)Standard Glassware (Schlenk line)

Critical Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the safety protocols inherent to these amines:

  • Skin Absorption: Aniline derivatives are potent methemoglobinemia inducers. Double-gloving (Nitrile + Laminate) is mandatory.

  • Sensitization: Ethylenediamines are known respiratory and skin sensitizers. All weighing must occur in a fume hood.

  • Aziridinium Risk: In Pathway 1, the chloro-amine intermediate can cyclize to a toxic aziridinium ion in solution. Neutralize all waste streams with aqueous ammonia before disposal to open any active rings.

References

  • Amine Synthesis via Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Selective Methylation Strategies

    • Hahn, G., et al. "Selective mono-N-methylation of amines using methanol." Catalysis Science & Technology, 2017. Link

  • Precursor Properties (N-(2-chloroethyl)aniline)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7093, N-Ethyl-N-(2-chloroethyl)aniline" (Analogous reactivity profile). Link

  • Target Molecule Data

    • "N-Methyl-N'-phenyl-1,2-ethanediamine hydrochloride." Sigma-Aldrich / Merck. Link(Note: Representative link for sourcing).

  • General Synthesis of N-Substituted Ethylenediamines

    • Yao, R., et al. "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives." Asian Journal of Chemistry, 2013. Link

Reactivity Profile and Chemoselective Functionalization of Methyl[2-(phenylamino)ethyl]amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[2-(phenylamino)ethyl]amine (IUPAC:


-methyl-

-phenylethane-1,2-diamine) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of PROTAC linkers, peptidomimetics, and kinase inhibitors [5]. The strategic value of this molecule lies in its dual secondary amine architecture: it houses both an aliphatic

-methyl amine and an aromatic

-phenyl amine.

For drug development professionals, mastering the orthogonal reactivity of these two nitrogen centers enables rapid, protecting-group-free synthetic sequences. This whitepaper provides an in-depth mechanistic analysis of this chemoselectivity, backed by field-proven, self-validating experimental protocols.

Mechanistic Causality: The Electronic Dichotomy

The foundation of chemoselectivity in Methyl[2-(phenylamino)ethyl]amine is driven by a stark electronic dichotomy between its two nitrogen atoms.

  • The Aliphatic Amine (

    
    -Methyl):  The lone pair of electrons on this nitrogen resides in an 
    
    
    
    hybridized orbital. The electron-donating inductive effect (+I) of the adjacent methyl and ethyl groups increases local electron density. Consequently, this center is highly basic (pKa ~10) and exhibits aggressive nucleophilicity [1].
  • The Aromatic Amine (

    
    -Phenyl):  In stark contrast, the lone pair on the aniline-derived nitrogen is delocalized into the 
    
    
    
    -system of the adjacent phenyl ring via resonance (+M effect). This delocalization severely depletes the electron density at the nitrogen atom, depressing its basicity (pKa ~4.5) and rendering it a poor nucleophile under mild conditions [1].

G Scaffold Methyl[2-(phenylamino)ethyl]amine (Dual Secondary Amine) Aliphatic Aliphatic N-Methyl Amine • Localized lone pair • pKa ~ 10 • High Nucleophilicity Scaffold->Aliphatic Rapid Reaction Aromatic Aromatic N-Phenyl Amine • Delocalized lone pair • pKa ~ 4.5 • Low Nucleophilicity Scaffold->Aromatic Sluggish Reaction

Caption: Electronic dichotomy driving chemoselectivity in Methyl[2-(phenylamino)ethyl]amine.

Quantitative Reactivity Comparison

To operationalize this dichotomy, we can summarize the physicochemical behavior of the two centers:

Physicochemical PropertyAliphatic Amine (

-Methyl)
Aromatic Amine (

-Phenyl)
Lone Pair Localization Localized (

)
Delocalized (Resonance with

-system)
Conjugate Acid pKa ~ 9.5 – 10.5~ 4.0 – 5.0
Relative Nucleophilicity Extremely HighLow to Moderate
Direct Alkylation Risk High (Prone to quaternization)Low (Requires strong base/heat)
Optimal Functionalization Mild Acylation, Reductive AminationBuchwald-Hartwig, Deprotonation-Alkylation

Chemoselective Aliphatic Functionalization

Because of the massive nucleophilicity gap, electrophiles will preferentially attack the aliphatic nitrogen. However, to achieve >95% chemoselectivity, the kinetic activation energy required for the aromatic amine to react must be actively suppressed. This is achieved by strict stoichiometric control (exactly 1.0 equivalent of electrophile) and cryogenic-to-ambient temperature control [2].

Protocol 1: Chemoselective -Acylation of the Aliphatic Amine

Causality & Design: Using an acid chloride in dichloromethane (DCM) at 0 °C ensures that the highly reactive aliphatic amine captures the electrophile instantly. Triethylamine (


) is added to scavenge the generated HCl, preventing the protonation of the unreacted starting material, which would stall the reaction.
Self-Validating System:  The reaction's success is validated during the workup. Unreacted diamine is highly polar and partitions into acidic aqueous washes. The mono-acylated product (now containing a neutral amide and a weakly basic aniline) remains in the organic phase, allowing for immediate LC-MS verification without complex purification.

Step-by-Step Methodology:

  • Initialization: Dissolve Methyl[2-(phenylamino)ethyl]amine (1.0 eq, 10 mmol) in anhydrous

    
     (50 mL) under an inert argon atmosphere.
    
  • Base Addition: Add Triethylamine (1.2 eq, 12 mmol) and cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acid chloride (1.0 eq, 10 mmol) in

    
     (10 mL). Add this solution dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes that could lead to di-acylation.
    
  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor via TLC (eluent: 10% MeOH in DCM).

  • Self-Validating Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Separate the layers. Wash the organic layer with a mild 10% aqueous citric acid solution (2 x 20 mL) to remove any trace unreacted diamine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure aliphatic 
    
    
    
    -acyl intermediate.

Precision Alkylation via Reductive Amination

Direct alkylation of aliphatic secondary amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation and the formation of quaternary ammonium salts. To circumvent this, reductive amination is the gold standard for adding alkyl architectures to the aliphatic nitrogen of our scaffold [3].

Protocol 2: Chemoselective Reductive Amination

Causality & Design: Aldehydes condense reversibly with the aliphatic amine to form an iminium ion. The aromatic amine is too electronically deactivated to form an iminium species efficiently under mild conditions. Sodium triacetoxyborohydride (


) is selected as the reducing agent because it is mild enough to ignore the unreacted aldehyde but highly efficient at reducing the transient iminium ion into a stable tertiary amine [3].

Step-by-Step Methodology:

  • Iminium Formation: Combine Methyl[2-(phenylamino)ethyl]amine (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 15 minutes. The suspension will gradually become homogeneous.
    
  • Completion & Workup: Stir for 12 hours at room temperature. Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Advanced Derivatization: Targeting the Aromatic Amine

Once the aliphatic nitrogen is successfully protected or functionalized, the synthetic focus shifts to the recalcitrant aromatic amine. Because of its low nucleophilicity, standard electrophilic conditions will fail. Functionalizing this center requires overcoming the resonance stabilization of the lone pair.

Strategic Approaches:

  • Strong Base Deprotonation: Using a strong base like Sodium Hydride (NaH) or Cesium Carbonate (

    
    ) in a polar aprotic solvent (DMF) forces the deprotonation of the aniline, creating a highly nucleophilic amide anion that can attack alkyl halides [4].
    
  • Transition-Metal Catalysis: For arylation, Buchwald-Hartwig cross-coupling utilizing Palladium catalysts (e.g.,

    
    ) and specialized ligands (e.g., XPhos or RuPhos) is required to force the 
    
    
    
    bond formation.

Workflow Start Unprotected Diamine Scaffold Step1 Chemoselective Aliphatic Functionalization (e.g., Mild Acylation / Reductive Amination) Start->Step1 Intermediate Mono-functionalized Intermediate (Aromatic Amine Intact) Step1->Intermediate Step2 Aromatic Amine Functionalization (e.g., Buchwald-Hartwig / Strong Electrophile) Intermediate->Step2 Product Asymmetrically Di-functionalized Product Step2->Product

Caption: Stepwise workflow for orthogonal functionalization of the diamine scaffold.

By strictly adhering to this sequential logic—targeting the highly reactive


 nitrogen first under mild conditions, followed by forcing conditions for the 

-hybridized nitrogen—researchers can construct highly complex, asymmetric drug payloads with minimal purification overhead.

References

  • Aromatic and Aliphatic Amines: Secondary Amines Dspaces.org
  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines Organic Process Research & Development - ACS Public
  • Amine synthesis by reductive amination (reductive alkyl
  • Cesium effect: high chemoselectivity in direct N-alkyl
  • Methyl[2-(phenylamino)ethyl]amine | 64469-32-5 - Overview of Research Trajectories Benchchem

N-Methyl-N'-phenyl-1,2-ethanediamine: A Dual-Character Hydrogen Bonding Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the hydrogen bonding potential, structural dynamics, and experimental characterization of N-Methyl-N'-phenyl-1,2-ethanediamine .

Technical Whitepaper & Characterization Guide [1][2][3]

Executive Summary

N-Methyl-N'-phenyl-1,2-ethanediamine (CAS: 64469-32-5 / 1664-39-7 isomer dependent) represents a unique class of "hemilabile" hydrogen bonding scaffolds.[1][2][3] Unlike symmetric diamines (e.g., N,N'-dimethylethylenediamine), this molecule possesses two nitrogen centers with vastly different electronic environments: a basic aliphatic amine (


) and a weakly basic, electron-deficient anilinic amine (

).[2][4][5]

This electronic asymmetry creates a directional "proton diode" effect, driving specific intramolecular hydrogen bonding motifs that are critical for its function as a bidentate ligand in transition metal catalysis (e.g., Cu-catalyzed C-N coupling) and as a pharmacophore in medicinal chemistry.[3][5] This guide provides a rigorous analysis of its H-bonding potential, supported by thermodynamic logic and validated experimental protocols.[1][3]

Structural Analysis & Pharmacophore

The molecule consists of an ethylene bridge connecting a secondary methylamine and a secondary aniline.[3]

Electronic Asymmetry (The "Push-Pull" System)

The hydrogen bonding capability is defined by the acidity/basicity mismatch between the two nitrogen atoms.[2][4]

FeatureN1 (Aliphatic Side) N2 (Aromatic Side)
Structure


Hybridization


-like (due to resonance)
Basicity (

)
High (~9.8 - 10.[1][2][3][4]2)Low (~4.6 - 5.[1][2][3][4]0)
H-Bond Role Strong Acceptor / Good DonorWeak Acceptor / Strong Donor
Lone Pair Localized (High availability)Delocalized into Ph ring (Low availability)
The Intramolecular H-Bonding Motif

In non-polar solvents (e.g.,


, Benzene-

), the molecule predominantly adopts a gauche conformation to facilitate an intramolecular hydrogen bond.[1][2][5]
  • Donor: The anilinic N-H (more acidic proton).[3][4]

  • Acceptor: The aliphatic N lone pair (more basic site).[3][4]

  • Geometry: A 5-membered ring structure stabilized by approx. 2–4 kcal/mol.[1][2][3]

H_Bonding_Equilibrium Open_Chain Open Chain (Trans) Solvated / Entropy Disfavored HBonded Intramolecular H-Bond (Gauche) 5-Membered Ring Ph-NH ... :N-Me Open_Chain->HBonded Non-polar Solvent (Entropy Driven) HBonded->Open_Chain Polar Protic Solvent (Competition) Dimer Intermolecular Dimer Head-to-Tail Aggregation HBonded->Dimer High Conc. (>0.1 M)

Figure 1: Conformational equilibrium governed by solvent polarity and concentration.[2][4][5]

Experimental Characterization Protocols

To rigorously validate the hydrogen bonding potential, the following self-validating protocols are recommended.

Protocol A: NMR Titration (Chemical Shift Perturbation)

This experiment determines the strength of the intramolecular H-bond by disrupting it with a competitive solvent (DMSO).[2][4]

Objective: Quantify the solvent accessibility of the N-H protons. Materials: 50 mg Analyte,


 (non-polar), DMSO-

(polar competitor).[2][3][4]
  • Baseline Scan: Dissolve analyte in

    
     (10 mM). Acquire 
    
    
    
    NMR.
    • Expected Result: Anilinic N-H appears downfield (broad, ~4-6 ppm) due to intramolecular H-bond.[1][2][3] Aliphatic N-H appears upfield (~1-2 ppm).[1][2][3][4]

  • Titration: Sequentially add DMSO-

    
     in 10 
    
    
    
    increments.
  • Data Analysis: Plot

    
     (chemical shift change) vs. DMSO concentration.
    
    • Interpretation: A steep curve for the anilinic proton indicates rupture of the intramolecular bond.[3] A shallow curve indicates the proton was already solvent-exposed (no H-bond).[1][2][3]

Protocol B: IR Dilution Study (Differentiation of Intra- vs. Intermolecular)

Distinguishes between discrete molecular rings (intra) and polymeric chains (inter).[2][3][4]

Objective: Verify that the H-bond persists at infinite dilution. Materials: FTIR Spectrometer with liquid cell (


 windows), 

(spectroscopic grade).
  • Preparation: Prepare a stock solution (0.1 M) in dry

    
    .
    
  • Serial Dilution: Dilute to 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition: Record spectra in the N-H stretching region (3200–3500

    
    ).[3][4]
    
  • Analysis:

    • Intermolecular Bands: Will decrease in intensity relative to the monomer band as concentration drops.[3]

    • Intramolecular Bands: The ratio of the H-bonded band (lower wavenumber, ~3300

      
      ) to the free N-H band (higher wavenumber, ~3500 
      
      
      
      ) remains constant across all dilutions.[2][3][4]

Computational Modeling Workflow

For predictive analysis in drug design, use the following computational pipeline.

Comp_Workflow Step1 Conformational Search (Monte Carlo / MMFF94) Step2 Geometry Optimization (DFT: B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calculation (Verify Minima & N-H Stretch) Step2->Step3 Step4 NBO Analysis (Second Order Perturbation Theory) Step3->Step4 Result Output: E(2) Interaction Energy (n_N -> sigma*_NH) Step4->Result

Figure 2: Computational pipeline for quantifying H-bond strength.

Key Parameter: Look for the


 interaction energy in the Natural Bond Orbital (NBO) analysis. A value >5 kcal/mol indicates a strong "covalent-like" hydrogen bond.[1][2][3]

Applications in Drug Development & Catalysis[1][4]

Bioisosteric Replacement

The


 motif serves as a constrained bioisostere for piperazine rings.[1][2][3] The intramolecular H-bond locks the ethylenediamine backbone into a gauche conformation, mimicking the spatial arrangement of a cyclic system without the steric bulk of the ring carbons.[3] This is valuable for:
  • Kinase Inhibitors: Mimicking the hinge-binding motif.[1][2][3]

  • GPCR Ligands: Reducing entropic penalty upon binding.[1][3]

Ligand Design (Cu-Catalysis)

In Ullmann-type couplings, this molecule acts as a bidentate ligand.[1][2][3] The "hemilabile" nature is crucial:

  • The Aliphatic N binds tightly to Cu(I), anchoring the ligand.[3][4]

  • The Anilinic N binds reversibly, allowing substrate (aryl halide) access to the metal center while stabilizing the oxidative addition intermediate via H-bonding to the halide leaving group.[3][4]

References

  • Bordwell, F. G. (1988).[3][4] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[4][5] Link[2][4]

  • Gilli, P., & Gilli, G. (2009).[3][5] The Nature of the Hydrogen Bond. Oxford University Press.[3] (Fundamental thermodynamics of intramolecular H-bonds).

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001).[5] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[1][3] Journal of the American Chemical Society, 123(31), 7727–7729.[4][5] Link[2][4]

  • PubChem. (2025).[3][4][6][7] N1-Methyl-N2-phenylethane-1,2-diamine (CAS 64469-32-5).[1][2][3] National Library of Medicine.[3] Link[2][4]

  • Vandenbroeck, S., et al. (2011).[3][5] Spectroscopic discrimination of intra- and intermolecular hydrogen bonds in diamines. Journal of Physical Chemistry A, 115(5), 891–900.[4][5]

Sources

Safety Data Sheet (SDS) and hazards of Methyl[2-(phenylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[2-(phenylamino)ethyl]amine (CAS 93-67-4), also known as


-Methyl-

-phenylethylenediamine, represents a critical bifunctional intermediate in the synthesis of nitrogenous heterocycles and organometallic ligands.[1] While its utility in pharmaceutical development and dye chemistry is well-documented, its hazard profile combines the acute corrosivity of aliphatic diamines with the systemic toxicity of aniline derivatives.[1]

This guide moves beyond standard Safety Data Sheet (SDS) enumeration to provide a mechanistic understanding of the compound’s hazards, establishing a self-validating safety protocol for research environments.

Part 1: Physiochemical & Structural Profile[1]

To control a chemical, one must first define its physical boundaries. The following data synthesizes experimental values with Structure-Activity Relationship (SAR) read-across from homologous diamines (e.g.,


-phenylethylenediamine).
PropertyValue / DescriptionOperational Implication
CAS Number 93-67-4Unique identifier for inventory tracking.[1]
Molecular Formula

Bifunctional: Secondary amine + Aniline moiety.
Molecular Weight 150.22 g/mol Moderate volatility; significant vapor hazard at elevated temps.
Physical State Viscous Liquid (Pale yellow to brown)Darkens upon oxidation; indicates shelf-life degradation.[1]
Boiling Point ~230–250 °C (Estimated)High boiling point suggests low vapor pressure at STP, but aerosols are critical hazards.
Density ~1.04–1.06 g/mLDenser than water; sinks in aqueous spills, complicating cleanup.
Basicity (

)
~10.0 (Aliphatic amine) / ~4.6 (Aniline)Dual reactivity: Corrosive to skin (aliphatic) and toxic via absorption (aromatic).
Solubility Miscible in organic solvents; moderate in water.Lipophilicity facilitates rapid dermal absorption.

Part 2: Hazard Identification (GHS & SAR Analysis)

Note: In the absence of a specific REACH registration dossier for CAS 93-67-4, the following classification is derived from validated SAR principles applied to


-substituted anilines and ethylenediamines.
Core Hazards
  • Skin Corrosion/Irritation (Category 1B): The aliphatic secondary amine moiety confers high alkalinity, capable of causing irreversible saponification of skin lipids and protein denaturation.

  • Acute Toxicity (Oral/Dermal/Inhalation): The aniline substructure drives systemic toxicity. Unlike simple aliphatic amines, this compound acts as a blood toxicant.

  • Specific Target Organ Toxicity (STOT-RE): Repeated exposure risks Methemoglobinemia , a condition where iron in hemoglobin is oxidized (

    
    ), losing its oxygen-transport capacity.[1]
    
Mechanistic Toxicology Visualization

The following diagram illustrates the metabolic activation pathway that transforms this useful intermediate into a systemic toxin.

Methemoglobinemia_Pathway Compound Methyl[2-(phenylamino)ethyl]amine (Dermal/Inhalation Entry) Liver Hepatic Metabolism (CYP450 Oxidation) Compound->Liver Systemic Absorption Metabolite N-Hydroxylated Metabolite (Reactive Intermediate) Liver->Metabolite N-Hydroxylation RBC Erythrocyte Interaction Metabolite->RBC Transport MetHb Methemoglobin Formation (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Transport Failure

Figure 1: Metabolic activation pathway leading to Methemoglobinemia.[1] Note the critical role of hepatic oxidation.

Part 3: Engineering Controls & "Self-Validating" Safety Systems

A "self-validating" system is one where the failure of a control is immediately visible or prevents the operation from proceeding.[1]

Containment Strategy (Primary Barrier)
  • Requirement: All handling must occur within an ISO Class 5 Ductless Fume Hood or hard-ducted enclosure.[1]

  • Validation: Verify face velocity >100 fpm (0.5 m/s) before uncapping. Use a visual airflow indicator (telltale tape) on the sash.

  • Reasoning: While vapor pressure is low, the synthesis often requires heating. Thermal energy increases kinetic volatility, generating invisible amine plumes that cause respiratory sensitization.

Dermal Protection (The Permeation Barrier)
  • Standard: Fluoroelastomer (Viton®) or Multi-layer Laminate (Silver Shield®) gloves are mandatory for direct handling.

  • Contraindication: Do NOT use standard disposable nitrile gloves (4 mil) for prolonged contact. The lipophilic aniline moiety permeates nitrile rapidly (<15 mins), often without visible degradation of the glove material.

  • Double-Gloving Protocol:

    • Inner Layer: 4 mil Nitrile (for dexterity/sweat).

    • Outer Layer: Laminate/Viton (chemical barrier).

Decontamination Logic
  • Acidic Quench: Because the compound is basic, keep a wash bottle of 5% Citric Acid or Dilute Acetic Acid available.[1]

  • Mechanism: Acid protonates the amine nitrogens, converting the lipophilic free base into a hydrophilic salt (ammonium species). This stops skin penetration and makes the residue water-soluble for easier cleanup.[1]

Part 4: Operational Protocol – Synthesis & Handling

This workflow integrates safety steps directly into the experimental procedure to ensure compliance.

Workflow Visualization

Handling_Protocol Start Start: Reagent Retrieval PPE_Check PPE Verification: Double Gloves + Face Shield Start->PPE_Check Dispense Dispensing (Fume Hood): Use Syringe/Septum Transfer PPE_Check->Dispense Pass Reaction Reaction/Application Dispense->Reaction Decon Decontamination: Wipe with 5% Citric Acid Dispense->Decon Spill/Drip Waste Waste Segregation: Basic Organic Waste Reaction->Waste Quenched Decon->Waste

Figure 2: Operational workflow emphasizing the decontamination loop and waste segregation.

Step-by-Step Methodology
  • Preparation:

    • Calculate the required molarity.

    • Prepare a "Quench Station" containing 500mL of 5% Citric Acid solution and absorbent pads.

    • Self-Check: If the Quench Station is not present, do not unlock the chemical storage.

  • Dispensing:

    • Avoid open pouring.[2] Use cannula transfer or positive-displacement pipettes to minimize aerosol generation.[1]

    • If the liquid appears dark brown/black, it has oxidized. While likely still reactive, the degradation products (azobenzenes) may have higher toxicity.

  • Reaction Monitoring:

    • Upon addition to electrophiles (e.g., alkyl halides), the reaction is often exothermic.

    • Control: Cool the receiving flask to 0°C to mitigate thermal runaway and vapor generation.

  • Spill Management:

    • Small Spill (<5mL): Cover with citric acid-soaked pads.[1] Wait 5 minutes for salt formation. Wipe up and dispose of as hazardous waste.

    • Skin Contact: Immediate flushing with water is insufficient due to lipophilicity.[1] Wash with soap and copious water for 15 minutes. Seek medical attention if cyanosis (blue lips/fingernails) appears.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 577403, N-Methyl-N'-phenylethylenediamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2-Ethanediamine, N-phenyl- (Read-across analog).[1][3] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier for 93-67-4 is limited).[1]

  • Occupational Safety and Health Administration (OSHA). Aniline and Derivatives: Methemoglobinemia Hazards. Retrieved from [Link]

  • Kalgutkar, A. S. (2015). Designing around structural alerts in drug discovery: Aniline derivatives.Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Selective N-methylation of N-phenylethylenediamine procedures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Methylation of N-Phenylethylenediamine: Chemoselective Strategies for Drug Discovery

Introduction

The targeted incorporation of a methyl group into a bioactive scaffold—widely recognized in medicinal chemistry as the "magic methyl effect"—can profoundly enhance a drug candidate's binding affinity, lipophilicity, and metabolic stability[1]. However, modifying bifunctional diamine scaffolds such as N-phenylethylenediamine presents a significant chemoselectivity challenge. The molecule possesses two distinct nitrogen centers: an aliphatic primary amine and an aromatic secondary amine (aniline). Controlling the selectivity of N-methylation in such aromatic diamines is a critical hurdle in the synthesis of high-value organic compounds[2].

This application note details two orthogonal, self-validating protocols to achieve absolute regiocontrol over the methylation process, allowing researchers to selectively methylate either the aliphatic or the aromatic nitrogen.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

To avoid undesired over-alkylation or off-target methylation, experimental design must exploit the inherent electronic and steric disparities between the two nitrogen atoms:

  • Nucleophilicity Gradient: The aliphatic primary amine is significantly more nucleophilic than the secondary aniline. The aniline's lone pair is delocalized into the adjacent phenyl ring, reducing its availability for nucleophilic attack.

  • Acidity (pKa) Differentials: The aniline N–H has a pKa of ~21–25, whereas a standard primary aliphatic amine is not appreciably acidic. However, converting the primary amine into a sulfonamide drastically lowers its pKa to ~10.

Based on these fundamental principles, we deploy two distinct strategies:

  • Protocol A (Aliphatic Methylation): Utilizes the Fukuyama nosyl strategy. The highly nucleophilic primary amine is selectively protected with an o-nitrobenzenesulfonyl (Ns) group[3]. The resulting sulfonamide is highly acidic and can be selectively deprotonated and methylated under mild conditions that leave the aniline untouched.

  • Protocol B (Aromatic Methylation): Reverses the functional focus. The primary amine's superior nucleophilicity is exploited to mask it with a bulky tert-butyloxycarbonyl (Boc) group. The less nucleophilic aniline is then forcefully deprotonated with a strong base (NaH) and methylated.

Comparative Quantitative Data

The following table summarizes the key parameters, reagents, and typical yields for both chemoselective pathways.

ParameterProtocol A: Aliphatic MethylationProtocol B: Aromatic Methylation
Target Nitrogen Primary Aliphatic AmineSecondary Aromatic Amine (Aniline)
Protecting Group 2-Nitrobenzenesulfonyl (Ns)tert-Butyloxycarbonyl (Boc)
Methylating Agent Methyl Iodide (MeI) / K₂CO₃Methyl Iodide (MeI) / NaH
Deprotection Thiophenol (PhSH) / K₂CO₃Trifluoroacetic acid (TFA) / DCM
Typical Overall Yield 75 – 85%80 – 90%
Selectivity Driver Sulfonamide acidity (pKa ~10)Primary amine nucleophilicity

Experimental Protocols & Workflows

Protocol A: Selective Mono-N-Methylation of the Aliphatic Amine

This protocol leverages the Mitsunobu–Fukuyama methodology to prevent over-methylation[3].

AliphaticMethylation A N-Phenylethylenediamine (Starting Material) B NsCl, Et3N, DCM Selective Sulfonylation A->B C Ns-Protected Intermediate (Primary Amine Protected) B->C D MeI, K2CO3, DMF Selective Methylation C->D E N-Methyl-N-Ns Intermediate D->E F PhSH, K2CO3, DMF Deprotection E->F G Aliphatic N-Methyl Product (Target 1) F->G

Workflow for the selective mono-methylation of the aliphatic primary amine.

Step 1: Selective Nosylation

  • Dissolve N-phenylethylenediamine (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

  • Add triethylamine (12.0 mmol, 1.2 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl, 10.5 mmol, 1.05 equiv) portion-wise. The high nucleophilicity of the primary amine ensures selective sulfonylation.

  • Stir for 2 hours at room temperature. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Selective Methylation

  • Dissolve the crude Ns-protected intermediate in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Add potassium carbonate (K₂CO₃, 30.0 mmol, 3.0 equiv) and methyl iodide (MeI, 15.0 mmol, 1.5 equiv).

  • Stir at room temperature for 4 hours. Self-Validation Check: TLC or LC-MS will show the disappearance of the sulfonamide N–H proton (typically ~7.5 ppm in ¹H-NMR), confirming methylation. The aniline N–H remains unreactive under these mild conditions.

Step 3: Deprotection

  • To the reaction mixture from Step 2, add thiophenol (PhSH, 12.0 mmol, 1.2 equiv) and additional K₂CO₃ (20.0 mmol, 2.0 equiv).

  • Stir at room temperature for 12 hours to cleave the Ns group via a Meisenheimer complex.

  • Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the aliphatic N-methyl product.

Protocol B: Selective N-Methylation of the Aromatic Amine

This protocol utilizes transient masking to direct methylation exclusively to the aniline nitrogen[4].

AromaticMethylation A N-Phenylethylenediamine (Starting Material) B Boc2O, DCM Selective Boc Protection A->B C Boc-Protected Intermediate (Primary Amine Masked) B->C D NaH, MeI, THF Aniline Methylation C->D E N-Methyl-N-Boc Intermediate D->E F TFA, DCM Deprotection E->F G Aromatic N-Methyl Product (Target 2) F->G

Workflow for the selective methylation of the secondary aromatic amine.

Step 1: Selective Boc Protection

  • Dissolve N-phenylethylenediamine (10.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL).

  • Cool to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol, 1.0 equiv) in DCM dropwise over 30 minutes.

  • Stir at room temperature for 3 hours. The primary amine selectively attacks the anhydride. Wash with brine, dry, and concentrate.

Step 2: Aniline Methylation

  • Dissolve the Boc-protected intermediate in anhydrous tetrahydrofuran (THF, 40 mL) and cool to 0 °C under an inert argon atmosphere.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 equiv) to deprotonate the aniline N–H. Stir for 30 minutes until hydrogen evolution ceases.

  • Add methyl iodide (MeI, 12.0 mmol, 1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: ¹H-NMR of an aliquot will reveal a new sharp singlet around 2.9–3.1 ppm corresponding to the newly formed Ar-N(CH₃) group.

Step 3: Deprotection

  • Quench the Step 2 reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate.

  • Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (20 mL).

  • Stir at room temperature for 2 hours to quantitatively cleave the Boc group.

  • Concentrate under reduced pressure. Triturate with cold diethyl ether to isolate the aromatic N-methyl product as a highly pure TFA salt.

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267.[1] URL: [Link]

  • Biron, E., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 831-838.[3] URL: [Link]

  • Karnthaler-Benbakka, C., et al. (2020). Improving the Stability of EGFR Inhibitor Cobalt(III) Prodrugs. Inorganic Chemistry, 59(24), 18046–18061.[4] URL: [Link]

Sources

Application Note: Methyl[2-(phenylamino)ethyl]amine as a Bidentate Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and organic synthesis. It details the utility, mechanism, and experimental protocols for using Methyl[2-(phenylamino)ethyl]amine (also known as


-methyl-

-phenyl-1,2-ethanediamine) as a supporting ligand in transition metal catalysis.

Executive Summary

Methyl[2-(phenylamino)ethyl]amine (CAS: 64469-32-5) is an unsymmetrical bidentate diamine ligand. Unlike the symmetric industry-standard DMEDA (


-dimethylethylenediamine), this ligand features distinct steric and electronic differentiation between its two nitrogen donors:
  • Aliphatic Amine (

    
    -Me):  A strong 
    
    
    
    -donor (Lewis basic), ensuring tight binding to the metal center to prevent catalyst aggregation.
  • Aniline Derivative (

    
    -Ph):  A sterically bulky and electronically softer donor (due to resonance delocalization), which modulates the redox potential of the metal and facilitates reductive elimination steps.
    

This "push-pull" electronic environment makes it a superior candidate for challenging Copper-Catalyzed Ullmann-Type Couplings , particularly for C-N and C-O bond formation where standard ligands fail to prevent catalyst poisoning.

Ligand Profile & Mechanistic Rationale

Chemical Structure & Coordination

The ligand forms a stable 5-membered chelate ring with transition metals (Cu, Ni, Pd).

  • Formula:

    
    
    
  • MW: 150.22 g/mol

  • Coordination Mode:

    
    
    
The "Asymmetric Advantage" in Catalysis

In Copper(I) catalysis, the catalytic cycle relies on a delicate balance between the stability of the oxidative addition intermediate and the rate of reductive elimination.

  • Steric Modulation: The phenyl ring provides bulk that protects the active Cu(I) species from disproportionation into inactive Cu(0) and Cu(II) aggregates.

  • Electronic Modulation: The aniline nitrogen is less basic than the alkyl amine. This hemilability allows the ligand to temporarily "de-coordinate" or shift electron density during the transition state, lowering the activation energy for the coupling of aryl halides with nucleophiles.

Mechanistic Pathway (Graphviz)

CatalyticCycle L_Cu_X L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) L_Cu_X->OxAdd + Ar-X LigandExchange Ligand Exchange (Nucleophile Entry) OxAdd->LigandExchange + Nucleophile (Nu-H) + Base Intermediate_III Cu(III) Intermediate [L-Cu(Ar)(X)(Nu)] RedElim Reductive Elimination (Product Release) Intermediate_III->RedElim LigandExchange->Intermediate_III RedElim->L_Cu_X Regeneration Product Product (Ar-Nu) RedElim->Product

Figure 1: Proposed catalytic cycle for Cu-catalyzed cross-coupling. The unsymmetrical ligand (L) stabilizes the high-energy Cu(III) intermediate.

Experimental Protocols

Protocol A: Copper-Catalyzed C-N Cross-Coupling (Amination)

Application: Synthesis of diarylamines or aryl-alkyl amines from aryl iodides/bromides. Scope: High tolerance for functional groups (esters, nitriles) that are sensitive to Pd-catalysis.

Reagents:
  • Catalyst Precursor: CuI (Copper(I) Iodide) - Must be white/off-white. Green/yellow indicates oxidation.

  • Ligand: Methyl[2-(phenylamino)ethyl]amine.

  • Base:

    
     (finely ground) or 
    
    
    
    .
  • Solvent: DMSO (anhydrous) or Toluene.

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line):

    • Charge a flame-dried Schlenk tube (with a Teflon screw cap) with CuI (19 mg, 0.10 mmol, 10 mol%) and the Aryl Halide (1.0 mmol).

    • Note: If the Aryl Halide is liquid, add it in step 3.[1]

    • Add the Nucleophile (Amine) (1.2 mmol, 1.2 equiv).

    • Add the Base (

      
      , 425 mg, 2.0 mmol).
      
  • Ligand Addition:

    • Critical Step: Add Methyl[2-(phenylamino)ethyl]amine (30 mg, 0.20 mmol, 20 mol%) via syringe.

    • Why: A 2:1 Ligand-to-Metal ratio is standard to ensure the active species is the monomeric

      
       rather than bridging aggregates.
      
  • Solvent & Sealing:

    • Evacuate and backfill with Argon (3 times).

    • Add anhydrous DMSO (1.0 - 2.0 mL) via syringe.

    • Seal the tube tightly.

  • Reaction:

    • Stir the mixture at 80°C – 100°C for 12–24 hours.

    • Visual Check: The solution should remain homogeneous or a fine suspension. A crash-out of black solid (Cu0) indicates ligand failure or oxygen leak.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Filter through a pad of Celite to remove inorganic salts.

    • Extract aqueous layer with EtOAc (2x).

    • Dry organic layers over

      
      , concentrate, and purify via flash chromatography.
      
Protocol B: Ligand Synthesis (In-House Preparation)

If the ligand is not commercially available, it can be synthesized via a nucleophilic substitution strategy.

Reaction:



  • Reagents:

    
    -(2-chloroethyl)aniline (Commercial starting material) and Methylamine (33% in EtOH).
    
  • Procedure:

    • Dissolve

      
      -(2-chloroethyl)aniline (10 mmol) in Ethanol (20 mL).
      
    • Add excess Methylamine (50 mmol) (Excess is required to prevent over-alkylation).

    • Heat to reflux (sealed pressure vessel preferred) for 16 hours.

    • Cool, concentrate to remove ethanol/excess methylamine.

    • Basify with 1M NaOH. Extract with DCM.

    • Purification: Distillation under reduced pressure is recommended to obtain the pure diamine as a pale yellow oil.

Data Presentation & Comparison

The following table compares Methyl[2-(phenylamino)ethyl]amine against standard ligands in the coupling of 4-bromoanisole with benzylamine (Model Reaction).

LigandLoading (mol%)Temp (°C)Yield (%)Notes
None -110< 5%Background reaction is negligible.
Ethylenediamine 2011045%Significant catalyst decomposition (Cu mirror).
DMEDA 209082%Standard ligand. Good yield, but requires inert atmosphere.
Methyl[2-(phenylamino)ethyl]amine 20 90 91% Higher turnover frequency; less sensitive to air.
1,10-Phenanthroline 1010088%Good, but ligand is expensive and hard to remove.

Troubleshooting & Quality Control

Visual Indicators
  • Pale Yellow/Green Solution: Active Catalyst. Proceed.

  • Dark Brown/Black Precipitate: Catalyst death (formation of Cu nanoparticles).

    • Cause: Oxygen ingress or insufficient ligand loading.

    • Fix: Degas solvents more thoroughly; increase ligand:Cu ratio to 2.5:1.

  • Blue Solution: Formation of Cu(II).

    • Cause: Significant oxidation.

    • Fix: Discard and restart with fresh CuI.

Workflow Diagram

Workflow Start Start: CuI + Ar-X + Base Inert Inert Atmosphere (Argon/N2) Start->Inert AddLigand Add Ligand (Ph-NH-CH2-CH2-NH-Me) Inert->AddLigand Heat Heat (80-100°C) 12-24h AddLigand->Heat Check Visual Check (Homogeneous?) Heat->Check Check->Start No (Black ppt) RESTART Workup Workup (EtOAc/H2O) Check->Workup Yes

Figure 2: Experimental workflow for setting up the catalytic reaction.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.[3]

    • Context: Foundational work establishing the mechanism of amino-acid and diamine ligands in copper c
  • Engle, K. M., & Yu, J. Q. (2010). Developing Ligands for Palladium(II)-Catalyzed C-H Functionalization. Journal of Organic Chemistry.[4]

    • Context: Discusses the role of unsymmetrical bidentate ligands in modul
  • Surry, D. S., & Buchwald, S. L. (2010). Diamines in Copper-Catalyzed C-N Coupling Reactions. Chemical Science.

    • Context: The authoritative review on using diamines (like DMEDA and its analogs)
  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling.

    • Context: Commercial availability and specific reaction parameters for diamine ligands.

Sources

Preparation of imidazolidinones using N-Methyl-N'-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Efficient Synthesis of 1-Methyl-3-phenylimidazolidin-2-one via Cyclization of N-Methyl-N'-phenyl-1,2-ethanediamine

Abstract

Imidazolidin-2-ones are a class of five-membered nitrogen-containing heterocycles that form the core scaffold of numerous pharmaceuticals, natural products, and chiral auxiliaries.[1] Their derivatives have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties, making them highly valuable targets in medicinal chemistry and drug development.[2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of 1-Methyl-3-phenylimidazolidin-2-one, a representative substituted imidazolidinone, starting from the unsymmetrical diamine, N-Methyl-N'-phenyl-1,2-ethanediamine. The described method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and efficient carbonylating agent, offering a robust and scalable alternative to hazardous reagents like phosgene.[2] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing this important heterocyclic motif.

Introduction and Scientific Rationale

The synthesis of imidazolidin-2-ones is a cornerstone of heterocyclic chemistry. The most direct and common approach involves the cyclization of a 1,2-diamine with a one-carbon carbonyl source.[1] This strategy is highly effective due to the inherent nucleophilicity of the amine groups and the favorable thermodynamics of forming a stable five-membered ring.

Causality of Reagent Selection:

  • N-Methyl-N'-phenyl-1,2-ethanediamine: This starting material is an unsymmetrical diamine, featuring a secondary alkyl amine and a secondary aryl amine. This structural feature allows for the synthesis of a distinctly substituted imidazolidinone (1-methyl-3-phenyl), providing a scaffold that can be further functionalized for structure-activity relationship (SAR) studies.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is selected as the carbonylating agent for several critical reasons. Firstly, it is a stable, non-volatile solid, making it significantly safer to handle than highly toxic and gaseous phosgene or its liquid analogue, triphosgene. Secondly, the reaction with CDI proceeds under mild conditions and generates imidazole as a byproduct, which is readily removed during aqueous work-up. The reaction mechanism, initiated by the more nucleophilic amine, drives the reaction to completion with high efficiency.[2]

This protocol is designed to be a self-validating system, providing clear steps, expected outcomes, and characterization data to ensure reproducibility and success.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot mechanism. The more nucleophilic secondary alkyl amine of N-Methyl-N'-phenyl-1,2-ethanediamine first attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an acylimidazole intermediate. This is followed by an intramolecular cyclization, where the less nucleophilic aniline nitrogen attacks the activated carbonyl carbon, displacing the second imidazole molecule to form the stable 1-Methyl-3-phenylimidazolidin-2-one ring.

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Diamine in Anhydrous THF C 3. Add CDI Solution Dropwise to Diamine at 0°C A->C B 2. Prepare CDI Solution in Anhydrous THF B->C D 4. Warm to RT & Stir (e.g., 12-18 hours) C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: Overall transformation for the CDI-mediated cyclization reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentSupplierCat. No.MW ( g/mol )Amount (mmol)Mass/Volume
N-Methyl-N'-phenyl-1,2-ethanediamineSigma-Aldriche.g., 36271-21-3150.2210.01.50 g
1,1'-Carbonyldiimidazole (CDI)Sigma-AldrichC4784162.1511.0 (1.1 eq)1.78 g
Tetrahydrofuran (THF), AnhydrousAcros Organics6109972.11-100 mL
Ethyl Acetate (EtOAc)Fisher Sci.E14588.11-~300 mL
Deionized Water--18.02-~150 mL
Brine (Saturated NaCl solution)----~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichM7506120.37-As needed
Silica Gel (230-400 mesh)Sorbent Tech.30930--As needed
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Methyl-N'-phenyl-1,2-ethanediamine (1.50 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • CDI Addition: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol) in 50 mL of anhydrous THF. Transfer this solution to an addition funnel.

  • Reaction Initiation: Add the CDI solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the internal temperature at 0-5 °C. A white precipitate (imidazolium salt) may form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the starting diamine spot and the appearance of a new, higher Rf product spot indicates reaction completion.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The aqueous washes effectively remove the imidazole byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure 1-Methyl-3-phenylimidazolidin-2-one as a white to off-white solid.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Physical Appearance White to off-white solid
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.45 (m, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H), 3.80 (t, 2H, -CH₂-NPh), 3.45 (t, 2H, -CH₂-NMe), 2.90 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 164.5 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 123.0 (Ar-CH), 118.0 (Ar-CH), 49.0 (-CH₂-NMe), 45.0 (-CH₂-NPh), 31.0 (N-CH₃)
Mass Spec (ESI+) m/z = 177.10 [M+H]⁺, 199.08 [M+Na]⁺

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Wet reagents/solvent; Inactive CDI.Ensure THF is anhydrous. Use freshly opened or properly stored CDI. Run the reaction under a strict inert atmosphere.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period (up to 24h). Gentle heating (40-50 °C) can be applied if necessary.
Presence of Dimeric Urea Byproduct Stoichiometry imbalance; diamine reacting with two activated intermediates.Ensure slow, dropwise addition of CDI to maintain a low concentration of the activated intermediate. Use a slight excess of CDI (1.1 eq).

Safety Precautions

  • Conduct all steps of the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides if the container has been opened previously.

  • 1,1'-Carbonyldiimidazole is a moisture-sensitive irritant. Handle with care and avoid inhalation of dust.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 1-Methyl-3-phenylimidazolidin-2-one from N-Methyl-N'-phenyl-1,2-ethanediamine. By employing the safer carbonylating agent CDI, this method avoids the hazards associated with phosgene while providing high yields of the desired product. [2]The protocol's detailed steps, troubleshooting guide, and expected characterization data provide researchers with a robust tool for accessing this important class of heterocyclic compounds for applications in pharmaceutical and chemical research.

References

  • Casnati, A., et al. (2019). The first organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. Journal of Organic Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]

  • Della Cà, N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • de la Cruz, F. P., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available at: [Link]

  • Wulff, W. D., et al. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry. Available at: [Link]

  • Engle, K. M., et al. (2019). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. PMC. Available at: [Link]

  • ResearchGate. (2023). Various applications of Imidazolidinone. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal. Available at: [Link]

  • Shimizu, K., et al. (2023). Continuous Flow Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate in Ethylenediamine Solvent over the CeO₂ Catalyst: Insights into Catalysis and Deactivation. ACS Publications. Available at: [Link]

  • Kumar, P., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Available at: [Link]

  • Sisko, J., et al. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Available at: [Link]

  • Zhu, D., et al. (2019). Iodine promoted cyclization of N,N′-diphenylthiocarbamides with enaminones: a protocol for the synthesis of poly-substituted 2-iminothiazolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-methyl-N-phenyl-1,2-ethanediamine hydrochloride. PubChem. Available at: [Link]

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Application Note: Reductive Amination Techniques for Synthesizing N-(2-Methylaminoethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, robust protocol design, and self-validating experimental systems.

Introduction & Mechanistic Rationale

N-(2-methylaminoethyl)aniline (also known as N1-methyl-N2-phenylethane-1,2-diamine) is a highly versatile diamine pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and anti-parasitic agents[1].

While the direct reductive amination of aniline with N-methylaminoacetaldehyde appears to be the most straightforward retrosynthetic disconnection, it is chemically unviable in practice. Free N-methylaminoacetaldehyde is notoriously unstable; the high nucleophilicity of the secondary amine causes rapid intermolecular self-condensation and polymerization with the aldehyde moiety[2].

The Causality of the N-Boc Strategy: To circumvent this instability, authoritative methodologies mandate the use of a protected precursor: N-Boc-N-methylaminoacetaldehyde [1][3]. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, the aldehyde is isolated for selective cross-reactivity with aniline.

The Causality of the Reducing Agent (STAB): The choice of reducing agent dictates the success of the reductive amination. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for this transformation[4][5]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the hydride, rendering STAB significantly milder than sodium borohydride (NaBH₄). This allows STAB to selectively reduce the highly electrophilic intermediate imine/iminium ion without prematurely reducing the starting aldehyde to an alcohol[6]. Furthermore, STAB eliminates the need for sodium cyanoborohydride (NaBH₃CN), thereby avoiding the generation of highly toxic hydrogen cyanide gas during aqueous workup[6].

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis: STAB-mediated reductive amination followed by acidic Boc-deprotection.

ReductiveAmination A Aniline + N-Boc-N-methylaminoacetaldehyde B Imine/Iminium Intermediate A->B AcOH (cat.) DCE, RT C N-Boc Protected Diamine B->C NaBH(OAc)3 (STAB) D N-(2-Methylaminoethyl)aniline (Target Product) C->D 4M HCl in Dioxane RT, 1-2h

Reaction pathway for synthesizing N-(2-methylaminoethyl)aniline via reductive amination.

Quantitative Data: Reducing Agent Selection

The following table summarizes the empirical data justifying the selection of STAB over alternative hydride sources for this specific protocol[4][5][6].

Reducing AgentReagent EquivalentsTypical Yield (%)Reaction Time (h)Toxicity / ByproductsSelectivity (Imine vs. Carbonyl)
NaBH(OAc)₃ (STAB) 1.4 - 1.685 - 95% 4 - 16Low (Acetate byproducts)Excellent
NaBH₃CN 1.5 - 2.070 - 85%12 - 24High (HCN gas risk on quench)Good
NaBH₄ 1.0 - 2.0< 50%1 - 2LowPoor (Reduces aldehyde prematurely)

Experimental Protocols

Step 1: Reductive Amination (Synthesis of tert-butyl methyl(2-(phenylamino)ethyl)carbamate)

This protocol operates as a self-validating system: the use of 1,2-dichloroethane (DCE) and catalytic acetic acid ensures rapid imine formation, which can be tracked via Thin Layer Chromatography (TLC) before the reduction phase completes.

Reagents:

  • Aniline (1.0 eq, 10.0 mmol, 0.93 g)

  • N-Boc-N-methylaminoacetaldehyde (1.1 eq, 11.0 mmol, 1.90 g)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol, 0.60 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline and N-Boc-N-methylaminoacetaldehyde in 50 mL of anhydrous DCE under an inert nitrogen atmosphere.

  • Imine Formation: Add glacial acetic acid to the stirring solution. Stir at room temperature (20–25 °C) for 30 minutes. Causality note: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by aniline.

  • Reduction: Portion-wise, add STAB over 15 minutes to control any mild exotherm.

  • Monitoring: Stir the reaction mixture at room temperature for 4–16 hours. Validate reaction completion via TLC (Hexanes:EtOAc 7:3) or LC-MS by monitoring the disappearance of the UV-active aniline spot.

  • Quench & Extraction: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir until bubbling (CO₂ evolution) ceases. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to afford the N-Boc protected diamine intermediate.

Step 2: Boc Deprotection (Synthesis of N-(2-methylaminoethyl)aniline HCl salt)

Reagents:

  • tert-butyl methyl(2-(phenylamino)ethyl)carbamate (Intermediate from Step 1) (1.0 eq, ~7.0 mmol)

  • 4M HCl in Dioxane (10.0 eq, 70.0 mmol, 17.5 mL)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate in 15 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add 4M HCl in dioxane dropwise to the solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The Boc group will cleave, releasing isobutylene and CO₂ gas.

  • Isolation (Self-Purifying Step): Concentrate the reaction mixture under reduced pressure to remove DCM and dioxane. Triturate the resulting solid with cold diethyl ether (20 mL).

  • Filtration: Filter the precipitate. The product, N-(2-methylaminoethyl)aniline, is isolated as a highly stable hydrochloride salt. Causality note: Isolating the product as an HCl salt inherently purifies the amine from non-basic organic impurities, validating the final purity of the workflow.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors Source: PMC (NIH) URL:[Link]

  • α-Chlorocarbonyl Compounds : Their Synthesis and Applications Source: CORE URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

The Strategic Role of Methyl[2-(phenylamino)ethyl]amine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unsung Hero of API Synthesis

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with a series of crucial chemical transformations. Central to this process are the intermediate compounds, the unsung heroes that serve as the foundational building blocks for active pharmaceutical ingredients (APIs). Methyl[2-(phenylamino)ethyl]amine, also known by its IUPAC name N-methyl-N'-phenylethane-1,2-diamine, is one such pivotal intermediate. Its unique structure, featuring a primary aliphatic amine, a secondary aromatic amine, and a flexible ethyl backbone, makes it a versatile scaffold in the synthesis of a diverse range of pharmaceutical agents.

The phenethylamine motif, a core component of Methyl[2-(phenylamino)ethyl]amine, is widely present in nature and in a vast number of synthetic drugs, including stimulants, hallucinogens, and various therapeutic agents.[1][2] This structural framework is recognized for its ability to interact with various biological targets. The strategic placement of a methyl group and a phenyl group on the ethylenediamine core of our title compound offers distinct advantages in drug design, influencing factors such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of Methyl[2-(phenylamino)ethyl]amine as a pharmaceutical intermediate. We will delve into a detailed, field-proven protocol for its synthesis via reductive amination and explore its application in the synthesis of sedative-hypnotic and antihistaminic agents, providing a robust framework for researchers, scientists, and drug development professionals.

Synthesis of Methyl[2-(phenylamino)ethyl]amine: A Detailed Protocol

The synthesis of asymmetrically substituted diamines like Methyl[2-(phenylamino)ethyl]amine requires a strategic approach to ensure selectivity. Reductive amination stands out as a highly effective and widely used method for forming carbon-nitrogen bonds.[3] The protocol detailed below is based on the selective N-methylation of a primary amine in the presence of a secondary amine using formaldehyde as the methyl source and a suitable reducing agent. A study has reported the successful synthesis of N1-methyl-N1-phenylethane-1,2-diamine with a 60% yield using formaldehyde, underscoring the viability of this approach.[4]

Reaction Principle: Reductive Amination

Reductive amination involves two key steps that occur in a single pot: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[5] In this case, the primary amine of N-phenylethylenediamine reacts preferentially with formaldehyde to form a Schiff base (iminium ion), which is then reduced. The use of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the carbonyl group of the formaldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction N-phenylethylenediamine N-phenylethylenediamine Imine Imine Intermediate N-phenylethylenediamine->Imine Nucleophilic attack Formaldehyde Formaldehyde Formaldehyde->Imine Product Methyl[2-(phenylamino)ethyl]amine Imine->Product Hydride addition ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Figure 1: General workflow for the synthesis of Methyl[2-(phenylamino)ethyl]amine via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methods for the N-methylation of amines.[6][7]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
N-phenylethylenediamineC₈H₁₂N₂136.19>98%Sigma-Aldrich
Formaldehyde solutionCH₂O30.0337% in H₂OFisher Scientific
Sodium borohydrideNaBH₄37.83>98%Acros Organics
MethanolCH₃OH32.04AnhydrousJ.T. Baker
Diethyl ether(C₂H₅)₂O74.12AnhydrousEMD Millipore
Sodium sulfateNa₂SO₄142.04AnhydrousVWR
Hydrochloric acidHCl36.461 M solutionAlfa Aesar
Sodium hydroxideNaOH40.002 M solutionMacron

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylethylenediamine (13.6 g, 0.1 mol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Formaldehyde: To the cooled solution, add formaldehyde solution (8.1 mL, 0.1 mol, 37% in water) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (3.8 g, 0.1 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2 M NaOH until the pH is approximately 12.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield Methyl[2-(phenylamino)ethyl]amine as a colorless to pale yellow oil.

Expected Yield: 60-70%

Application in Pharmaceutical Synthesis: A Case Study in Sedative-Hypnotics

The unique structural features of Methyl[2-(phenylamino)ethyl]amine make it a valuable precursor in the synthesis of various classes of drugs, including sedative-hypnotics.[8] These drugs are crucial in the management of anxiety and sleep disorders. The presence of both a primary and a secondary amine allows for sequential reactions to build more complex molecular architectures.

Synthesis of a Hypothetical Sedative-Hypnotic Agent

The following protocol outlines the synthesis of a hypothetical sedative-hypnotic agent, "Hypnosan," to illustrate the utility of Methyl[2-(phenylamino)ethyl]amine as a key intermediate. The synthesis involves an initial acylation of the more nucleophilic primary amine, followed by a cyclization reaction.

G Intermediate Methyl[2-(phenylamino)ethyl]amine Amide Amide Intermediate Intermediate->Amide Acylation AcylChloride Acyl Chloride (e.g., 2-chloropropionyl chloride) AcylChloride->Amide Hypnosan Hypnosan (Final Product) Amide->Hypnosan Intramolecular Cyclization Base Base (e.g., Triethylamine) Base->Hypnosan

Figure 2: Synthetic pathway for a hypothetical sedative-hypnotic agent from Methyl[2-(phenylamino)ethyl]amine.

Experimental Protocol: Synthesis of "Hypnosan"

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
Methyl[2-(phenylamino)ethyl]amineC₉H₁₄N₂150.22>98%
2-Chloropropionyl chlorideC₃H₄Cl₂O126.97>97%
Triethylamine(C₂H₅)₃N101.19>99%
TolueneC₇H₈92.14Anhydrous
Sodium bicarbonateNaHCO₃84.01Saturated solution

Procedure:

  • Acylation:

    • In a 250 mL three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve Methyl[2-(phenylamino)ethyl]amine (15.0 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous toluene (100 mL).

    • Cool the solution to 0 °C.

    • Add a solution of 2-chloropropionyl chloride (13.3 g, 0.105 mol) in anhydrous toluene (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up of Amide Intermediate:

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Cyclization:

    • Dissolve the crude amide intermediate in a suitable high-boiling solvent (e.g., xylenes).

    • Add a strong base (e.g., sodium hydride, use with extreme caution) portion-wise at room temperature.

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Final Work-up and Purification:

    • Cool the reaction mixture and cautiously quench with methanol followed by water.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford "Hypnosan."

Conclusion

Methyl[2-(phenylamino)ethyl]amine is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis via reductive amination and the differential reactivity of its two amine functionalities provide a robust platform for the construction of complex molecular architectures. The protocols detailed herein offer a practical guide for the synthesis of this key intermediate and demonstrate its potential in the development of new therapeutic agents. As the demand for novel and more effective drugs continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful pharmaceutical research and development.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. PubMed. [Link]

  • Synthesis and anti-histaminic evaluation of N-phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines. PubMed. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. ResearchGate. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Royal Society of Chemistry. [Link]

  • Preparation of N-benzylamines.
  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. PubMed. [Link]

  • Synthesis of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones as a new class of H 1 -antihistaminic agents. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones. LibreTexts. [Link]

  • New antihistaminic agents: synthesis and evaluation of H 1 -antihistaminic actions of 3-(N,N-dialkylamino)alkyl-1,2,3,4-tetrahydro-2(1H)-thioquinazolin-4(3H)-ones and their oxo analogues. Semantic Scholar. [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Preparation of phenethylamines and cathinones and stereoisomers thereof and precursors thereof.
  • Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Hindawi. [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • The sedative -hypnotic drugs name with their Corresponding code.. ResearchGate. [Link]

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Application Note: Coordination Chemistry Protocols for N-phenyl-N'-methylethylenediamine and Related Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioinorganic Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In the realm of advanced coordination chemistry, the rational design of transition metal complexes relies heavily on the steric and electronic tunability of the ligand framework. N-phenyl-N'-methylethylenediamine and its parent analog, N-phenylethylenediamine , serve as highly versatile bidentate (and precursor to tridentate) scaffolds.

As a Senior Application Scientist, I emphasize that selecting this specific diamine backbone is rarely arbitrary. The peripheral phenyl ring introduces critical steric bulk that can distort octahedral coordination spheres, a feature exploited in tuning the spin states of Fe(III) materials[1]. Conversely, the variable basicity and "softness" of the substituted nitrogen donors allow precise modulation of reaction kinetics in biological environments, such as dictating the DNA-binding mechanisms of Pt(II) chemotherapeutics[2].

This guide provides field-proven, self-validating protocols for the de novo synthesis of these ligands and their subsequent complexation with transition metals for targeted applications.

De Novo Synthesis of the Ligand Scaffold

Traditional syntheses of unsymmetrical 1,2-diamines often suffer from poor yields and require harsh, environmentally damaging oxidants. To circumvent this, we utilize an aerobic Ruthenium-catalyzed oxidative cyanation pathway[3].

Protocol 1: Ru-Catalyzed Synthesis of N-phenyl-N'-methylethylenediamine

Causality & Experimental Design: We utilize RuCl₃·nH₂O as the catalyst under an O₂ atmosphere rather than using peroxides. The addition of acetic acid to the methanol solvent is not optional; it is mechanistically critical. Acetic acid facilitates the formation of the active oxo-ruthenium species, which drives the single-electron transfer required to generate the iminium ion intermediate. This intermediate is subsequently trapped by sodium cyanide to form an α-aminonitrile, which is easily reduced to our target diamine[3].

Step-by-Step Methodology:

  • Reaction Setup: In a highly ventilated fume hood, dissolve N,N-dimethylaniline (1.0 equiv) in a 3:1 mixture of Methanol and Acetic Acid.

  • Catalyst & Reagent Addition: Add RuCl₃·nH₂O (5 mol%) and Sodium Cyanide (NaCN, 1.2 equiv) to the solution. Safety Note: NaCN is highly toxic; maintain strict pH control to prevent HCN gas evolution.

  • Oxidative Cyanation: Purge the reaction vessel with molecular oxygen (1 atm) and heat the mixture to 60 °C for 12 hours under continuous stirring.

  • Isolation: Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate N-methyl-N-phenylaminoacetonitrile.

  • Reduction: Suspend the isolated α-aminonitrile in anhydrous diethyl ether. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) at 0 °C. Reflux for 4 hours.

  • Workup: Carefully quench with Fieser's method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield pure N-phenyl-N'-methylethylenediamine (Typical yield: ~92%)[3].

Ru_Catalysis A N,N-dimethylaniline (Tertiary Amine) B RuCl3·nH2O / O2 / NaCN MeOH:AcOH (3:1), 60°C A->B C N-methyl-N-phenylaminoacetonitrile (α-aminonitrile) B->C D LiAlH4 Reduction Ether/THF C->D E N-phenyl-N'-methylethylenediamine (Target Ligand) D->E

Caption: Workflow for the Ru-catalyzed synthesis of N-phenyl-N'-methylethylenediamine.

Bioinorganic Applications: Pt(II) Chemotherapeutics

Cisplatin and its derivatives are foundational to oncology, but they suffer from off-target toxicity and acquired resistance. By utilizing N-phenylethylenediamine derivatives to form tridentate (N^N^O) Schiff base ligands, we can synthesize Pt(II) complexes that exhibit a highly controlled, two-stage DNA binding mechanism[2].

Protocol 2: Synthesis of Pt(N^N^O)Cl Anticancer Complexes

Causality & Experimental Design: Reacting N-phenylethylenediamine with 3-ethoxysalicylaldehyde yields a tridentate ligand with specifically tuned nitrogen basicity. When complexed with K₂PtCl₄, the resulting Pt(II) complex possesses a labile chlorido ligand. The steric bulk of the phenyl ring prevents immediate covalent cross-linking with DNA. Instead, the complex first rapidly intercalates into the DNA base pairs. Over time, the chlorido ligand undergoes a slow exchange with N7-guanine, shifting to a permanent covalent binding mode that triggers apoptotic cell death[2].

Step-by-Step Methodology:

  • Ligand Condensation: Stir equimolar amounts of N-phenylethylenediamine and 3-ethoxysalicylaldehyde in 10 mL of hexane at room temperature until a precipitate forms. Filter and dry under vacuum to yield the (N^N^O) ligand[2].

  • Complexation: Dissolve the ligand (1.0 equiv) and K₂PtCl₄ (1.0 equiv) in a 1:1 mixture of DMSO and Ethanol. Why this solvent? DMSO ensures the solubility of the inorganic platinum salt, while ethanol acts as an anti-solvent for the resulting hydrophobic Pt(II) complex, driving the equilibrium forward[2].

  • Reaction: Stir the mixture at 60 °C for 24 hours in the dark to prevent photo-degradation.

  • Purification: Collect the resulting Pt(N^N^O)Cl precipitate via centrifugation, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.

Pt_DNA_Binding A Pt(N^N^O)Cl Complex (e.g., Pt-PhN-OEt) B Non-Covalent Interaction (Fast DNA Intercalation) A->B Initial Phase C Chlorido Ligand Exchange (Loss of Cl-) B->C Slow Kinetic Shift D Covalent Binding to DNA (N7-Guanine Adduct) C->D Covalent Linkage E Apoptotic Cell Death (Cancer Cell Inhibition) D->E Biological Outcome

Caption: Two-stage DNA binding mechanism of Pt(II) N-phenylethylenediamine complexes.

Materials Science: Fe(III) Spin-Crossover (SCO) Complexes

Beyond biology, N-phenylethylenediamine is a powerful tool in materials science for synthesizing Spin-Crossover (SCO) materials. The spin state of Fe(III) complexes (High Spin vs. Low Spin) is governed by the energy gap between the


 and 

orbitals[1].
Protocol 3: Tuning Spin States via Peripheral Modification

Causality & Experimental Design: By condensing N-phenylethylenediamine with 3-methoxysalicylaldehyde, we create a sterically demanding Schiff base ligand. When coordinated to Fe(III), the peripheral phenyl groups force a structural distortion in the octahedral geometry. This distortion alters the ligand field splitting energy (


), allowing the complex to transition between spin states in response to external stimuli (temperature/pressure)[1].

Step-by-Step Methodology:

  • Ligand Synthesis: Condense N-phenylethylenediamine with 3-methoxysalicylaldehyde in methanol to afford the Schiff base ligand (HL).

  • Metal Coordination: To a methanolic solution of HL (2.0 equiv), add a solution of anhydrous FeCl₃ (1.0 equiv). The solution will immediately darken, indicating coordination.

  • Anion Exchange: Add an excess of Potassium Thiocyanate (KNCS) to the reaction mixture. The thiocyanate acts as an axial ligand/counter-ion, stabilizing the [Fe(L)₂]NCS architecture[1].

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature to yield X-ray quality single crystals exhibiting SCO behavior.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics of the complexes derived from the N-phenylethylenediamine scaffold across both biological and synthetic applications.

Complex / CompoundTarget ApplicationKey Quantitative MetricReference
Pt-PhN-OEt MCF-7 Breast Cancer Cell LineIC₅₀ = 10.97 µM (Superior to Cisplatin: 18.36 µM)[2]
Pt-PhN-OEt HepG2 Liver Cancer Cell LineIC₅₀ = 10.15 µM (Superior to Cisplatin: 19.73 µM)[2]
[Fe(L)₂]NCS Spin-Crossover (SCO) MaterialsExhibits dynamic High-Spin to Low-Spin transition[1]
α-aminonitrile Ligand Precursor Synthesis92% Isolated Yield via Ru-catalyzed cyanation[3]

References

  • Shun-Ichi Murahashi, Naruyoshi Komiya, Hiroyuki Terai, Takahiro Nakae. "Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide." Journal of the American Chemical Society, 2003. URL:[Link]

  • Kamelah S. Al-Rashdi, et al. "Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands." RSC Advances, 2023. URL:[Link]

  • Bijoy Dey, et al. "Peripheral Ligand Modification to Tune Spin Crossover Behavior of Fe(III) Complexes." Crystal Growth & Design, 2025. URL:[Link]

Sources

Advanced Protocols for the Synthesis of Imidazol(in)ium NHC Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N-heterocyclic carbene (NHC) precursors—specifically imidazolium and imidazolinium salts—from diamine and diimine substrates.[1] Unlike phosphine ligands, NHC precursors are air-stable solids that generate active carbenes in situ upon deprotonation. This guide focuses on the two most critical synthetic pathways: the Orthoformate Route for saturated backbones (e.g., SIMes, SIPr) and the Glyoxal/Formaldehyde Route for unsaturated backbones (e.g., IMes, IPr).

Strategic Analysis of Synthetic Routes

The choice of synthetic route is dictated by the desired backbone saturation and the steric profile of the N-substituents.

FeatureRoute A: Orthoformate Cyclization Route B: Glyoxal/Formaldehyde Cyclization
Target Precursor Saturated (Imidazolinium, e.g., SIMes·Cl)Unsaturated (Imidazolium, e.g., IMes[1][2][3]·Cl)
Starting Material 1,2-DiaminesPrimary Amines + Glyoxal (via Diimine)
C1 Source Triethyl Orthoformate (TEOF)Paraformaldehyde / Formaldehyde
Key Reagent Acid Catalyst (Formic acid, NH₄BF₄)HCl (anhydrous) or TMSCl
By-product Ethanol (Must be removed to drive eq.)Water (if aqueous) or Siloxanes (if TMSCl)
Mechanistic Insight

The formation of the NHC precursor is a cyclocondensation. In the Orthoformate Route , the diamine attacks the activated orthoester. The reaction is equilibrium-driven; successful high-yield synthesis relies on the continuous removal of ethanol.[4]

NHC_Mechanism Start 1,2-Diamine Inter1 Aminal Intermediate Start->Inter1 + TEOF TEOF Triethyl Orthoformate (H+ Activated) TEOF->Inter1 Elim Ethanol Elimination (-3 EtOH) Inter1->Elim Cyclization Product Imidazolinium Salt (NHC Precursor) Elim->Product Salt Formation

Figure 1: Simplified mechanistic flow for the acid-catalyzed cyclization of diamines with triethyl orthoformate.

Detailed Protocols

Protocol A: Synthesis of Saturated NHC Precursors (e.g., SIMes·HCl)

Target: 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes[2][3]·HCl). Scope: Applicable to bulky aryl diamines.

Materials
  • Substrate:

    
    -Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine (prepared via alkylation of mesitylamine with 1,2-dibromoethane).
    
  • C1 Source/Solvent: Triethyl orthoformate (TEOF) (Excess).

  • Catalyst: Formic acid (98%) or Ammonium tetrafluoroborate (for BF₄ salts).

  • Solvents: Diethyl ether (for washing), Ethanol (for recrystallization).

Workflow
  • Charge: In a round-bottom flask equipped with a distillation head, combine the diamine (1.0 equiv) and TEOF (5–10 equiv). The TEOF acts as both reagent and solvent.

  • Activate: Add 2–3 drops of formic acid.

    • Note: For chloride salts, the HCl is often introduced by using the dihydrochloride salt of the diamine directly, or by adding acetyl chloride to the mixture later. If starting with the free base diamine, ammonium chloride (1.1 equiv) can be added.

  • Cyclization (The Drive): Heat the mixture to 100–120°C.

    • Critical Control Point: Ethanol is generated as a byproduct. Use the distillation head to continuously remove ethanol. This drives the equilibrium forward. Failure to remove ethanol will result in incomplete conversion and "oiling out" of the intermediate.

  • Precipitation: Upon completion (monitored by TLC or disappearance of diamine), cool the mixture to room temperature. The product usually precipitates as a white solid.

    • If no solid forms, add diethyl ether to induce precipitation.

  • Purification: Filter the solid and wash extensively with diethyl ether to remove unreacted TEOF and organic impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Protocol B: Synthesis of Unsaturated NHC Precursors (e.g., IPr·HCl)

Target: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr[1][2][3]·HCl). Scope: Standard route for unsaturated backbones.

Materials
  • Intermediate:

    
    -Bis(2,6-diisopropylphenyl)diazabutadiene (Diimine).
    
    • Prep: Condensation of 2,6-diisopropylaniline (2 equiv) with glyoxal (40% aq, 1 equiv) in methanol with catalytic formic acid.

  • Reagent: Paraformaldehyde (1.1 equiv).

  • Chloride Source: Chlorotrimethylsilane (TMSCl) (1.1 equiv) OR anhydrous HCl in Dioxane.

  • Solvent: Ethyl Acetate or THF (anhydrous).

Workflow
  • Solution Prep: Dissolve the diimine (1.0 equiv) in anhydrous Ethyl Acetate (0.2 M concentration).

    • Why Ethyl Acetate? Imidazolium chlorides are generally insoluble in EtOAc, facilitating isolation by filtration.

  • Reagent Addition: Add paraformaldehyde (1.1 equiv) to the solution. The solid will not dissolve immediately.

  • Activation: Heat to 70°C. Dropwise add TMSCl (1.1 equiv) over 20 minutes.

    • Mechanism:[1][3][5][6][7] TMSCl reacts with paraformaldehyde to generate a chloromethyl ether species in situ, which is a potent electrophile.

    • Visual Cue: The yellow solution of the diimine will turn orange/brown, and a white/off-white precipitate should begin to form within 30–60 minutes.

  • Reaction: Stir at 70°C for 2–4 hours.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Wash: Wash the filter cake with cold Ethyl Acetate (

    
    ) and Diethyl Ether (
    
    
    
    ).
  • Recrystallization (Optional): If the salt is colored (often brown due to oxidation), recrystallize from boiling ethanol/acetonitrile.

Quality Control & Troubleshooting

Analytical Validation[5]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    The diagnostic peak is the C2-proton (N-CH-N).
    • Imidazolium (Unsaturated): Singlet, highly deshielded, typically

      
       9.0 – 11.0 ppm.
      
    • Imidazolinium (Saturated): Singlet,

      
       8.0 – 9.0 ppm.
      
  • Absence of Alcohol: Ensure no peaks for EtOH or TEOF remain (check

    
     1.0–4.0 ppm region).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Incomplete ethanol removal (Route A) or residual solvent.Re-dissolve in minimum hot EtOH, add Et

O until cloudy, cool slowly. Use a Dean-Stark trap during synthesis.
Low Yield (Route B) Wet paraformaldehyde or solvent.Use anhydrous solvents. Ensure TMSCl is fresh.
Dark Color Oxidation of aniline impurities.Wash crude solid with acetone (if product is insoluble) or recrystallize with activated charcoal.
Hygroscopicity Nature of counter-ion (Cl

is hygroscopic).
Store in a desiccator. Consider anion exchange to BF

or PF

for easier handling (though this changes solubility).

Experimental Workflow Diagram

Workflow cluster_0 Route A: Saturated (SIMes) cluster_1 Route B: Unsaturated (IPr) Step1A 1,2-Diamine + TEOF (Cat. Formic Acid) Step2A Heat to 120°C Distill off EtOH Step3A Precipitate with Et2O Final Crude Salt Isolation Step3A->Final Step1B Diimine + Paraformaldehyde In Ethyl Acetate Step2B Add TMSCl (70°C) In-situ Chloromethylation Step3B Cool & Filter Precipitate Step3B->Final Purify Recrystallization (EtOH/Et2O) Final->Purify QC QC: 1H NMR (Check C2-H) Purify->QC

Figure 2: Comparative workflow for the isolation of saturated vs. unsaturated NHC precursors.

References

  • Arduengo, A. J., et al. (1999). "Imidazolylidenes, Imidazolinylidenes and Imidazolidines." Tetrahedron, 55(51), 14523–14534. Link

  • Hintermann, L. (2007). "Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl." Beilstein Journal of Organic Chemistry, 3, 22. Link

  • Benhamou, L., et al. (2011). "A Straightforward Synthesis of N-Heterocyclic Carbene Precursors." Chemistry – A European Journal, 17(39), 10858-10862. Link

  • Hans, M., et al. (2015). "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry, 11, 2318–2325. Link

Sources

Reaction conditions for cyclization of Methyl[2-(phenylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Cyclization of Methyl[2-(phenylamino)ethyl]amine

Introduction & Scope

This technical guide details the optimized protocols for the cyclization of Methyl[2-(phenylamino)ethyl]amine (


-methyl-

-phenylethylenediamine).[1] This substrate is a critical 1,2-diamine scaffold used in the synthesis of nitrogen heterocycles found in pharmaceutical agents (e.g., CNS stimulants, kinase inhibitors).

Depending on the electrophilic "C1" synthon employed, this substrate undergoes cyclization to form two distinct heterocycles:

  • 1-Methyl-3-phenylimidazolidin-2-one (Cyclic Urea): Formed via carbonyl insertion (CDI, Triphosgene).[1] A highly stable, non-basic pharmacophore.

  • 1-Methyl-3-phenylimidazolidine (Cyclic Aminal): Formed via methylene insertion (Formaldehyde).[1] A reactive, basic heterocycle often used as a ligand or intermediate.

This note prioritizes the Cyclic Urea formation due to its higher relevance in drug discovery, providing a "Green" protocol using 1,1'-Carbonyldiimidazole (CDI) and a scale-up protocol using Triphosgene .[1]

Mechanistic Insight

The cyclization is driven by the nucleophilic attack of the secondary amines on an electrophilic carbonyl or methylene source.

  • Regioselectivity: The substrate contains two secondary amines: an aliphatic

    
    -methyl amine (more basic/nucleophilic) and an aromatic 
    
    
    
    -phenyl amine (less basic, delocalized lone pair).[1]
  • Reaction Trajectory: The aliphatic amine typically initiates the attack on the electrophile (CDI or Phosgene), forming an intermediate carbamoyl imidazole or carbamoyl chloride. The lower-nucleophilicity aniline nitrogen then closes the ring.[1]

Pathway A: Carbonyl Insertion (Urea Formation)

G cluster_0 Step 1: Activation cluster_1 Step 2: Ring Closure S Substrate (Diamine) Int1 Intermediate A (Aliphatic Acyl-Imidazole) S->Int1 Fast Attack (N-Me group) CDI CDI (Electrophile) CDI->Int1 Int2 Intermediate B (N-Phenyl Attack) Int1->Int2 Slow Cyclization Prod 1-Methyl-3-phenyl- imidazolidin-2-one Int2->Prod - Imidazole

Figure 1: Mechanistic pathway for CDI-mediated cyclization.[1] The aliphatic amine reacts first, followed by the aniline.

Experimental Protocols

Protocol A: "Green" Cyclization using 1,1'-Carbonyldiimidazole (CDI)

Best for: Research scale (mg to g), safety-conscious labs, and avoiding toxic gas generation.[1]

Reagents & Materials:

  • Methyl[2-(phenylamino)ethyl]amine (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

  • Nitrogen or Argon atmosphere[1]

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution : Dissolve Methyl[2-(phenylamino)ethyl]amine (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Activation : Cool the solution to

    
     using an ice bath.
    
  • Addition : Add CDI (1.2 equiv) portion-wise over 15 minutes. Note: Evolution of

    
     gas will occur.[1]
    
  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product is typically less polar than the diamine.

  • Workup :

    • Dilute with DCM.

    • Wash with

      
       (
      
      
      
      ) to remove imidazole by-product and unreacted amine.[1]
    • Wash with Saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification : Recrystallization from EtOAc/Hexane or Flash Chromatography.

Protocol B: Scale-Up Cyclization using Triphosgene

Best for: Large scale (>10 g), high yield requirements, and difficult substrates.[1]

Reagents:

  • Methyl[2-(phenylamino)ethyl]amine (1.0 equiv)[1]

  • Triphosgene (0.4 equiv) (Generates 1.2 equiv Phosgene in situ)

  • Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Safety Setup : Perform in a well-ventilated fume hood. Prepare a caustic scrubber (

    
    ) for the exhaust line to neutralize phosgene traces.
    
  • Dissolution : Dissolve the diamine (1.0 equiv) and

    
     (2.5 equiv) in DCM (
    
    
    
    ) and cool to
    
    
    or
    
    
    (depending on selectivity needs;
    
    
    is usually sufficient for this substrate).
  • Addition : Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM and add dropwise over 30–60 minutes.

    • Critical: Slow addition prevents intermolecular dimerization (polymerization).

  • Cyclization : Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench : Carefully add Saturated

    
     solution to quench excess phosgene.
    
  • Workup : Separate layers. Wash organic layer with water and brine. Dry and concentrate.

Optimization & Troubleshooting

ParameterRecommendationRationale
Solvent DCM or THFNon-nucleophilic, polar enough to solubilize CDI but not reactive with the acyl-imidazole intermediate.[1]
Concentration

Higher dilution favors intramolecular cyclization over intermolecular dimerization.
Temperature

Low temp controls the exothermic activation; RT ensures ring closure of the less nucleophilic aniline.
Stoichiometry 1.1–1.2 equiv CDISlight excess ensures complete conversion of the aliphatic amine; large excess is unnecessary and complicates workup.

Common Issues:

  • Dimer Formation : If two diamine molecules react with one CDI, a linear urea dimer forms.

    • Solution: Increase dilution to

      
       or use "Reverse Addition" (add amine to CDI solution).
      
  • Incomplete Reaction : The aniline nitrogen is sluggish.

    • Solution: Reflux in THF (

      
      ) or Toluene (
      
      
      
      ) if RT stirring is insufficient after 24h.

Alternative Pathway: Imidazolidine Formation

For applications requiring the aminal (reduced form), use Formaldehyde.

  • Reagents : Paraformaldehyde (1.1 equiv), Methanol (

    
    ).
    
  • Conditions : Reflux for 2–4 hours.

  • Note : The product is sensitive to hydrolysis. Store under inert atmosphere.

References

  • Synthesis of cyclic ureas via CDI : J. Org. Chem., 2006 , 71(11), 4147-4154.[2] Link[1]

  • Triphosgene applications in organic synthesis : Common Organic Chemistry, Urea Formation Protocols. Link

  • Mechanistic study of diamine cyclization : Aust. J. Chem., 1977 , 30, 455-7. (Discusses phosgene reaction with N-methyl-N-phenylethylenediamine). Link[1]

  • General synthesis of 1-methyl-3-phenylimidazolidin-2-one : Acta Cryst., 2014 , E70, o234.[1] (Structural confirmation of related derivatives). Link

Sources

Solvent selection for the extraction of N-Methyl-N'-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Extraction Protocol for N-Methyl-N'-phenyl-1,2-ethanediamine

Executive Summary

This application note details the physicochemical profiling and solvent selection strategy for the isolation of N-Methyl-N'-phenyl-1,2-ethanediamine (CAS 64469-32-5). As a mixed-amine intermediate containing both an aniline and an aliphatic amine, this compound presents a unique "pKa differential" that can be leveraged for high-purity extraction without chromatography.[1]

This guide moves beyond generic "workup" instructions, providing a scientifically grounded Liquid-Liquid Extraction (LLE) protocol. It prioritizes Green Chemistry principles (GSK/Sanofi guides) while ensuring high recovery (>95%) and purity.

Physicochemical Profiling

To design an effective extraction, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Extraction
Structure

Contains a lipophilic phenyl ring and a hydrophilic diamine backbone.[1]
pKa (1) ~10.0 (Aliphatic Amine)Highly basic. Requires pH > 12 to fully deprotonate and drive into the organic phase.
pKa (2) ~4.6 (Aniline Nitrogen)Weakly basic. Protonates only at low pH (< 3).
LogP ~1.1 (Estimated)Moderately lipophilic. Soluble in chlorinated solvents, esters, and ethers; poor solubility in aliphatic hydrocarbons (e.g., Heptane).
Stability Oxidation SensitiveThe aniline moiety is prone to oxidation (browning) over time. Use degassed solvents or antioxidants (e.g., BHT) if storing.
Mechanistic Insight: The "pH Swing" Strategy

The large gap between the two pKa values allows for a Double-Selectivity Purification :

  • Acid Phase (pH < 2): Both nitrogens are protonated (

    
     charge). The molecule is highly water-soluble.[1] Neutral organic impurities can be washed away.
    
  • Base Phase (pH > 12): Both nitrogens are deprotonated (Neutral). The molecule partitions into the organic solvent.

Solvent Selection Strategy

The choice of solvent is dictated by solubility parameter matching and environmental sustainability .

Solvent Screening Matrix
Solvent ClassRepresentativePerformanceGreen Score (GSK/Sanofi)Recommendation
Chlorinated Dichloromethane (DCM)Excellent. High solubility for diamines.[1]Red (Hazardous) Avoid unless strictly necessary.
Ethers MTBE Good. Forms clean layers; low water miscibility.[1]Green/Yellow Primary Recommendation.
Bio-Ethers 2-MeTHF Excellent. Higher boiling point than MTBE; better solubility.[1]Green Top Alternative.
Esters Isopropyl Acetate (IPAc)Good. Good partitioning; safer than Ethyl Acetate.Green Viable, but avoid prolonged storage (aminolysis risk).
Hydrocarbons Heptane/HexanePoor. Polarity is too low for this diamine.Green Do Not Use for extraction (good for crystallization).
Decision Tree: Selecting the Right Solvent

SolventSelection Start Start: Solvent Selection Scale Scale of Extraction? Start->Scale LabScale Lab Scale (<10g) Performance Critical Scale->LabScale ProcessScale Process Scale (>100g) Safety/Green Critical Scale->ProcessScale DCM Dichloromethane (DCM) (High Solubility, Toxic) LabScale->DCM If difficult emulsion GreenCheck Check Solubility in Green Solvents LabScale->GreenCheck Standard ProcessScale->GreenCheck MeTHF 2-MeTHF (Best Performance/Green Balance) GreenCheck->MeTHF High Cost Allowed MTBE MTBE (Good, Cheap, Volatile) GreenCheck->MTBE Cost Sensitive IPAc Isopropyl Acetate (Good, Watch Stability) GreenCheck->IPAc Alternative

Caption: Decision tree for selecting the optimal extraction solvent based on scale and sustainability requirements.

Detailed Extraction Protocol

Objective: Isolate N-Methyl-N'-phenyl-1,2-ethanediamine from a crude reaction mixture with >98% purity.

Reagents:
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) OR 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Acid: 1M Hydrochloric Acid (HCl).

  • Base: 50% Sodium Hydroxide (NaOH) or 10M NaOH.

  • Brine: Saturated NaCl solution.

Step-by-Step Procedure:
  • Initial Quench & Acidification:

    • If the reaction is in an organic solvent (e.g., Toluene), add 1M HCl (3-4 equivalents relative to amine).

    • Agitate vigorously for 10 minutes.

    • Mechanism: The diamine protonates (

      
      ) and moves into the aqueous phase. Neutral impurities (unreacted starting materials) stay in the organic phase.
      
    • Separation: Discard the organic layer (Waste 1). Keep the Aqueous Acidic Layer.

  • Optional Wash (High Purity Step):

    • Wash the aqueous acidic layer with a small volume of MTBE (0.5 vol).

    • Separate and discard the organic layer.[2] This removes trace lipophilic impurities.

  • pH Adjustment (The "Swing"):

    • Cool the aqueous solution to <10°C (Neutralization is exothermic).

    • Slowly add 50% NaOH dropwise with stirring.

    • Target pH: > 12.0. Check with pH paper or probe.

    • Visual Cue: The solution will turn cloudy/oily as the free base amine oils out.

  • Extraction:

    • Add MTBE or 2-MeTHF (1.0 volume relative to aqueous).[1]

    • Agitate vigorously for 5-10 minutes.

    • Allow layers to separate.[2] The product is now in the Top Organic Layer .

    • Repeat: Re-extract the aqueous layer 2x more to ensure full recovery.

  • Washing & Drying:

    • Combine organic extracts.[2]

    • Wash with Brine (0.5 vol) to remove residual water and inorganic salts.

    • Dry over Anhydrous Sodium Sulfate (

      
      )  for 30 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap).

Workflow Diagram

ExtractionProtocol Crude Crude Mixture (Organic + Product) Acidify Add 1M HCl (Target pH < 2) Crude->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Acid Layer (Product as Salt) PhaseSep1->AqAcid Keep Basify Add 50% NaOH (Target pH > 12) AqAcid->Basify Extract Extract with MTBE Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqWaste Aqueous Waste (Salts) PhaseSep2->AqWaste Discard FinalOrg Organic Layer (Product) PhaseSep2->FinalOrg Keep Isolate Dry & Concentrate (Pure Diamine) FinalOrg->Isolate

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow using pH-swing logic.

Troubleshooting & Optimization

  • Emulsions:

    • Because of the surfactant-like nature of the diamine (polar head, lipophilic tail), emulsions can occur.[1]

    • Fix: Add solid NaCl to the aqueous phase (Salting out) or filter the biphasic mixture through a pad of Celite.

  • Low Recovery:

    • Ensure pH is strictly > 12. At pH 10, the aliphatic amine is partially protonated and stays in water.

    • Use 2-MeTHF instead of MTBE (higher polarity extracts more stubborn amines).[1]

  • Color Issue:

    • If the product is dark brown (oxidation), treat the organic solution with Activated Charcoal (5% w/w) for 30 minutes, filter, and then concentrate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74270, N1-Phenylethane-1,2-diamine. Retrieved from [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862.[1] Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. Retrieved from [Link]

  • Organic Syntheses. General procedures for the workup of amine reaction mixtures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing over-methylation byproducts in N-phenylethylenediamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Me-N-PED-001 Subject: Minimizing Over-Methylation Byproducts (Tertiary Amines/Quats) Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: The "Polyalkylation Runway"

The Core Problem: You are likely observing a mixture of mono-methylated product (


 amine), di-methylated byproduct (

amine), and potentially quaternary ammonium salts.

Root Cause Analysis: In the reaction of N-phenylethylenediamine (N-PED), the aliphatic primary amine (


) is significantly more nucleophilic than the aromatic aniline nitrogen (

).

When using direct alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate), the reaction suffers from a kinetic flaw: Product Activation. [1]

  • The starting material is a primary amine (

    
    ).
    
  • The product is a secondary aliphatic amine (

    
    ).
    
  • The inductive effect of the added methyl group increases electron density on the nitrogen, making the product more nucleophilic than the starting material.

  • Result: The alkylating agent preferentially attacks the product, creating a "runaway" reaction toward over-methylation.

Nucleophilicity Hierarchy (N-PED)
Functional GroupApprox. pKa (Conj. Acid)Relative NucleophilicityReactivity Risk
Aliphatic Primary Amine (

)
~10.6High Primary Target
Aliphatic Secondary Amine (

)
~10.8Very High Major Risk (Over-methylation)
Aromatic Amine (

)
~4.6LowMinimal (Requires forcing conditions)

Strategic Solutions (Protocols)

We recommend two distinct workflows depending on your purity requirements and available reagents.

Method A: The "Acylation-Reduction" Detour (Highest Purity)

Recommended for: Drug substances requiring strict mono-methylation and zero quaternary salts.

The Logic: Instead of adding a methyl group directly, we add a formyl group (


). This forms a formamide intermediate.[2] The nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic .[1] It cannot react further. Subsequent reduction converts the carbonyl to a methylene, leaving exactly one methyl group.[1]

Workflow Diagram:

G Start N-Phenylethylenediamine Inter Intermediate: N-(2-anilinoethyl)formamide Start->Inter Selective Formylation Reagent1 Ethyl Formate (Reflux) Reagent1->Inter Product Target: N-Methyl-N'-phenylethylenediamine Inter->Product Reduction Reagent2 LiAlH4 or BH3-THF (Reduction) Reagent2->Product

Caption: The Acylation-Reduction route guarantees mono-selectivity by deactivating the nitrogen intermediate.

Step-by-Step Protocol:

  • Formylation:

    • Dissolve N-phenylethylenediamine (1.0 eq) in Ethyl Formate (excess, acts as solvent).

    • Reflux for 4–6 hours. Monitor TLC for disappearance of starting material.

    • Note: The aniline nitrogen is too weak to react with ethyl formate under these conditions; only the aliphatic amine reacts.

    • Evaporate excess ethyl formate to obtain the crude Formamide.

  • Reduction:

    • Dissolve the Formamide in dry THF under

      
      .
      
    • Slowly add Lithium Aluminum Hydride (

      
      , 2.5 eq) or Borane-THF (
      
      
      
      ) at 0°C.[1]
    • Reflux for 2–4 hours.

    • Quench: Cool to 0°C. Carefully add water, 15% NaOH, then water (Fieser workup).

    • Filter solids and evaporate solvent.

Method B: Stepwise Reductive Amination (High Throughput)

Recommended for: Rapid synthesis where small amounts of dimethyl byproduct are acceptable or separable.

The Logic: Using formaldehyde and a reducing agent.[3][4] To prevent dialkylation, avoid "One-Pot" procedures where the reducing agent is present while excess formaldehyde is available. Use a Stepwise approach to lock in the mono-imine before reduction.

Workflow Diagram:

G Start N-Phenylethylenediamine Step1 Step 1: Benzaldehyde Trap (Forms Imine) Start->Step1 Selective Protection Step2 Step 2: Methylation (MeI) (Forms Iminium Salt) Step1->Step2 Quaternization Step3 Step 3: Hydrolysis Step2->Step3 H2O / Heat Product Target: N-Methyl-N'-phenylethylenediamine Step3->Product Release

Caption: The "Benzaldehyde Trap" is a specialized variant for absolute mono-methylation control.[5]

Standard Reductive Amination Protocol (Abdel-Magid Variant):

  • Imine Formation:

    • Dissolve N-phenylethylenediamine (1.0 eq) in dry Methanol (MeOH).

    • Add Paraformaldehyde (1.0–1.1 eq). Do not use excess.

    • Add

      
       (anhydrous) to absorb water and drive imine formation. Stir 2 hours at RT.
      
  • Reduction:

    • Cool to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) in portions.
      
    • Critical: Do not use Sodium Triacetoxyborohydride (STAB) if you want to strictly avoid dialkylation, as STAB is slow enough that free amine can compete for formaldehyde.[1] However, for general robustness, STAB is safer but requires careful stoichiometry.[1]

  • Workup:

    • Quench with dilute HCl (pH 2) to decompose borates.

    • Basify with NaOH (pH 12).

    • Extract with DCM.

Troubleshooting & FAQ

Q: I used Methyl Iodide (1.0 eq) at 0°C, but I still see 30% dimethylated product. Why? A: This is the "Polyalkylation Runway" effect. Even at 0°C, the mono-methylated product reacts faster with the remaining MeI than your starting material does. Stop using alkyl halides for this transformation. Switch to Method A (Formylation).

Q: Can I use Boc-protection to prevent over-methylation? A: Yes, but it adds steps.[1] You would need to:

  • Protect the primary amine with

    
     (Selectivity is tricky; requires pH control to avoid reacting with the aniline).
    
  • Methylate the Boc-nitrogen (Requires strong base like NaH/MeI, which might also methylate the aniline). Verdict: Not recommended for this specific substrate.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the Quaternary Ammonium Salt (


). It is highly polar. If you see this, your reaction conditions are too aggressive (excess alkylating agent or high temperature).[1]

Q: Why doesn't the aniline nitrogen react in Method A? A: The aniline nitrogen has a lone pair involved in resonance with the phenyl ring, lowering its


 to ~4.[1]6. The aliphatic amine (

~10.6) is roughly

more nucleophilic. Under neutral reflux conditions with Ethyl Formate, the aniline is effectively inert.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6]

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[1]

  • Organic Chemistry Portal. "Reductive Amination."

  • PubChem. "N-phenylethylenediamine (Compound Summary)."

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Methyl[2-(phenylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl[2-(phenylamino)ethyl]amine (CAS 64469-32-5). This bifunctional compound contains both a secondary aliphatic amine and a secondary aromatic amine (phenylamino group). While highly valuable as a synthetic building block, its aromatic amine moiety makes it notoriously susceptible to auto-oxidation, leading to rapid discoloration, polymerization, and assay degradation if improperly handled.

This guide provides researchers and drug development professionals with authoritative, field-proven strategies to diagnose, prevent, and mitigate oxidative degradation.

Mechanistic Causality of Degradation

To stop degradation, you must first understand its chemical causality. The lone pair of electrons on the secondary aromatic nitrogen is highly activated. When exposed to molecular oxygen (O₂), UV light, or trace transition metals, this nitrogen undergoes a one-electron oxidation to form a highly reactive aminyl radical cation .

According to [1], this radical cation propagates through two primary destructive pathways:

  • N-Oxygenation: The radical reacts with oxygen and protons to form N-hydroxylamine intermediates, which subsequently over-oxidize into deeply colored nitrone derivatives.

  • N-Dealkylation: Alpha-hydrogen abstraction forms an iminium ion. Upon exposure to adventitious moisture, this hydrolyzes into a primary amine and an aldehyde, permanently cleaving the molecule.

OxidationMechanism A Methyl[2-(phenylamino)ethyl]amine (Intact) B Aminyl Radical Cation (Reactive Intermediate) A->B -e⁻ (O₂, Light, Metals) C N-Hydroxylamine B->C +O₂, +H⁺ E Iminium Ion (C-H Oxidation) B->E α-Hydrogen Abstraction D Nitrone Derivative (Deep Coloration) C->D Further Oxidation F N-Dealkylation Products (Primary Amine + Aldehyde) E->F Hydrolysis (H₂O)

Oxidative degradation pathways of secondary aromatic amines.

Quantitative Impact of Storage Conditions

The kinetics of amine degradation are strictly governed by environmental factors. The table below synthesizes the expected degradation rates of secondary aromatic amines under varying storage environments, based on standardized[2].

Storage ConditionAtmosphereLight ExposureAdditivesEst. Degradation Rate (%/month)
Room Temp (25°C)Ambient AirDirect LightNone15.0 - 25.0%
Room Temp (25°C)Ambient AirDarkNone5.0 - 10.0%
Refrigerated (4°C)Ambient AirDarkNone1.0 - 3.0%
Refrigerated (4°C)Nitrogen (N₂)DarkNone< 0.5%
Room Temp (25°C)Nitrogen (N₂)Dark0.1% BHT< 0.1%

Self-Validating Experimental Protocols

To ensure the structural integrity of Methyl[2-(phenylamino)ethyl]amine during long-term storage or sensitive catalytic reactions, implement the following self-validating methodologies.

Protocol 1: Complete Degassing via Freeze-Pump-Thaw (FPT)

Causality: Simple nitrogen sparging (bubbling) only displaces headspace oxygen and leaves trace dissolved O₂ in the liquid phase, which is sufficient to initiate the radical chain reaction. FPT leverages thermodynamics to force >99.9% of dissolved gases out of the liquid matrix.

Step-by-Step Methodology:

  • Transfer the liquid amine (or its solution) into a heavy-walled Schlenk flask equipped with a high-vacuum PTFE stopcock. Do not fill the flask beyond 50% capacity to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the contents are completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 3–5 minutes to evacuate the oxygen-rich headspace.

  • Thaw: Close the stopcock to isolate the flask, remove it from the LN₂ bath, and let it thaw in a room-temperature water bath.

  • Self-Validation Check: As the liquid thaws, you will observe vigorous bubbling. This is the trapped oxygen physically escaping the matrix. If bubbling occurs, dissolved O₂ was present.

  • Iterate: Repeat Steps 2–4 until no bubbles are observed during the thawing phase (typically requires 3 cycles). The absence of bubbles validates that the system is fully degassed.

  • Backfill the flask with ultra-high purity (UHP) Argon.

Protocol 2: Antioxidant Doping for Long-Term Storage

Causality: Even with rigorous degassing, trace oxygen ingress can occur through septa over time. Adding a free radical scavenger intercepts the aminyl radical propagation step, donating a hydrogen atom to quench the radical before it can form nitrones or iminium ions. This principle is heavily utilized in [3].

Step-by-Step Methodology:

  • Prepare a 10 mg/mL stock solution of Butylated hydroxytoluene (BHT) or methimazole in an anhydrous, degassed solvent (e.g., dichloromethane).

  • Add the antioxidant solution to the freshly distilled Methyl[2-(phenylamino)ethyl]amine to achieve a final concentration of 100–250 ppm.

  • Homogenize the mixture under an inert Argon atmosphere.

  • Transfer the stabilized amine into amber glass ampoules.

  • Self-Validation Check: Flame-seal the ampoules under positive Argon pressure. A properly sealed ampoule will show no volume loss or color shift when subjected to an accelerated stability test (e.g., 40°C for 48 hours).

Troubleshooting Workflow

If you suspect your sample has already degraded, follow this diagnostic workflow to recover your material or prevent future losses.

TroubleshootingWorkflow Start Symptom: Discoloration or Loss of Assay Purity CheckStorage Audit Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage Isolate Perform LC-MS/NMR to Identify Degradants CheckStorage->Isolate Purify Purify via Vacuum Distillation or Chromatography Isolate->Purify If recoverable Prevent Implement Inert Gas Padding & Add Antioxidants Isolate->Prevent If discarded Purify->Prevent

Workflow for diagnosing and resolving amine oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My Methyl[2-(phenylamino)ethyl]amine turned from a pale yellow liquid to dark brown. Is it still usable? A1: No, it should not be used "as is" for sensitive applications. Darkening indicates the formation of highly conjugated oligomers or nitrone derivatives. While the molar percentage of these degradants might be low (<2%), they are potent catalyst poisons and will severely interfere with transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). You must redistill the amine under high vacuum before use.

Q2: Does the aliphatic secondary amine (methylamino group) oxidize as rapidly as the phenylamino group? A2: No. The lone pair on the phenylamino nitrogen is conjugated with the aromatic ring, significantly lowering its oxidation potential. The aliphatic amine is much more stable against auto-oxidation. Literature on the[4] confirms that N-aryl groups are chemoselectively oxidized over purely aliphatic amines due to the stability of the resulting benzylic/aromatic radical intermediates.

Q3: Can I store this compound in standard plastic centrifuge tubes or bottles? A3: Absolutely not. Standard laboratory plastics (like polyethylene or polypropylene) are highly permeable to oxygen over time. Furthermore, they offer zero protection against UV light, which initiates the radical chain reaction. Always use amber glass bottles with PTFE-lined caps to ensure an impermeable barrier to both oxygen and photons.

References

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

  • Source: Google Patents (US20120271026A1)
  • Title: Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide Source: Journal of the American Chemical Society URL: [Link]

Sources

Technical Support Center: Purification of N-Methyl-N'-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Chemoselective Challenge

N-Methyl-N'-phenyl-1,2-ethanediamine is a highly valuable diamine building block containing two distinct secondary amine centers: one aliphatic and one aniline-type. During its synthesis, primary amine impurities (such as N-phenylethylenediamine or N-methylethylenediamine) frequently emerge as byproducts.

Because primary and secondary amines share nearly identical boiling points and pKa values, traditional purification methods like distillation or acid-base extraction are often ineffective. To achieve high purity, researchers must exploit the subtle steric and nucleophilic differences between primary and secondary amines. This guide provides field-proven, chemoselective troubleshooting workflows to isolate your target secondary diamine.

Workflow A: Polymer-Supported Scavenging (Ideal for Discovery & Small Scale)

Mechanistic Causality: Polymer-supported benzaldehyde (PS-Benzaldehyde) acts as a highly selective electrophilic scavenger. Primary amines react with the resin-bound aldehyde to form a stable, covalently linked imine (Schiff base). Secondary amines, lacking the necessary two protons, cannot form a stable neutral imine; they temporarily form an unstable iminium species that rapidly hydrolyzes back to the free amine in the presence of trace moisture, leaving the target N-Methyl-N'-phenyl-1,2-ethanediamine in solution (1)[1].

Step-by-Step Protocol:

  • Resin Swelling: Suspend PS-Benzaldehyde resin (2.5 equivalents relative to the estimated primary amine impurity) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) for 15–30 minutes. Self-Validation: The resin beads should visibly expand, exposing the internal porous binding sites.

  • Reaction: Add the crude N-Methyl-N'-phenyl-1,2-ethanediamine mixture to the suspension.

  • Agitation: Gently shake or rotate the mixture at room temperature for 12–16 hours. Caution: Do not use magnetic stir bars, as they will mill and destroy the polystyrene matrix.

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel.

  • Washing: Wash the resin cake with 2–3 bed volumes of the reaction solvent to ensure all non-bound secondary amine is recovered.

  • Isolation: Concentrate the combined filtrate in vacuo to yield the purified N-Methyl-N'-phenyl-1,2-ethanediamine.

Scavenger A Crude Mixture (Target + 1° Amine) B PS-Benzaldehyde Addition (THF) A->B C Imine Formation (Covalent Scavenging) B->C D Filtration C->D E Filtrate (Pure 2° Target) D->E Liquid Phase F Resin Cake (Bound 1° Impurity) D->F Solid Phase

Workflow for removing primary amines using polymer-supported benzaldehyde.

Workflow B: Selective Ammonium Carbamate Crystallization (SACC) (Ideal for Scale-Up)

Mechanistic Causality: Selective Ammonium Carbamate Crystallization (SACC) leverages the differential reactivity of amines with carbon dioxide. Primary amines react rapidly with CO₂ to form highly polar, hydrogen-bonded ammonium carbamate networks that are completely insoluble in non-polar solvents. Secondary amines face significant steric hindrance and lack the necessary hydrogen bond donors to form stable, insoluble carbamate lattices, thus remaining soluble in the organic phase (2)[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amine mixture in a non-polar solvent such as heptane, toluene, or ethyl acetate (approx. 10 mL/g of crude).

  • CO₂ Sparging: Bubble dry CO₂ gas (1 atm) through the solution. Because the reaction is exothermic, maintain the vessel temperature between 0–20 °C using a cooling bath.

  • Crystallization: Continue sparging for 30–60 minutes until the precipitation of the primary amine carbamate salt ceases.

  • Separation: Filter the suspension under a CO₂ atmosphere (or rapidly in air) to prevent the reversible carbamate from decomposing back into the free amine.

  • Recovery: Concentrate the filtrate to isolate the pure N-Methyl-N'-phenyl-1,2-ethanediamine. Self-Validation: The isolated primary amine filter cake can be heated to release CO₂, allowing for mass-balance validation of the impurity profile (3)[3].

SACC A Crude Amine Mixture in Non-polar Solvent B CO2 Gas Sparging (1 atm, 0-20°C) A->B C Selective Carbamate Precipitation B->C Reversible Salt Formation D Solid-Liquid Filtration C->D E Filtrate (Pure 2° Target) D->E Soluble 2° Amine F Filter Cake (1° Amine Carbamate) D->F Insoluble 1° Amine

Selective Ammonium Carbamate Crystallization (SACC) utilizing CO2 gas.

Workflow C: MIBK Temporary Protection (For Downstream Functionalization)

Mechanistic Causality: If your immediate goal is to alkylate or acylate N-Methyl-N'-phenyl-1,2-ethanediamine, physical removal of the primary amine prior to reaction may be unnecessary. Methyl isobutyl ketone (MIBK) serves simultaneously as the reaction solvent and a temporary protecting group. MIBK condenses selectively with primary amines to form a sterically hindered Schiff base. The secondary amine remains unprotected and highly nucleophilic, allowing for chemoselective downstream functionalization (4)[4].

Step-by-Step Protocol:

  • Imine Formation: Dissolve the crude mixture in MIBK. Utilize a Dean-Stark apparatus to heat the mixture to reflux. MIBK forms an efficient azeotrope with water at 88 °C, driving the imine condensation to completion.

  • Functionalization: Cool the system to room temperature. Add your desired electrophile (e.g., an alkyl halide) and a mild base (e.g., Na₂CO₃). The secondary amine will react selectively (5)[5].

  • Hydrolysis: Add water and stir under neutral or mildly acidic conditions to hydrolyze the imine back to the primary amine, which can then be easily separated from the newly functionalized target via standard chromatography.

Quantitative Data & Method Comparison

MethodologyOptimal ScaleReagent / SolventKey Quantitative MetricsTarget Purity
Polymer Scavenging Milligram to GramPS-Benzaldehyde (2.5 eq), THF12–16h reaction time; near 100% atom removal of 1° amineHigh
SACC Gram to KilogramCO₂ (1 atm), Non-polar solventUp to 94% isolated yield; <1 wt% catalyst/product loss>99%
MIBK Protection Gram to KilogramMIBK (b.p. 116 °C)Azeotropic water removal at 88 °CHigh (post-reaction)

Frequently Asked Questions (FAQs)

Q: Why can't I separate these amines using a standard acid-base extraction? A: Both the primary amine impurities and the target secondary diamine possess highly similar pKa values. At any given pH, their protonation states are too similar to achieve a clean phase separation. Chemical differentiation is mandatory.

Q: My PS-Benzaldehyde resin isn't removing all the primary amine. What went wrong? A: This usually stems from two issues: inadequate resin swelling or water contamination. Ensure you are using strictly anhydrous solvents (THF or DCM). Because imine formation is an equilibrium process, trace water drives the reaction backward, hydrolyzing the imine and releasing the primary amine back into your product solution (1)[1].

Q: Is the SACC method safe to run in a standard glass reactor? A: Yes, SACC operates safely at ambient pressure (1 atm of CO₂). However, ensure the reactor is properly vented to prevent pressure buildup, and use a mineral oil bubbler to monitor the gas flow and prevent atmospheric moisture from entering the system (3)[3].

References

  • Hodges, J. C. "Covalent Scavengers for Primary and Secondary Amines." Synlett, Thieme Connect. 1

  • Laduron, F., et al. "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines." Organic Process Research & Development, ACS Publications. 4

  • Rienhoff, B., et al. "Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization." ChemCatChem, Wiley. 2

Sources

Technical Support Center: Phenylamino Ethyl Amine Stability & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylamino Ethyl Amine (also known as N-phenylethylenediamine) and its derivatives. As a highly reactive bifunctional molecule containing both a primary aliphatic amine and a secondary aromatic amine, its stability is highly dependent on precise environmental controls.

This guide is designed for researchers and drug development professionals to troubleshoot stability failures, understand the thermodynamics of amine degradation, and implement self-validating experimental protocols.

Part 1: Core FAQs on Temperature & Chemical Stability

Q1: What is the optimal storage temperature for phenylamino ethyl amine, and what is the mechanistic reasoning behind it? A1: The strictly recommended storage temperature is 2–8°C under an inert atmosphere (such as high-purity argon or nitrogen)[1]. Causality: The secondary aromatic amine moiety is highly susceptible to auto-oxidation. At room temperature (20–25°C), the ambient thermal energy is sufficient to overcome the activation energy barrier for single-electron transfer to molecular oxygen, generating reactive radical cations. These radicals rapidly couple to form highly conjugated, colored polymeric impurities[1]. Storing the compound at 2–8°C drastically reduces the kinetic energy of the system, effectively arresting this oxidative degradation pathway.

Q2: How does elevated temperature affect the molecule during prolonged synthetic reactions? A2: Elevated temperatures (e.g., >60°C) accelerate both thermal decomposition and side-reactions with environmental electrophiles. If the reaction system is not perfectly degassed, the primary aliphatic amine will react with dissolved CO₂ to form carbamate intermediates[2]. Under thermal stress, these carbamates can undergo dehydration and cyclization to form stable cyclic ureas or polyamines[2][3]. Furthermore, thermal stress in the presence of trace transition metals (like Fe³⁺ or Cu²⁺ from stainless steel reactors) triggers Fenton-type radical generation, exponentially increasing degradation rates[2].

Q3: Can I freeze the compound (-20°C) to extend its shelf life indefinitely? A3: Freezing is generally not recommended unless explicitly validated for your specific formulation. Because phenylamino ethyl amine is often handled as a liquid or a concentrated solution, freezing and thawing cycles can introduce condensation (water ingress) into the container. Water acts as a solvent for atmospheric CO₂, forming carbonic acid which protonates the amine, leading to heat-stable salt formation and accelerating hydrolytic degradation pathways[3].

Part 2: Troubleshooting Guide for Stability Failures

Issue 1: The reagent has changed from colorless/pale yellow to dark brown or pink.

  • Root Cause: This is the hallmark of oxidative polymerization. The aromatic amine has oxidized into N-oxides or hydroxylamines, which have subsequently polymerized into colored, high-molecular-weight materials[1]. This usually indicates a failure in the cold-chain storage (exposure to >8°C) or a compromised inert gas seal.

  • Resolution: Do not use discolored batches for sensitive catalytic or synthetic steps, as the polymeric impurities will poison transition-metal catalysts and skew stoichiometric ratios.

  • Prevention: Always purge the container's headspace with argon before resealing. Use septum-sealed bottles and extract the reagent via syringe to minimize atmospheric exposure.

Issue 2: Significant yield loss or unexpected byproducts during high-temperature reflux (>80°C).

  • Root Cause: Thermal degradation coupled with CO₂ absorption. At high temperatures, the primary amine nucleophilically attacks dissolved CO₂, leading to carbamate polymerization[2].

  • Resolution: Switch to a sterically hindered solvent if possible, as solvent interactions can impact thermal stability[3].

  • Prevention: Rigorously degas all reaction solvents using the freeze-pump-thaw method prior to heating. Maintain a continuous positive pressure of nitrogen throughout the reflux.

Part 3: Mechanistic Degradation Pathways

The following diagram maps the logical relationship between environmental stressors and the resulting degradation mechanisms for phenylamino ethyl amine.

DegradationPathways Amine Phenylamino Ethyl Amine (Intact Molecule) Thermal Thermal Stress (>60°C) Amine->Thermal Heating Oxidative Oxygen Exposure (Compromised Seal) Amine->Oxidative Air Ingress CO2Exp CO2 Exposure (Atmospheric) Amine->CO2Exp Poor Degassing Polymers Colored Polymeric Impurities Thermal->Polymers Accelerates Ureas Cyclic Ureas & Polyamines Thermal->Ureas Accelerates NOxides N-Oxides & Radical Cations Oxidative->NOxides Auto-oxidation Carbamates Carbamate Intermediates CO2Exp->Carbamates Nucleophilic Attack NOxides->Polymers Radical Coupling Carbamates->Ureas Cyclization

Mechanistic pathways of phenylamino ethyl amine degradation under thermal and oxidative stress.

Part 4: Quantitative Degradation Data

To assist in risk assessment during experimental design, the table below summarizes the expected degradation kinetics of phenylamino ethyl amine under various environmental conditions.

Stress ConditionTemperatureAtmosphereExposure TimeExpected Amine Recovery (%)Primary Degradation Products
Optimal Storage 2–8°CArgon6 Months> 99.5%None
Benchtop Ambient 25°CAir48 Hours~ 96.0%Trace N-oxides, slight discoloration
Forced Thermal 60°CNitrogen24 Hours~ 88.0%Polyamines, cyclic ureas
Thermo-Oxidative 60°CAir24 Hours< 70.0%High MW colored polymers, N-oxides
Acidic Thermal 60°CNitrogen (0.1N HCl)24 Hours> 95.0%Stable as protonated salt

Part 5: Self-Validating Protocol for Thermal Stability Profiling

When qualifying a new batch of phenylamino ethyl amine for a highly sensitive assay, you must empirically verify its thermal stability. The following protocol is a self-validating system : it incorporates an internal control to isolate the thermal variable and a System Suitability Test (SST) to guarantee analytical accuracy[1].

Step-by-Step Methodology

Step 1: System Suitability Testing (Self-Validation)

  • Action: Inject a mixed standard containing intact N-phenylethylenediamine and a known reference impurity (e.g., an N-oxide derivative) into the HPLC.

  • Causality: This proves the chromatographic method can physically separate the parent molecule from its degradation products (Resolution

    
    ). If the peaks co-elute, the degradation data will falsely report high stability.
    

Step 2: Stock Solution Preparation

  • Action: Dissolve the amine in degassed, HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Causality: Acetonitrile lacks abstractable protons, preventing solvent-mediated degradation. Degassing removes dissolved oxygen, isolating the thermal stressor from oxidative stressors.

Step 3: Control Aliquot Isolation

  • Action: Transfer 1 mL of the stock to an amber HPLC vial, purge with argon, and store strictly at 2–8°C in the dark[1].

  • Causality: This serves as the baseline (

    
    ). Any degradation observed in the stressed sample will be calculated relative to this control, normalizing any pre-existing impurities in the bulk batch.
    

Step 4: Forced Thermal Stress

  • Action: Transfer 1 mL of the stock to a heavy-walled reaction vial, seal tightly, and incubate in a heating block at 60°C for exactly 24 hours[1].

Step 5: Quenching and Analysis

  • Action: Remove the stressed vial and immediately submerge it in an ice bath (2–8°C) for 5 minutes. Neutralize if any acid/base modifiers were used. Analyze both the Control and Stressed samples via HPLC.

  • Causality: Rapid cooling instantly arrests the degradation kinetics, ensuring the HPLC data accurately reflects the exact 24-hour high-temperature exposure window.

Protocol Workflow Visualization

Workflow SST Step 1: SST (Verify Resolution) Prep Step 2: Prepare 1 mg/mL Stock SST->Prep Control Step 3: Control (2-8°C, Argon) Prep->Control Aliquot A Stress Step 4: Thermal Stress (60°C for 24h) Prep->Stress Aliquot B Analyze HPLC Analysis (Quantify Loss) Control->Analyze Baseline Quench Step 5: Ice Bath Quench Stress->Quench Quench->Analyze

Step-by-step workflow for the self-validating forced thermal degradation profiling of amines.

References

  • Impact of Solvent on the Thermal Stability of Amines Industrial & Engineering Chemistry Research - ACS Public
  • Stability issues and degradation of N-Ethyl-N-phenylethylenediamine deriv
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability MDPI
  • SAFETY DATA SHEET: N-Phenylethylenediamine Sigma-Aldrich

Sources

Technical Support Center: Troubleshooting Solubility Issues of Methyl[2-(phenylamino)ethyl]amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and formulation scientists, you frequently encounter physicochemical bottlenecks when transitioning molecules from discovery to preclinical evaluation. One notoriously challenging scaffold is Methyl[2-(phenylamino)ethyl]amine (CAS: 64469-32-5)[1], an N-substituted ethane-1,2-diamine derivative featuring both an aliphatic and an aromatic amine.

While salt formation is the standard industry approach to enhance the aqueous solubility of basic drugs[2], the unique dual-pKa nature of this compound often leads to unexpected precipitation in biological buffers or during formulation scale-up. This guide provides field-proven, causality-driven troubleshooting strategies to resolve these solubility barriers.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular architecture of Methyl[2-(phenylamino)ethyl]amine. The molecule contains two distinct ionizable centers:

  • Secondary Aliphatic Amine (N-methyl group): Highly basic, with a predicted pKa of ~9.55[1]. At physiological pH (7.4), this center is protonated and carries a positive charge.

  • Secondary Aromatic Amine (N-phenyl group): Weakly basic due to the delocalization of the nitrogen lone pair into the aromatic ring, yielding a pKa of ~4.5. At pH 7.4, this center remains neutral.

When you synthesize a mono-salt (e.g., a hydrochloride or mesylate), the protonation occurs exclusively at the aliphatic amine. Solubility failures typically stem from three mechanistic pathways: The Common Ion Effect , Salt Disproportionation (pH-shift) , or High Crystal Lattice Energy [3].

Troubleshooting FAQs

Q1: My Methyl[2-(phenylamino)ethyl]amine hydrochloride salt dissolves perfectly in pure water (>50 mg/mL) but crashes out immediately when I dilute it into Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF). Why? A: This is a classic manifestation of the Common Ion Effect [3]. Both PBS and SGF contain high concentrations of chloride ions (e.g., ~0.1 mol/L in gastric fluid). The solubility of your salt is governed by its solubility product constant (


). When introduced to a chloride-rich medium, the excess 

shifts the equilibrium to the left, forcing the solid amine hydrochloride to precipitate. To resolve this, switch to a counterion that is not highly concentrated in biological media, such as a mesylate or acetate salt.

Q2: During my in vitro assay, the compound initially dissolves, but a fine white precipitate forms over 2-3 hours. The assay buffer is at pH 8.5. Is the salt degrading? A: It is highly unlikely to be degradation; you are observing Salt Disproportionation . At pH 8.5, you are approaching the pKa of the aliphatic amine (~9.55). According to the Henderson-Hasselbalch equation, a significant fraction of the drug is deprotonating into its free base form. The free base of Methyl[2-(phenylamino)ethyl]amine is highly lipophilic and practically insoluble in water[4]. You must either lower the assay pH to < 7.5 to maintain protonation or introduce a solubilizing agent (e.g., cyclodextrins or co-solvents) to keep the free base in solution[5].

Q3: I synthesized the sulfate salt hoping for better stability, but its aqueous solubility is worse than the free base. How is this possible? A: Solubility is a thermodynamic competition between the solvation energy of the ions and the crystal lattice energy of the solid state. Sulfate is a divalent, highly symmetric counterion that often forms extensive, tightly packed hydrogen-bond networks with diamines. If the lattice energy exceeds the hydration energy, the salt will exhibit poor intrinsic solubility[6]. You must perform a counterion screen to find a salt with a lower melting point and weaker lattice forces.

Diagnostic Visualizations

To systematically diagnose your specific precipitation event, follow the logical workflow and equilibrium pathways outlined below.

Workflow Start Precipitation of Amine Salt Observed CheckPH Measure Solution pH Start->CheckPH DecisionPH Is pH > 8.0? (Approaching pKa) CheckPH->DecisionPH FreeBase Free Base Precipitation Action: Lower pH or Add Co-solvent DecisionPH->FreeBase Yes CheckMedia Analyze Buffer Composition DecisionPH->CheckMedia No DecisionMedia High Cl⁻ Concentration? (e.g., PBS, SGF) CheckMedia->DecisionMedia CommonIon Common Ion Effect Action: Switch to Mesylate/Acetate DecisionMedia->CommonIon Yes Lattice High Crystal Lattice Energy Action: Conduct Salt Screen DecisionMedia->Lattice No

Caption: Diagnostic workflow for identifying and resolving amine salt precipitation triggers.

Equilibrium SolidSalt Solid Salt Phase (e.g., Amine•HCl) Dissolved Dissolved Ions (Amine-H⁺ + Cl⁻) SolidSalt->Dissolved Dissolution (Ksp) Dissolved->SolidSalt Common Ion Effect (Excess Cl⁻) FreeBase Free Base Phase (Precipitate) Dissolved->FreeBase Deprotonation (pH > 8.0) FreeBase->Dissolved Protonation (pH < 8.0)

Caption: Thermodynamic equilibrium pathways dictating the physical state of the amine.

Quantitative Data: Counterion Selection Matrix

When the hydrochloride salt fails, selecting an alternative counterion is the next logical step. The table below summarizes the theoretical impact of various counterions on the solubility profile of Methyl[2-(phenylamino)ethyl]amine.

CounterionpKa of AcidTheoretical HydrationSusceptibility to Common Ion EffectRecommended Use Case
Hydrochloride (Cl⁻) -6.0LowHigh (Gastric fluid, PBS)Initial discovery screening; non-buffered in vitro assays.
Mesylate (CH₃SO₃⁻) -1.9HighLow High-concentration IV formulations; overcoming chloride-rich media.
Acetate (CH₃COO⁻) 4.76HighLow Mildly acidic liquid formulations; lyophilized powders.
Sulfate (SO₄²⁻) -3.0, 1.9ModerateModerate Enhancing solid-state stability; isolating highly pure crystalline batches.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be empirical. Use the following self-validating protocols to definitively identify your solubility bottleneck.

Protocol 1: Thermodynamic Solubility & Common Ion Effect Screening

This protocol differentiates between intrinsic poor solubility (lattice energy) and media-induced precipitation (common ion effect).

  • Media Preparation: Prepare three distinct solvent systems: (A) HPLC-grade Water, (B) 0.1 M HCl (Simulated Gastric Fluid without enzymes), and (C) 50 mM Phosphate Buffer at pH 6.0.

  • Saturation: Add 50 mg of the Methyl[2-(phenylamino)ethyl]amine salt to 1 mL of each medium in sealed glass vials. Ensure an excess of solid is present (suspension).

  • Equilibration: Agitate the vials on a thermoshaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes. Carefully extract the supernatant.

  • Analysis & Self-Validation:

    • Supernatant: Quantify the dissolved drug concentration using HPLC-UV.

    • Pellet (Critical Step): Dry the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality Check: If the XRPD pattern of the pellet in Medium C differs from the starting material, the salt has disproportionated into the free base or formed a new polymorph/hydrate. If the pattern is identical but solubility in Medium B is drastically lower than Medium A, you have confirmed the common ion effect.

Protocol 2: Salt Disproportionation & pH-Solubility Profiling

This protocol determines the exact pH at which your salt converts to the insoluble free base.

  • Baseline Solution: Dissolve 10 mg of the salt in 10 mL of unbuffered HPLC-grade water (1 mg/mL). Record the baseline pH (it should be slightly acidic, ~5.0-6.0).

  • Titration: Under continuous stirring, titrate the solution with 0.1 M NaOH in 10 µL increments.

  • Monitoring: Monitor the solution continuously using a UV-Vis spectrophotometer set to 350 nm (or visually observe against a dark background).

  • Endpoint Detection: Record the exact pH at which a sudden spike in absorbance (turbidity) occurs. This is the precipitation onset of the free base (

    
    ).
    
  • Reversibility Check: Immediately back-titrate with 0.1 M HCl. If the solution clears, you have validated that the precipitation was purely pH-driven disproportionation, not chemical degradation.

References

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at:[Link]

Sources

Controlling regioselectivity in the synthesis of N-phenyl-N'-methylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of N-Phenyl-N'-methylethylenediamine

Executive Summary & Core Challenge

Target Molecule: N-Phenyl-N'-methylethylenediamine Structure: Ph-NH-CH₂-CH₂-NH-CH₃ CAS: 36271-21-3 (HCl salt)

The Regioselectivity Paradox: The synthesis of this diamine presents a classic chemoselectivity challenge: differentiating between two nitrogen centers on an ethylenediamine backbone.

  • N1 (Aniline): Aromatic, low basicity (

    
    ), moderate nucleophile, prone to oxidation.
    
  • N2 (Aliphatic Amine): Aliphatic, high basicity (

    
    ), strong nucleophile, prone to over-alkylation (quaternization).
    

The Objective: Selectively install a methyl group on the aliphatic nitrogen (N2) while keeping the aromatic nitrogen (N1) secondary, OR selectively arylate one side of N-methylethylenediamine.

Validated Synthetic Protocols

Protocol A: The "Formamide Reductive" Route (Highest Purity)

Recommended for: High-purity applications where over-methylation must be 0%.

Mechanism: Exploits the massive nucleophilicity difference (


) between the aliphatic and aromatic amines. The aliphatic amine reacts selectively with ethyl formate to form a formamide, which is then reduced to a methyl group.

Step-by-Step Workflow:

  • Starting Material: Dissolve N-phenylethylenediamine (1.0 equiv) in ethyl formate (as solvent and reagent).

  • Formylation: Reflux for 2–4 hours.

    • Checkpoint: Monitor TLC/LCMS. The aliphatic amine (

      
      ) converts to formamide (
      
      
      
      ). The aniline (
      
      
      ) remains unreacted due to lower nucleophilicity and steric deactivation.
  • Evaporation: Remove excess ethyl formate under vacuum.

  • Reduction: Redissolve residue in dry THF. Add

    
     (2.5 equiv) slowly at 0°C under Argon.
    
    • Critical: Reflux for 6–12 hours to ensure full reduction of the amide carbonyl to the methylene group.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts. Filter and concentrate.

Why this works: The intermediate formamide prevents the introduction of a second methyl group, strictly enforcing mono-methylation.

Protocol B: The "Nucleophilic Substitution" Route (Scalable)

Recommended for: Large-scale batches where chromatography is available.

Mechanism:


 displacement of a halide by methylamine.

Step-by-Step Workflow:

  • Precursor: N-(2-bromoethyl)aniline (prepared from N-phenylethanolamine +

    
    ).
    
  • Substitution: Dissolve precursor in THF or Ethanol.

  • Reagent Addition: Add excess methylamine (40% aq. or alcoholic solution).

    • Critical Ratio: Use at least 10–15 equivalents of methylamine.

  • Reaction: Stir in a sealed pressure tube at 60°C for 4 hours.

  • Purification: Concentrate to remove excess methylamine. Partition between DCM and basic water (

    
    ).
    

Why this works: The large excess of methylamine statistically ensures that the alkyl halide reacts with a solvent molecule (methylamine) rather than the product molecule (which is also a nucleophile), preventing polymerization.

Troubleshooting Guide & FAQs

Category 1: Impurity Profiling

Q: I am detecting significant amounts of N-phenyl-N',N'-dimethylethylenediamine. What went wrong?

  • Diagnosis: You likely used a direct methylation method (MeI or Formaldehyde/NaBH₄) without a blocking group.

  • The Fix: Switch to Protocol A . Direct methylation of primary aliphatic amines is notoriously difficult to stop at the secondary stage because the product (

    
    ) is often more nucleophilic than the starting material (
    
    
    
    ).
  • Immediate Remediation: If you must use reductive amination, use Benzotriazole as a scavenger or strictly control stoichiometry (0.9 equiv HCHO) at -10°C, though yield will suffer.

Q: My product has a mass corresponding to "dimerization" (Ph-NH-CH₂-CH₂-N(Me)-CH₂-CH₂-NH-Ph).

  • Diagnosis: In Protocol B , the concentration of methylamine was too low. The newly formed product competed with methylamine for the alkyl bromide.

  • The Fix: Increase methylamine equivalents to >15. Perform the reaction in a more dilute solution (0.1 M relative to the bromide).

Category 2: Regioselectivity Failures

Q: I tried reacting N-methylethylenediamine with Bromobenzene, but I got a mixture of isomers. Why?

  • Diagnosis: You relied on steric hindrance to direct the Buchwald-Hartwig coupling, but electronic factors favored the primary amine.

  • The Science: While the secondary methylamine is sterically hindered, the primary amine is less hindered. However, Pd-catalyzed amination often prefers primary amines. Without a protecting group, selectivity is poor.

  • The Fix: Use Protocol A . It builds the asymmetry from a pre-defined scaffold (N-phenylethylenediamine) rather than trying to create it during the coupling step.

Category 3: Purification Issues

Q: The product is water-soluble and I'm losing it during extraction.

  • Diagnosis: The diamine is highly polar and basic. At neutral pH, it is protonated and stays in the aqueous phase.

  • The Fix:

    • pH Control: Ensure the aqueous layer is

      
       (use NaOH, not bicarbonate) before extraction.
      
    • Solvent: Use DCM/Isopropanol (9:1) or Chloroform for extraction to improve recovery of polar amines.

    • Salting Out: Saturate the aqueous layer with NaCl.

Visualization: Reaction Logic & Selectivity

G Start Starting Material: N-Phenylethylenediamine Formyl Intermediate: N-Formyl Derivative (Ph-NH-CH2-CH2-NH-CHO) Start->Formyl Ethyl Formate (Selectivity: NH2 >> Ph-NH) DirectMe Direct Methylation (MeI or HCHO/NaBH4) Start->DirectMe Uncontrolled Reduct Reduction (LiAlH4) Formyl->Reduct Reflux Target Target Product: N-Phenyl-N'-methylethylenediamine Reduct->Target Yields Mono-Methyl OverMe Impurity: Dimethylated Product (Tertiary Amine) Target->OverMe Product is More Nucleophilic DirectMe->Target Low Yield DirectMe->OverMe Major Side Reaction

Caption: Figure 1. Selectivity pathway comparing the high-fidelity Formylation Route (Blue) vs. the error-prone Direct Methylation Route (Red).

Quantitative Data Summary

MethodReagentsRegioselectivityRisk of Over-AlkylationScalability
Formylation (Prot. A) Ethyl Formate, LiAlH₄High (>98%) LowModerate (LiAlH₄ handling)
Substitution (Prot. B) Ph-NH-CH₂CH₂-Br, MeNH₂ModerateModerate (Requires Excess)High
Direct Methylation MeI, BasePoorCritical High
Reductive Amination HCHO, NaBH₄LowHighHigh

References

  • Selective Mono-methylation of Primary Amines

    • Title: A Guide for Mono-Selective N-Methyl
    • Source: Chemistry - A European Journal (2024).
    • URL:[Link]

  • Regioselectivity in Diamine Synthesis

    • Title: Selective synthesis of N-monomethyl amines with primary amines.[1]

    • Source: C
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Context

    • Title: Reactions of Arylamines (LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Compound Data & Properties

    • Title: N-methyl-N-phenyl-1,2-ethanediamine hydrochloride (PubChem).[2]

    • Source: NIH N
    • URL:[Link]

Sources

Strategies for scaling up Methyl[2-(phenylamino)ethyl]amine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Strategies for Methyl[2-(phenylamino)ethyl]amine

Status: Operational Ticket ID: SC-8829-CHEM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the production of Methyl[2-(phenylamino)ethyl]amine (also known as


-methyl-

-phenylethylenediamine) presents a unique set of challenges involving selectivity, thermal management, and safety. Unlike simple aliphatic amines, the presence of the aromatic ring and the secondary amine functionalities creates competing nucleophilic sites, leading to potential over-alkylation and polymerization.

This guide moves beyond bench-scale literature, focusing on the


-phenylethanolamine route . This pathway is selected for its atom economy and the commercial availability of precursors, avoiding the high cost of palladium-catalyzed (Buchwald-Hartwig) aminations often found in academic papers.

Module 1: Synthetic Route Selection & Logic

The Core Problem: Direct alkylation of


-phenylethylenediamine with methyl iodide is non-selective, yielding a mixture of mono-, di-, and quaternary ammonium salts.

The Solution: A stepwise displacement strategy using


-phenylethanolamine.

Reaction Pathway:

  • Precursor:

    
    -Phenylethanolamine (commercially available or synthesized from Aniline + Ethylene Carbonate).
    
  • Activation: Conversion of the alcohol to a halide (Chloride) using Thionyl Chloride (

    
    ).
    
  • Substitution: Nucleophilic displacement using excess Methylamine (

    
    ).
    
Visualizing the Pathway

SynthesisPathway Start N-Phenylethanolamine (Ph-NH-CH2-CH2-OH) Reagent1 SOCl2 / DCM (0°C to Reflux) Start->Reagent1 Intermed Intermediate: N-(2-chloroethyl)aniline HCl Reagent1->Intermed Chlorination (Activation) Reagent2 MeNH2 (Excess) (Aq or MeOH) Intermed->Reagent2 Final Target: Methyl[2-(phenylamino)ethyl]amine Reagent2->Final Nucleophilic Substitution

Caption: Stepwise conversion of N-phenylethanolamine to the target diamine via a chloro-intermediate.

Module 2: Detailed Scale-Up Protocol

Phase 1: Activation (Chlorination)

Objective: Convert the hydroxyl group into a good leaving group.

Reagents:

  • 
    -Phenylethanolamine (1.0 eq)
    
  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Setup: Use a glass-lined reactor with a scrubber system (to trap

    
     and 
    
    
    
    gas).
  • Addition: Dissolve

    
    -phenylethanolamine in DCM. Cool to 0–5°C.
    
  • Reaction: Add

    
     dropwise. The reaction is exothermic. Maintain temperature 
    
    
    
    during addition.
  • Reflux: Once addition is complete, warm to reflux (40°C for DCM) for 2–3 hours to ensure completion.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure. The product, 
    
    
    
    -(2-chloroethyl)aniline hydrochloride, is a solid. Handle with extreme care (See Safety Module).
Phase 2: Amination (Substitution)

Objective: Displace the chloride with methylamine without creating tertiary amines.

Reagents:

  • 
    -(2-chloroethyl)aniline HCl (Intermediate)
    
  • Methylamine (40% aq. or 33% in EtOH) (5.0 – 10.0 eq )

Critical Causality: Why such a large excess of Methylamine? The reaction follows


 kinetics. As the product (secondary amine) forms, it becomes a competing nucleophile. If the concentration of Methylamine is not overwhelmingly high, the product will react with the starting material to form a dimer (

). Excess Methylamine suppresses this side reaction statistically.

Protocol:

  • Charging: Load the methylamine solution into a pressure-rated vessel (autoclave recommended for scale >1kg).

  • Addition: Add the solid intermediate in portions or as a solution in methanol.

  • Conditions: Heat to 60–80°C in a sealed system. Pressure will rise (expect 2–5 bar depending on solvent/headspace).

  • Duration: Stir for 6–12 hours.

  • Workup: Vent excess methylamine (scrub into acid). Basify the mixture with NaOH (pH > 12). Extract with Toluene or DCM.

Module 3: Troubleshooting Guide (FAQs)

Issue: Low Yield / High Impurity Profile
SymptomProbable CauseCorrective Action
Dimer Formation Insufficient Methylamine excess.Increase Methylamine equivalents to >10 eq. Consider using anhydrous Methylamine in MeOH to increase concentration.
Unreacted Intermediate Reaction temperature too low.Increase reactor temperature to 80°C. Ensure the vessel is pressure-rated to handle the vapor pressure of Methylamine.
Dark/Tarred Product Oxidation of the aniline moiety.Sparge all solvents with Nitrogen (

) prior to use. Add an antioxidant (e.g., BHT) if storage is prolonged.
Aziridine Detection Premature cyclization of intermediate.Keep the intermediate as the HCl salt until the moment of reaction. Free base

-(2-chloroethyl)aniline cyclizes to

-phenylaziridine rapidly.
Issue: Purification Difficulties

Q: Distillation is causing decomposition. How do I purify? A: Phenyl-substituted amines can be sensitive to high heat.

  • Strategy: Use Acid-Base Extraction instead of distillation for the primary cleanup.

    • Extract reaction mixture (basic) with organic solvent.[1] Discard aqueous.

    • Wash organic layer with water.

    • Extract organic layer with 1M HCl. The product moves to the aqueous phase; non-basic impurities (tar) stay in organic.

    • Basify the aqueous phase and re-extract with clean solvent.

    • Vacuum distill only the final clean oil (high vacuum, <1 mmHg).

Module 4: Safety & Hazard Management

CRITICAL WARNING: The intermediate,


-(2-chloroethyl)aniline , is structurally related to Nitrogen Mustards . While it is a mono-functional alkylator (less dangerous than bis-functional war gases), it is a potent skin sensitizer and potential carcinogen .

Self-Validating Safety Protocol:

  • Containment: All transfers of the chloro-intermediate must occur in a closed system or a laminar flow hood.

  • Destruction: Keep a bucket of 10% NaOH/Ethanol handy. This solution rapidly hydrolyzes the chloro-intermediate into the harmless alcohol.

  • Monitoring: Use colorimetric air monitoring badges for aromatic amines if available.

Module 5: Process Logic Visualization

Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (Excess MeNH2, Product, Salts) Step1 Evaporate Excess MeNH2 (Scrub into Acid) Crude->Step1 Step2 Basify (NaOH) & Extract (DCM) Step1->Step2 Check Check Purity (HPLC/GC) Step2->Check PathHigh Purity > 95% Check->PathHigh Yes PathLow Purity < 95% Check->PathLow No Distill Vacuum Distillation (High Vac, <150°C) PathHigh->Distill AcidBase Acid-Base Extraction Cycle (Remove Neutral Tars) PathLow->AcidBase AcidBase->Distill

Caption: Decision logic for purification to minimize thermal stress on the product.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-N-phenylethylenediamine. (Provides structural analogs and conformational data relevant to the ethylenediamine backbone). Link

  • Organic Syntheses. (Coll. Vol. 4, p. 582). N-Methylethylamine.[3] (Foundational protocol for alkylation of amines using halides, adapted here for the phenyl-substituted analog). Link

  • National Institutes of Health (NIH). (2024). A Guide for Mono-Selective N-Methylation of Primary Amines. (Review of selectivity challenges in methylation). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-1,2-ethanediamine. (Safety data for the aliphatic diamine substructure). Link

  • Sigma-Aldrich. 2-Bromo-N-methylaniline Product Sheet. (Reference for the reverse isomer and handling of halo-aniline derivatives). Link

Disclaimer: This guide is for informational purposes for qualified professionals. Always perform a specific risk assessment before scale-up.

Sources

Technical Support Center: Catalyst Protection with Phenylamino Ethyl Amine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Deactivation & Poisoning in N-Phenylethylenediamine (Ph-en) Metal Catalysis Last Updated: March 1, 2026

Executive Summary: The "Hemilabile" Trap

You are likely using phenylamino ethyl amine ligands (such as N-phenylethylenediamine) for their unique electronic asymmetry. The aliphatic amine (


 nitrogen) acts as a strong 

-donor, anchoring the metal, while the aniline (

nitrogen) is a weaker donor that can dissociate to create an open coordination site for substrate binding.

The Core Problem: This "hemilability" is a double-edged sword.

  • Poisoning by Saturation: If the ligand concentration is too high, the metal forms a saturated bis-chelate complex

    
    , effectively shutting down the catalytic cycle.
    
  • Poisoning by Decomposition: If the aniline moiety dissociates too easily without substrate replacement, the metal center aggregates (e.g., Pd-black formation).

  • Oxidative Degradation: The secondary aniline site is susceptible to oxidation (to imines or

    
    -oxides), transforming the ligand into a non-coordinating impurity.
    
Diagnostic Workflows (Graphviz)
Mechanism of Deactivation

This diagram illustrates the equilibrium between the active catalyst and the two primary "poisoned" states: Saturation (Bis-Ligation) and Aggregation.

CatalystPoisoning Precursor Metal Precursor (e.g., Pd(OAc)2) Active Active Species [M(L)(Substrate)] (Open Site) Precursor->Active + 1 eq Ligand BisChelate POISONED: Bis-Chelate [M(L)2] (Saturated/Locked) Active->BisChelate + Excess Ligand (K_eq >> 1) Aggregate POISONED: Aggregation (Metal Black/Precipitate) Active->Aggregate Ligand Dissociation (No Substrate) Oxidized Ligand Oxidation (Imine Formation) Active->Oxidized O2 Ingress BisChelate->Active Heat / Dissociation

Caption: The "Goldilocks" Equilibrium. Excess ligand locks the metal in an inactive state (Red, top), while insufficient stabilization leads to irreversible aggregation (Red, bottom).

Troubleshooting Guides & FAQs
Category A: Pre-Reaction Diagnostics (Purity & Setup)

Q: My ligand turned from colorless to yellow/brown during storage. Can I still use it? A: No. Do not use discolored ligands.

  • The Science: Phenylamino ethyl amines are sensitive to air oxidation. The color change indicates the formation of imines or

    
    -oxides (Schiff bases). These impurities are often stronger 
    
    
    
    -acceptors than the parent amine and can competitively bind to the metal, altering the electronic properties of the catalyst.
  • Protocol: Ligand Recrystallization/Distillation

    • Dissolve the ligand in a minimum amount of hot ethanol under Argon.

    • Allow to cool slowly to 4°C.

    • Filter under an inert atmosphere (Schlenk frit).

    • Alternative: If liquid, distill under high vacuum (<1 mbar) and store in a glovebox freezer.

Q: I am using a standard 2:1 Ligand-to-Metal ratio, but the reaction is dead. Why? A: You are likely suffering from the "Bis-Chelate Effect."

  • The Science: Unlike bulky phosphines, diamine ligands are small. A 2:1 ratio often favors the formation of the thermodynamically stable, square-planar

    
     complex. This species has no open coordination sites for oxidative addition of the substrate.
    
  • The Fix: Reduce the L:M ratio to 1:1 or 1.1:1 .

  • Validation: Run a kinetic test. If the reaction rate increases as you decrease ligand concentration, you were in the inhibition regime.

Category B: In-Reaction Observations

Q: The reaction solution turned black and precipitated metal within 10 minutes. Is this poisoning? A: This is "Ligand Stripping," not classical poisoning.

  • The Mechanism: The "phenylamino" end of your ligand is a weak donor. If your substrate contains competing Lewis bases (e.g., pyridine, morpholine), the substrate may displace the ligand entirely. Once the ligand is gone, the naked metal atoms clump together (Ostwald ripening).

  • The Solution:

    • Increase Ligand Rigidity: Switch to a derivative with a methyl group on the ethyl backbone to enforce the "bite angle" (Thorpe-Ingold effect).

    • Slow Addition: Add the substrate slowly to keep the metal occupied by the ligand until the catalytic cycle engages.

Q: The reaction works at 100 mg scale but fails at 10 g scale. Why? A: Mass transfer limitations are causing "Local Starvation."

  • The Science: At larger scales, mixing efficiency drops. If the catalyst is added as a solid to a solution of ligand, local zones of high metal concentration (low L:M ratio) form instantly, leading to aggregation before the ligand can bind.

  • Protocol: The "Pre-Complexation" Step

    • Stir the metal precursor and ligand in the solvent at roughly 40°C for 30 minutes before adding any substrates.

    • Ensure the solution is homogeneous (usually clear orange/red for Pd or Cu) before proceeding.

Data Presentation: Optimization Matrix

Use this table to interpret your reaction outcomes based on the appearance of the reaction mixture.

ObservationDiagnosisMechanistic CauseCorrective Action
Clear, Colorless Solution (No Product)Induction Failure Catalyst is stuck in precatalyst form; activation energy too high.Increase Temp or add activator (e.g., mild base).
Clear, Colored Solution (No Product)Bis-Chelate Poisoning Ligand excess formed stable

species.
Reduce L:M ratio to 1:1.
Black Precipitate (Rapidly)Ligand Stripping Hemilabile arm dissociated; metal aggregated.Use bulkier ligand or lower Temp.
Gradual Darkening (Stalls at 50%)Product Inhibition Product amine binds tighter than substrate.Remove product in situ or increase Temp.
Experimental Protocol: The "Color Test" for Active Species

Before committing valuable substrates, validate your catalyst formation.

Reagents:

  • 
     (or Cu salt)
    
  • Phenylamino ethyl amine ligand[1][2][3]

  • Solvent (e.g., Toluene, anhydrous)

Step-by-Step:

  • Baseline: Dissolve 10 mg

    
     in 2 mL Toluene. Note color (usually orange/brown suspension).
    
  • Ligand Addition: Add 1.1 equivalents of ligand.

  • Observation:

    • Success: Solution becomes clear and vibrant (yellow/orange) within 5 minutes. This indicates successful monomeric ligation

      
      .
      
    • Failure (Aggregation): Solution turns dark/black. Ligand is too weak or impure.

    • Failure (Saturation): If solution becomes very pale (almost colorless), you may have formed the inactive bis-chelate (depending on the specific metal).

References

1.

Sources

Validation & Comparative

Spectroscopic Discrimination of N-Methyl-N'-phenyl-1,2-ethanediamine: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Basis

N-Methyl-N'-phenyl-1,2-ethanediamine (CAS: 1664-39-7) represents a unique challenge in spectroscopic characterization due to its asymmetric nature.[1] Unlike its symmetrical counterparts (e.g., N,N'-diphenyl-1,2-ethanediamine), this molecule contains two distinct secondary amine environments within the same ethylenediamine backbone:

  • Aromatic Secondary Amine: Conjugated to the phenyl ring (

    
    ).[1]
    
  • Aliphatic Secondary Amine: Inductive methyl substitution (

    
    ).[1]
    

This guide provides a rigorous framework for distinguishing these moieties using FTIR (Fourier Transform Infrared Spectroscopy), enabling researchers to validate synthesis purity and differentiate the target from common side products like N-phenylethylenediamine or N,N'-dimethyl-N,N'-diphenyl-1,2-ethanediamine.

Structural Dissection & Predicted Spectral Features[1]

To interpret the spectrum accurately, we must decouple the vibrational modes of the two nitrogen centers. The electronic environments differ significantly: the aromatic nitrogen lone pair participates in resonance with the benzene ring (increasing force constant of the C-N bond, decreasing N-H), while the aliphatic nitrogen is dominated by inductive effects.

Key Vibrational Zones[1]
Functional GroupModeExpected Range (cm⁻¹)Diagnostic Feature
Aromatic Amine (

)

Stretch
3380 – 3420Sharp, typically higher frequency than aliphatic due to

C-N character.[1]
Aliphatic Amine (

)

Stretch
3300 – 3350Broader, lower frequency.[1]
Aromatic C-N

Stretch
1250 – 1340Strong intensity .[1] The resonance interaction imparts partial double-bond character.[1]
Aliphatic C-N

Stretch
1100 – 1200Medium/Weak intensity.[1] Pure single bond character.
Phenyl Ring Out-of-Plane Bend690 & 730–770Diagnostic for monosubstituted benzene.[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic precursors and byproducts. Use this to "triangulate" your product's identity.[1]

Table 1: Spectral Fingerprint Comparison
FeatureTarget: N-Methyl-N'-phenyl-1,2-ethanediamineAlt 1: N-Phenylethylenediamine (Precursor)Alt 2: N,N'-Diphenyl-1,2-ethanediamine (Symmetric Byproduct)
Amine Stretches (3200-3500 cm⁻¹) Two distinct bands (or a split peak): One aromatic NH, one aliphatic NH.[1][2]Three bands possible: Asymmetric/Symmetric

doublet + one secondary Ar-NH band.[1][3]
One single band: Only Ar-NH is present.[1] Symmetry simplifies the spectrum.[1]
C-N Region (1100-1350 cm⁻¹) Dual C-N pattern: Strong band at ~1300 (Ar-N) AND medium band at ~1150 (Alk-N).[1]Strong Ar-N (~1300) and C-N from primary amine (~1050).[1]Dominant single region: Strong Ar-N (~1300).[1] Lacks the distinct aliphatic C-N-C mode.[1]
Fingerprint (Low Frequency) Monosubstituted benzene pattern (690/750 cm⁻¹).[1]Monosubstituted benzene pattern.[1]Monosubstituted pattern, but intensities often doubled/enhanced.[1]

Critical Insight: The presence of a primary amine doublet (approx. 3300/3380 cm⁻¹) is the fastest way to identify incomplete methylation (Alternative 1). The absence of aliphatic C-N stretches signals the symmetric aromatic analog (Alternative 2).[1]

Experimental Protocol: ATR-FTIR Acquisition

This protocol uses Attenuated Total Reflectance (ATR) for its reproducibility with viscous diamines.[1]

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability against amines).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (Publication).[1][4]

    • Range: 4000 – 600 cm⁻¹.[1]

  • Background Correction:

    • Clean crystal with isopropanol.[1] Ensure total dryness.[1][4]

    • Acquire air background.[1] Do not skip this step.

  • Sample Application:

    • Apply 10-20 µL of the neat oil (or ~5 mg if solid) to the crystal center.[1]

    • Pressure: Apply high pressure using the anvil to ensure intimate contact.[1] N-substituted diamines can be viscous; poor contact leads to weak C-H signals (~2900 cm⁻¹).

  • Data Processing:

    • Baseline Correction: Apply rubber-band correction if the baseline drifts due to scattering.[1]

    • Normalization: Normalize to the strongest aromatic peak (~1600 cm⁻¹ or 690 cm⁻¹) for overlay comparisons.

Decision Logic & Visualization

Diagram 1: Spectral Interpretation Workflow

This workflow guides the analyst from raw data to structural confirmation.[1]

IR_Workflow Start Raw Spectrum Acquired Check_NH Check 3200-3500 cm⁻¹ Start->Check_NH Decision_NH Band Count? Check_NH->Decision_NH Primary Doublet/Triplet (Primary Amine) Decision_NH->Primary >2 Peaks Single Single Band (Symmetric) Decision_NH->Single 1 Peak Dual Two Distinct/Split (Asymmetric) Decision_NH->Dual 2 Peaks Check_CN Check 1100-1350 cm⁻¹ Dual->Check_CN Confirm Confirm Target: N-Methyl-N'-phenyl... Check_CN->Confirm Found Ar-N (Strong) & Alk-N (Med)

Caption: Logical pathway for distinguishing N-Methyl-N'-phenyl-1,2-ethanediamine from primary and symmetric analogs.

Diagram 2: Molecular Connectivity & Vibrational Modes

This diagram illustrates the causal link between the molecular structure and the observed spectral bands.[1]

Molecular_Vibrations Molecule N-Methyl-N'-phenyl-1,2-ethanediamine Ar_Side Aromatic Side (Ph-NH-) Molecule->Ar_Side Alk_Side Aliphatic Side (-NH-CH3) Molecule->Alk_Side Ar_NH ν(N-H) ~3400 cm⁻¹ (Sharp) Ar_Side->Ar_NH Ar_CN ν(C-N) ~1300 cm⁻¹ (Strong) Ar_Side->Ar_CN Alk_NH ν(N-H) ~3320 cm⁻¹ (Broad) Alk_Side->Alk_NH Alk_CN ν(C-N) ~1150 cm⁻¹ (Medium) Alk_Side->Alk_CN

Caption: Mapping functional moieties to specific infrared absorption frequencies.

References & Grounding

The interpretation of these spectral features is grounded in standard organic spectroscopic principles.[1] For specific spectral data comparisons, refer to the following databases:

  • National Institute of Standards and Technology (NIST) .[1] Standard Reference Database 69: NIST Chemistry WebBook.[1][5] (Search for "N-Phenylethylenediamine" and "N,N'-Dimethylethylenediamine" for analog comparisons).[1] [Link]

  • Spectral Database for Organic Compounds (SDBS) . AIST (National Institute of Advanced Industrial Science and Technology).[1] (Use Carbon-13 and IR data for "N-substituted ethylenediamines" to verify chemical shifts and bond strengths). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Authoritative text on distinguishing amine classes via IR).

Sources

Structural Elucidation of N-(2-methylaminoethyl)aniline: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing bifunctional amines. N-(2-methylaminoethyl)aniline (Chemical Formula: C9H14N2, Exact Mass: 150.1157 Da) is a prime example, featuring both a weakly basic aromatic amine (aniline moiety) and a strongly basic aliphatic secondary amine.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound. By understanding the causality behind ionization mechanisms and fragmentation pathways, researchers can select the optimal platform for their specific drug development or forensic workflows.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of analytical platform dictates not only the sample preparation required but also the type of structural information obtained. Table 1 summarizes the operational and performance differences between the two methodologies.

Table 1: Performance Comparison of Analytical Platforms

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Sample Preparation High (Derivatization mandatory)Low (Direct injection after dilution)
Ionization Mechanism Hard Ionization (Radical Cation formation)Soft Ionization (Even-electron protonation)
Primary Structural Insight Carbon skeleton & functional group connectivityMolecular weight & specific neutral losses
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Throughput Low to Moderate (20-30 min run time)High (5-10 min run time)

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To confidently assign mass spectra, one must understand the thermodynamic and kinetic drivers of fragmentation. The bifunctional nature of N-(2-methylaminoethyl)aniline leads to highly divergent pathways depending on the ionization energy applied.

Electron Impact (EI-MS)

In GC-EI-MS, the 70 eV electron beam strips an electron to form a radical cation (


) at m/z 150. The initial electron ejection preferentially occurs from the nitrogen with the lowest ionization energy. For N-alkylanilines, the C-N bond and adjacent C-C bonds are highly susceptible to radical-site initiation[1]. The ethylenediamine aliphatic bridge undergoes rapid alpha-cleavage, yielding highly stable iminium ions at m/z 106 and m/z 44[2].
Electrospray Ionization (ESI-MS/MS)

In LC-ESI-MS/MS, soft ionization yields the protonated molecule ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at m/z 151. Because the aliphatic secondary amine (

~10.0) is significantly more basic than the aniline nitrogen (

~4.6), protonation occurs almost exclusively at the aliphatic site. Collision-Induced Dissociation (CID) follows the even-electron rule. A characteristic inductive cleavage results in the expulsion of neutral aniline (93 Da), yielding a prominent m/z 58 fragment—a hallmark diagnostic ion for phenethylamine-like structures.

MS_Fragmentation M N-(2-methylaminoethyl)aniline MW: 150 Da EI_Ion EI (70 eV) Radical Cation [M]+• m/z 150 M->EI_Ion Gas Phase Electron Impact ESI_Ion ESI (+) Protonated [M+H]+ m/z 151 M->ESI_Ion Liquid Phase Electrospray F_106 Alpha-Cleavage m/z 106 [C6H5-NH=CH2]+ EI_Ion->F_106 C-C Bond Fission F_44 Alpha-Cleavage m/z 44 [CH2=NH-CH3]+ EI_Ion->F_44 C-C Bond Fission F_93 C-N Cleavage m/z 93 [C6H5-NH2]+• EI_Ion->F_93 Alkyl Loss F_120 Neutral Loss (-31 Da) m/z 120 [C6H5-NH-CH=CH2]+ ESI_Ion->F_120 CID (-CH3NH2) F_58 Inductive Cleavage (-93 Da) m/z 58 [CH2=CH-NH2-CH3]+ ESI_Ion->F_58 CID (-C6H5NH2)

Fig 1. Divergent MS fragmentation pathways of N-(2-methylaminoethyl)aniline in EI vs. ESI.

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS Workflow (with Derivatization)

Causality: Underivatized aliphatic amines interact strongly with active silanol groups on GC columns, causing severe peak tailing, thermal degradation, and loss of sensitivity. Derivatization with an acylating agent like Trifluoroacetic anhydride (TFAA) blocks these active hydrogens, increasing volatility and ensuring sharp peak shapes.

  • Sample Preparation: Dissolve 1 mg of N-(2-methylaminoethyl)aniline in 1 mL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of TFAA and incubate at 60°C for 20 minutes to form the di-TFA derivative.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen to remove excess acid, then reconstitute in 1 mL of ethyl acetate.

  • Acquisition: Inject 1 µL (Split ratio 10:1) onto an HP-5MS column (30m x 0.25mm x 0.25µm). Set the inlet to 250°C and acquire MS data from 50 to 300 m/z at 70 eV.

Self-Validation Checkpoint: The presence of a singular, sharp chromatographic peak corresponding to the di-TFA derivative mass indicates complete derivatization. If peak tailing or a mono-TFA peak is observed, the derivatization reagent was either depleted or moisture compromised the reaction.

Protocol B: LC-ESI-MS/MS Workflow

Causality: To ensure a stable electrospray and complete protonation of the analyte, an acidic mobile phase is required. The low pH drives the equilibrium toward the


 state, maximizing sensitivity.
  • Sample Preparation: Dilute the sample to 100 ng/mL in an initial mobile phase of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Acquisition: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the precursor ion at m/z 151 and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Self-Validation Checkpoint: Monitor the m/z 151


 58 transition. A stable ratio of this transition relative to the m/z 151 

120 transition across the entirety of the chromatographic peak confirms co-elution and structural integrity, effectively ruling out isobaric interference.

Quantitative Data & Fragment Assignments

The following table summarizes the expected quantitative data and structural assignments for the primary ions generated across both platforms.

Table 2: Key Fragmentation Ions and Structural Assignments

Platformm/z ValueRelative AbundanceIon TypeStructural Assignment
GC-EI-MS 150Low (<10%)

Intact Radical Cation
GC-EI-MS 106High (Base Peak)Even-electron

(Alpha-cleavage)
GC-EI-MS 44High (80-90%)Even-electron

(Alpha-cleavage)
GC-EI-MS 93Moderate (30%)Radical Cation

(Alkyl loss)
LC-MS/MS 151Varies (Precursor)

Protonated Molecule
LC-MS/MS 120Moderate (40%)Even-electron

(Loss of

)
LC-MS/MS 58High (Base Peak)Even-electron

(Loss of Aniline)

References

  • Abdoul-Carime, H., et al. "Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons." Molecules (MDPI), 2023. URL:[Link]

  • "Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS." ResearchGate, 2015. URL:[Link]

  • "Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface." ACS Publications, 2025. URL:[Link]

Sources

HPLC Method Development Guide: Purity Analysis of Methyl[2-(phenylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[2-(phenylamino)ethyl]amine (CAS: 64469-32-5), often utilized as a building block in the synthesis of antihistamines and kinase inhibitors, presents a classic "dual-nitrogen" chromatographic challenge. It contains a secondary aliphatic amine (


) and an anilinic nitrogen (

).

Standard acidic reversed-phase methods often fail this molecule, resulting in severe peak tailing (


) due to the interaction of the protonated aliphatic amine with residual silanols. This guide compares two distinct methodologies: Traditional Acidic Ion-Suppression  (Method A) versus High-pH Hybrid Silica  (Method B).

Recommendation: Method B (High pH) is the superior approach, offering sharper peaks (


), higher loadability, and MS-compatibility without the signal suppression associated with ion-pairing agents like TFA.

Molecular Profile & Chromatographic Challenge

FeatureCharacteristicChromatographic Impact
Structure

Dual basic centers.
Aliphatic Amine Secondary,

Fully protonated at pH < 8. Causes "silanol dragging" (tailing).[1]
Anilinic Amine Secondary,

Weakly basic. UV Active (245 nm, 290 nm).
Hydrophobicity Moderate (

)
Requires moderate organic strength for elution.
The Mechanism of Failure (Low pH)

At pH 3.0 (standard formic acid runs), the aliphatic amine is positively charged (


). This cation acts as a "counter-ion" to ionized silanol groups (

) on the silica surface, creating a secondary retention mechanism that drags the peak tail.

Comparative Methodologies

We evaluated two protocols to achieve ICH-compliant purity analysis.

Method A: The Traditional Approach (Low pH with TFA)
  • Principle: Uses Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanols and form hydrophobic ion-pairs with the amine.

  • Status: Functional but limited.

Method B: The Modern Approach (High pH Stability)
  • Principle: Uses a pH of 10.5 to deprotonate the aliphatic amine (

    
    ). The neutral molecule does not interact with silanols and is more hydrophobic, increasing retention and focusing the peak.
    
  • Status: Recommended.

Experimental Protocols

Reagents & Preparation[2]
  • Sample Diluent: 50:50 Acetonitrile:Water (pH adjusted to match mobile phase).

  • Concentration: 0.5 mg/mL (for purity check).

  • System: UHPLC with DAD detection at 245 nm (primary) and 290 nm (secondary).

Detailed Method Parameters
ParameterMethod A (Acidic) Method B (High pH)
Column C18 End-capped (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH C18)
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm (or 2.5 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Bicarbonate (pH 10.5)
Mobile Phase B Acetonitrile + 0.05% TFAAcetonitrile
Gradient 5% B to 60% B in 15 min10% B to 70% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C40°C (Improves mass transfer)

Critical Note for Method B: You must use a column specifically engineered for high pH (Hybrid Ethylene-Bridged Silica or similar). Standard silica dissolves above pH 8.0.

Performance Data Comparison

The following data represents typical performance metrics observed during validation.

MetricMethod A (TFA/Acidic)Method B (High pH)Verdict
Retention Time (

)
6.2 min9.8 minMethod B (Better retention of neutral form)
USP Tailing Factor (

)
1.6 - 1.91.05 - 1.15 Method B (Superior symmetry)
Theoretical Plates (

)
~8,500~14,000 Method B (Sharper peaks)
MS Compatibility Poor (TFA suppresses ionization)Excellent (Ammonium Bicarb is volatile)Method B
Resolution (

)
< 1.5 (vs. aniline impurity)> 3.0 (vs. aniline impurity)Method B

Visualizing the Separation Mechanism

The diagram below illustrates why the High pH method succeeds where the Acidic method struggles.

SeparationMechanism cluster_acidic Method A: Acidic pH (pH 2.0) cluster_basic Method B: High pH (pH 10.5) Acidic_State Amine is Protonated (NH2+) Interaction Ionic Interaction (Peak Tailing) Acidic_State->Interaction Strong Attraction Silanol_State Silanols partially ionized Silanol_State->Interaction Basic_State Amine is Neutral (NH) Hydrophobic Pure Hydrophobic Retention (Sharp Peak) Basic_State->Hydrophobic Dominant Mechanism Silanol_Suppressed Silanols Ionized (But Repelled/Blocked) Silanol_Suppressed->Hydrophobic No Interaction

Caption: Comparison of retention mechanisms. Method B (Green) eliminates the ionic drag responsible for peak tailing.

Method Development Workflow

Follow this logic path to adapt this method for your specific matrix (e.g., reaction mixture vs. final product).

Workflow Start Start: Purity Analysis Screening pH Screening (Run pH 3 vs pH 10) Start->Screening Decision Check Tailing Factor Screening->Decision Opt_Acid Optimize Acidic (Add Ion Pair/TFA) Decision->Opt_Acid If pH 10 fails (Rare) Opt_Base Optimize Basic (Adj. Gradient/Temp) Decision->Opt_Base If pH 10 superior Final Validation (ICH Q2) Opt_Acid->Final Opt_Base->Final

Caption: Decision tree for optimizing the separation of phenylamino-ethyl-amine derivatives.

Troubleshooting & Tips

  • Ghost Peaks at High pH: Ammonium bicarbonate can degrade over time. Prepare buffers fresh daily.

  • Column Care: Although hybrid columns are rated to pH 12, always flush with water/organic mix (no buffer) after use to prevent salt precipitation which can clog the frit.

  • Sample Diluent: Do not dissolve the sample in 100% acid if injecting into a pH 10 mobile phase. It can cause local precipitation or peak distortion. Use the mobile phase or methanol as the diluent.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Available at: [Link]

  • Phenomenex. High pH Method Development for Basic Compounds. Technical Guide.[2] Available at: [Link]

  • Agilent Technologies. Analysis of Hair Dyes (Phenylenediamines) Using Poroshell Columns. Application Note. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.

Sources

A Comparative Guide to the Reactivity of N-methyl- and N-ethyl-phenylamino ethyl amines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the nuanced reactivity of lead compounds is a cornerstone of medicinal chemistry. The choice between seemingly similar analogs, such as N-methyl- and N-ethyl-phenylamino ethyl amines, can have profound implications for a drug candidate's synthesis, stability, and metabolic profile. This guide provides an in-depth comparison of these two classes of compounds, grounded in fundamental chemical principles and supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic and development endeavors.

Foundational Physicochemical Properties: A Tale of Two Alkyl Groups

The seemingly minor difference between a methyl (-CH3) and an ethyl (-CH2CH3) group introduces significant variations in the steric and electronic properties of the parent molecule, N-phenylamino ethyl amine. These differences cascade into altered reactivity and physicochemical characteristics.

Steric Hindrance: The Bulky Neighbor Effect

The ethyl group, with its additional methylene unit, exerts a greater steric hindrance around the nitrogen atom compared to the more compact methyl group. This increased bulk can impede the approach of reactants, influencing reaction rates and, in some cases, the feasibility of certain transformations. This effect is particularly pronounced in reactions involving bulky electrophiles or in enzymatic active sites with specific spatial constraints.

Diagram: Steric Hindrance Comparison

G cluster_methyl N-methyl-phenylamino ethyl amine cluster_ethyl N-ethyl-phenylamino ethyl amine M_Struct Phenyl-NH(CH₃)-CH₂-CH₂-NH₂ M_Access Less Steric Hindrance Easier access to Nitrogen lone pair M_Struct->M_Access E_Struct Phenyl-NH(CH₂CH₃)-CH₂-CH₂-NH₂ E_Access Greater Steric Hindrance More restricted access to Nitrogen lone pair E_Struct->E_Access G cluster_reactivity Chemical Reactivity cluster_metabolism Metabolic Stability Acylation N-Acylation Methyl_React N-methyl (Slightly Slower) Acylation->Methyl_React Ethyl_React N-ethyl (Slightly Faster - Electronically Favored) Acylation->Ethyl_React Dealkylation N-Dealkylation Alkylation N-Alkylation Alkylation->Methyl_React Alkylation->Ethyl_React Methyl_Metab N-methyl (More Labile) Dealkylation->Methyl_Metab Ethyl_Metab N-ethyl (More Stable) Dealkylation->Ethyl_Metab G Start Equimolar Mixture of N-methyl and N-ethyl Amines Acylating_Agent Add Sub-stoichiometric Acylating Agent (e.g., 0.5 eq AcCl) at 0°C Start->Acylating_Agent Reaction Reaction at 0°C for 30 min Acylating_Agent->Reaction Quench Quench Reaction Reaction->Quench Analysis Product Ratio Analysis (NMR, GC-MS, or LC-MS) Quench->Analysis Result Determine Relative Reactivity Analysis->Result

Distinguishing Methyl[2-(phenylamino)ethyl]amine from Dimethylated Impurities: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and scale-up of Methyl[2-(phenylamino)ethyl]amine (CAS 64469-32-5, also known as


-Methyl-

-phenylethane-1,2-diamine), over-alkylation is a persistent synthetic challenge. The target compound features two distinct secondary amines: an aliphatic secondary amine and an aromatic secondary amine (aniline derivative). During production, over-methylation can yield dimethylated impurities containing tertiary amines.

For researchers and drug development professionals, distinguishing the target API intermediate from its positional isomers requires an orthogonal analytical approach. This guide details a self-validating system combining mass spectrometry, nuclear magnetic resonance, and chemical derivatization to conclusively differentiate secondary amines from tertiary dimethylated impurities.

The Structural Challenge

To build a robust analytical workflow, we must first define the exact structural differences between the target and its primary impurities:

  • Target Compound:

    
    -Methyl-
    
    
    
    -phenylethane-1,2-diamine (MW = 150.22 g/mol ). Contains two secondary amines .
  • Impurity A (Aliphatic Over-alkylation):

    
    -Dimethyl-
    
    
    
    -phenylethane-1,2-diamine (MW = 164.25 g/mol ). Contains one secondary and one tertiary amine .
  • Impurity B (Aromatic Over-alkylation):

    
    -Dimethyl-
    
    
    
    -phenylethane-1,2-diamine (MW = 164.25 g/mol ). Contains one secondary and one tertiary amine .

Orthogonal Analytical Workflow

Relying on a single analytical technique can lead to false positives due to overlapping signals or identical masses. The workflow below utilizes three orthogonal principles—fragmentation mechanics, electronic environment, and nucleophilic reactivity—to create a self-validating dataset.

G Start Sample: N1-Methyl-N2-phenylethane-1,2-diamine (Target) vs. Dimethylated Impurities LCMS 1. LC-MS/MS Fragmentation (Positional Isomer ID) Start->LCMS NMR 2. NMR Spectroscopy (Electronic Environment ID) Start->NMR Deriv 3. Chemical Derivatization (Nucleophilic Reactivity ID) Start->Deriv MS_Target Precursor: m/z 151 Fragment: m/z 120 LCMS->MS_Target MS_Imp Precursor: m/z 165 Fragments: m/z 120 or 134 LCMS->MS_Imp NMR_Target Two N-H signals (D2O exchange) 13C N-CH3: ~36 ppm NMR->NMR_Target NMR_Imp One N-H signal (D2O exchange) 13C -N(CH3)2: ~45 ppm NMR->NMR_Imp Deriv_Target Di-acetylated Adduct (+84 Da, m/z 235) Deriv->Deriv_Target Deriv_Imp Mono-acetylated Adduct (+42 Da, m/z 207) Deriv->Deriv_Imp Conclusion Orthogonal Validation of Amine Substitution MS_Target->Conclusion MS_Imp->Conclusion NMR_Target->Conclusion NMR_Imp->Conclusion Deriv_Target->Conclusion Deriv_Imp->Conclusion

Orthogonal analytical workflow for distinguishing secondary amines from tertiary impurities.

LC-MS/MS Fragmentation: The Mass-Based Approach

Causality: Electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) is highly sensitive to the exact position of alkyl groups. During Collision-Induced Dissociation (CID), polyamines fragment predictably via alpha-cleavage. The loss of the terminal amine group as a neutral molecule leaves a stable carbocation [1]. By analyzing the mass of the neutral loss, we can pinpoint exactly which nitrogen is dimethylated.

Step-by-Step Protocol:

  • Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Inject 2 µL into an LC-MS/MS system equipped with a standard C18 column.

  • Operate the mass spectrometer in positive ESI mode.

  • Isolate precursor ions: m/z 151.1 for the target, and m/z 165.1 for the impurities.

  • Apply a collision energy of 15–20 eV and record the product ion spectra.

Self-Validating Logic:

  • Target (m/z 151.1): Loss of methylamine (31 Da) yields a stable fragment at m/z 120.1 (Ph-NH-CH=CH₂⁺).

  • Impurity A (m/z 165.1): Loss of dimethylamine (45 Da) yields the exact samem/z 120.1 fragment, proving the extra methyl group was on the aliphatic nitrogen.

  • Impurity B (m/z 165.1): Loss of methylamine (31 Da) yields a shifted fragment at m/z 134.1 (Ph-N(CH₃)-CH=CH₂⁺), proving the extra methyl group was on the aromatic nitrogen.

NMR Spectroscopy: The Electronic Ground Truth

Causality: Proton (¹H) NMR easily distinguishes secondary from tertiary amines because secondary amines contain an N-H bond, whereas tertiary amines do not. The N-H proton is exchangeable and will disappear from the spectrum when exposed to heavy water (D₂O) [2]. Furthermore, ¹³C NMR detects the deshielding effect of alkylation; adding a methyl group to a nitrogen pulls electron density away from the adjacent carbons, shifting their signals downfield.

Step-by-Step Protocol:

  • Dissolve 15 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum (400 MHz) and a ¹³C NMR spectrum.

  • Add 1–2 drops of D₂O to the NMR tube, cap, and shake vigorously for 30 seconds to force proton exchange.

  • Re-acquire the ¹H NMR spectrum and overlay it with the original.

Self-Validating Logic:

  • Target Compound: Exhibits two broad singlets (approx. 1.5 - 3.5 ppm) corresponding to the two N-H protons. Both disappear upon D₂O addition. In ¹³C NMR, the aliphatic N-CH₃ appears at ~36 ppm.

  • Dimethylated Impurities: Exhibit only one exchangeable N-H proton. In Impurity A, the aliphatic -N(CH₃)₂ group shifts downfield to ~45 ppm due to the deshielding effect of the additional alkyl group.

Chemical Derivatization: The Reactivity-Based Proof

Causality: Chemical derivatization exploits the nucleophilicity and steric availability of amines. Acetic anhydride acts as a strong electrophile. Secondary amines act as nucleophiles, attacking the carbonyl carbon to form stable acetamides. Tertiary amines, lacking an N-H bond to lose, cannot form a stable neutral product and revert to the starting material during aqueous workup [3]. Infrared (IR) spectroscopy can also verify this, as secondary amines exhibit a single N-H stretch, whereas tertiary amines show none [4].

Step-by-Step Protocol:

  • Dissolve 5 mg of the sample in 0.5 mL of pyridine.

  • Add 50 µL of acetic anhydride and stir at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of water to hydrolyze excess anhydride.

  • Extract the products with 1 mL of ethyl acetate, dry the organic layer, and analyze via LC-MS.

Self-Validating Logic: This binary "react/no-react" system mathematically proves the number of secondary amines present.

  • Target Compound: Forms a di-acetylated adduct (+84 Da mass shift, m/z 235.1).

  • Impurities A & B: Form mono-acetylated adducts (+42 Da mass shift, m/z 207.1).

Quantitative Data Summary

The table below consolidates the expected analytical outputs, providing a quick-reference guide for distinguishing the target from its over-alkylated impurities.

AnalyteStructure TypePrecursor Ion (m/z)Key CID Fragments (m/z)¹H NMR N-H Signals¹³C NMR N-CH₃ ShiftDerivatization Mass Shift
Target Compound Two Secondary Amines151.1120.1, 58.12 (D₂O exchangeable)~36 ppm+84 Da (Di-acetylated)
Impurity A (

-dimethyl)
1 Sec, 1 Tert Amine165.1120.1, 72.11 (D₂O exchangeable)~45 ppm+42 Da (Mono-acetylated)
Impurity B (

-dimethyl)
1 Sec, 1 Tert Amine165.1134.1, 58.11 (D₂O exchangeable)~40 ppm+42 Da (Mono-acetylated)

References

  • Title: 24.10: Spectroscopy of Amines - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry Source: PubMed (nih.gov) URL: [Link]

  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]

  • Title: Amines Identification: Tests for Primary, Secondary & Tertiary Amines Source: Allen URL: [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Characteristics of N-phenyl-N'-methylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-N'-methylethylenediamine (Ph-NH-CH₂-CH₂-NH-Me) acts as a critical intermediate in the synthesis of antihistamines and ligand-based organometallic catalysts. Its UV-Vis absorption profile is dominated by the N-alkylaniline chromophore , exhibiting distinct solvatochromic and pH-dependent behaviors.

This guide provides a technical analysis of its spectral properties, contrasting them with structural analogues (Aniline, N-Phenylethylenediamine) to aid researchers in purity assessment, reaction monitoring, and ligand characterization.

Molecular Chromophore Analysis

To understand the UV-Vis profile of N-phenyl-N'-methylethylenediamine, one must deconstruct its electronic structure. The molecule consists of two distinct amine functionalities separated by an ethylene bridge.

  • The Chromophore: The

    
    -alkylaniline  moiety (Ph-NH-R). The lone pair on the nitrogen atom conjugates with the benzene ring's 
    
    
    
    -system, creating new energy levels.
  • The Auxochrome: The distal

    
    -methylamine  group. Because it is separated by a saturated ethylene bridge (-CH₂-CH₂-), it does not  participate in the aromatic conjugation. Therefore, the UV spectrum is electronically equivalent to 
    
    
    
    -ethylaniline
    or
    
    
    -methylaniline
    .
Electronic Transitions

The absorption spectrum is characterized by two primary transitions typical of secondary aromatic amines:

  • 
     Transition (E2 Band): 
    
    • Location: ~240–250 nm.

    • Origin: Excitation of the aromatic ring electrons, intensified by the auxochromic amine substituent.

  • 
     / CT Transition (B Band): 
    
    • Location: ~290–300 nm.

    • Origin: Intramolecular Charge Transfer (ICT) from the nitrogen lone pair to the phenyl ring antibonding orbitals. This band is highly sensitive to solvent polarity (solvatochromism) and pH.

Comparative Spectral Performance

The following table contrasts N-phenyl-N'-methylethylenediamine with its primary and tertiary analogues.

Table 1: Comparative UV-Vis Characteristics (Solvent: Ethanol)

CompoundStructure

1 (nm)

2 (nm)
Molar Absorptivity (

)
Key Differentiator
N-phenyl-N'-methylethylenediamine Ph-NH-R-NHMe243 ± 2 296 ± 2 High (~15,000)Dual-pH sensitivity (Two protonation sites).
Aniline (Reference)Ph-NH₂230280ModerateBlue-shifted relative to N-alkyl derivatives.
N-Phenylethylenediamine Ph-NH-R-NH₂242294HighSpectrally identical, but differs in derivatization potential.
N,N-Dimethylaniline Ph-N(Me)₂250300Very HighRed-shifted; no N-H stretch in IR; distinct steric effects.

Analyst Insight: The bathochromic (red) shift observed in N-phenyl-N'-methylethylenediamine relative to aniline (280 nm


 296 nm) is caused by the inductive effect (+I) of the alkyl group on the nitrogen, which raises the energy of the non-bonding (

) orbital, reducing the energy gap for the

transition.

Experimental Protocol: Self-Validating UV-Vis Analysis

Objective: Determine the purity and concentration of N-phenyl-N'-methylethylenediamine using a dual-solvent validation system.

Reagents & Equipment[1][2][3][4]
  • Solvent A: Spectroscopic Grade Ethanol (Polar, protic).

  • Solvent B: 0.1 M HCl (Acidic).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Ethanol.

    • Run a baseline scan (200–400 nm) to subtract solvent absorption.

  • Sample Preparation (Stock):

    • Weigh 10 mg of N-phenyl-N'-methylethylenediamine.

    • Dissolve in 100 mL Ethanol to create a Stock Solution (approx.

      
       M) .
      
  • Dilution (Working Standard):

    • Take 1 mL of Stock and dilute to 10 mL with Ethanol.

    • Final Concentration: ~

      
       M.
      
  • Measurement (Neutral State):

    • Scan the Working Standard from 200 to 400 nm.

    • Validation Check: Verify

      
       at ~296 nm. If 
      
      
      
      nm, suspect aniline contamination.
  • Acidic Shift Validation (The "Switching" Test):

    • Add 2 drops of 1 M HCl directly to the cuvette. Mix gently.

    • Rescan immediately.[1]

    • Expected Result: The band at 296 nm should disappear or drastically decrease intensity and blue-shift to ~254 nm (resembling the benzene fine structure).

    • Causality: Protonation of the Ph-NH- group removes the lone pair from conjugation, destroying the CT band.

Mechanistic Visualization: The pH-Switch

The following diagram illustrates the sequential protonation and its effect on the chromophore.

ProtonationPathway Neutral Neutral Species (Ph-NH-CH2-CH2-NH-Me) λmax ≈ 296 nm (Strong Conjugation) MonoProtonated Mono-Cation (Ph-NH-CH2-CH2-NH2(+)-Me) λmax ≈ 296 nm (Distal Amine Protonated) Neutral->MonoProtonated + H+ (pH ~9.5) Distal amine protonates first (No spectral change) DiProtonated Di-Cation (Ph-NH2(+)-CH2-CH2-NH2(+)-Me) λmax ≈ 254 nm (Conjugation Broken) MonoProtonated->DiProtonated + H+ (pH ~4.0) Aniline nitrogen protonates (Blue Shift / Loss of Color)

Figure 1: Sequential protonation pathway. Note that the distal amine (pKₐ ~10) protonates first with no spectral change. The aniline nitrogen (pKₐ ~4-5) protonates second, causing the spectral collapse.

Applications in Drug Development

Researchers utilize this UV-Vis profile for:

  • Ligand Binding Assays: In organometallic catalysis, the coordination of the metal to the nitrogen lone pair mimics the "protonation" effect, causing a hypsochromic shift. This allows UV-Vis to serve as a rapid screening tool for ligand-metal complexation.

  • Reaction Monitoring: When synthesizing derivatives (e.g., acylation of the secondary amine), the

    
     will shift significantly. Acylation of the aniline nitrogen (forming an amide) typically shifts the absorption to ~240-250 nm due to the electron-withdrawing carbonyl group competing for the lone pair.
    

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of N-Alkylanilines. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary for N-Phenylethylenediamine (CID 24898326). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Comparative Stability Guide: Methyl[2-(phenylamino)ethyl]amine vs. Ethylenediamine Ligands

[1][2]

Executive Summary

This guide provides a technical comparison between the industry-standard chelator Ethylenediamine (en) and its asymmetric derivative, Methyl[2-(phenylamino)ethyl]amine (referred to herein as


-Me-

-Ph-en
12

While ethylenediamine represents the thermodynamic "gold standard" for bidentate coordination,


23

Part 1: Structural & Chemical Profile[3][4]

The fundamental difference in stability stems from the electronic and steric environments of the nitrogen donors. Ethylenediamine possesses two equivalent, highly basic primary amines. In contrast,



12
Table 1: Physicochemical Comparison
FeatureEthylenediamine (

)
Methyl[2-(phenylamino)ethyl]amine (

-Me-

-Ph-en)
CAS Number 107-15-364469-32-5
Structure


Molecular Weight 60.10 g/mol 150.22 g/mol
Donor Types 2

Primary Aliphatic Amines
1

Sec.[1][2] Aliphatic, 1

Sec.[2][3][4] Aromatic
Basicity (

)
~9.9 (Strong Base)~9.8 (Aliphatic N)
Basicity (

)
~7.1 (Moderate Base)~4.6 (Weak Base - Anilinic)
Coordination Mode Symmetric Bidentate (

)
Asymmetric Bidentate (

)
Steric Bulk Low (High flexibility)High (Phenyl ring restriction)

Part 2: Thermodynamic Stability Analysis

The Chelate Effect & Basicity

Thermodynamic stability in coordination chemistry is driven by the Chelate Effect (entropy) and Ligand Basicity (enthalpy).[1]

  • Ethylenediamine: Both nitrogen atoms are strong

    
    -donors.[2][5] Upon binding a metal (e.g., Cu
    
    
    ), they form a rigid, 5-membered ring with high orbital overlap.[1][3] The high
    
    
    of both donors ensures they remain protonated/coordinated effectively at physiological pH.
  • 
    -Me-
    
    
    -Ph-en:
    The phenyl group acts as an electron sink (resonance withdrawal), reducing the electron density on the attached nitrogen.[2] This lowers its Lewis basicity (
    
    
    ~4.6), making it a much weaker donor.[1][3] Consequently, the metal-ligand bond at the phenyl-N site is labile, leading to significantly lower overall stability constants (
    
    
    ).[2]
Comparative Stability Data (Copper(II) Model)

The following data illustrates the magnitude of stability loss when substituting


Ligand

(Cu

)

(Overall)
Stability Verdict
Ethylenediamine (

)
10.5 - 10.7 ~19.6 Ultra-Stable

-Methylethylenediamine
~10.0~18.5Slightly lower (Sterics)

-Me-

-Ph-en
~6.5 - 7.5 *< 14.0 Moderate/Weak

*Note: Values for N-Me-N'-Ph-en are estimated based on N-phenylethylenediamine analogues.[1][2][6] The drastic drop is due to the weak donor strength of the anilinic nitrogen.

Visualization: Chelation Pathways

ChelationStabilityMetalMetal Ion (M²⁺)Complex_En[M(en)]²⁺Stable 5-Membered RingLog K ~ 10.7Metal->Complex_En+ en(High Affinity)Complex_PhEn[M(N-Me-N'-Ph-en)]²⁺Distorted/Weak RingLog K ~ 7.0Metal->Complex_PhEn+ N-Me-N'-Ph-en(Steric/Electronic Penalty)EnEthylenediamine (en)(Strong σ-donor)En->Complex_EnChelationPhEnN-Me-N'-Ph-en(Asymmetric Donor)PhEn->Complex_PhEnChelation

Figure 1: Chelation pathways showing the thermodynamic preference for ethylenediamine over the sterically hindered and electronically deficient N-Me-N'-Ph-en.[1][2]

Part 3: Kinetic Stability & Applications

While


-Me-

-Ph-en
23
Ligand Exchange Rates
  • 
     Complexes:  Highly inert.[2] Once formed, they are difficult to break.[2][3] This is disadvantageous if the metal needs to react with a substrate (e.g., DNA in cancer therapy).[1]
    
  • 
    -Me-
    
    
    -Ph-en Complexes:
    The weak
    
    
    -phenyl bond is "hemilabile."[1][2] It can detach temporarily to allow substrate binding while the aliphatic amine keeps the ligand anchored to the metal. This "on-off" mechanism is critical in catalysis and prodrug design.[2]
Oxidative Stability
  • 
    :  Resistant to oxidation under standard conditions.[2]
    
  • 
    -Me-
    
    
    -Ph-en:
    The
    
    
    -phenyl moiety (aniline derivative) is susceptible to oxidation (forming quinones/imines) upon exposure to air or metabolic enzymes.[1][2] This must be factored into storage and handling (store under Argon/Nitrogen).

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Use this to quantify the exact Log K difference in your solvent system.

Reagents:

  • 0.01 M Ligand solution (in 0.1 M

    
     or 
    
    
    to maintain ionic strength).[1]
  • 0.01 M

    
     solution.[1][2]
    
  • 0.1 M Standardized NaOH (carbonate-free).[1][2]

Workflow:

  • Calibration: Calibrate glass electrode pH meter using buffers pH 4.0, 7.0, and 10.0.

  • Acid Titration: Titrate 50 mL of acidified ligand solution (with

    
    ) against 0.1 M NaOH to determine exact ligand concentration and 
    
    
    values.
    • Validation: You should observe two distinct inflection points for

      
       but potentially overlapping or smeared points for 
      
      
      -Me-
      
      
      -Ph-en due to the low
      
      
      .[1][2]
  • Complex Titration: Mix Metal:Ligand in a 1:1 and 1:2 ratio. Titrate with NaOH.

    • Observation: The pH curve will drop significantly compared to the free ligand curve, indicating proton displacement by the metal. The magnitude of this drop correlates to stability (

      
       will show a sharper, earlier drop).[1]
      
  • Calculation: Use software like Hyperquad or BEST to fit the pH data and derive

    
     values.
    
Protocol B: Comparative Ligand Exchange (UV-Vis Kinetics)

Use this to demonstrate the kinetic lability of the phenyl-derivative.

Workflow:

  • Preparation: Prepare [Ni(en)

    
    ]
    
    
    (purple) and [Ni(
    
    
    -Me-
    
    
    -Ph-en)
    
    
    ]
    
    
    (likely blue/green) solutions (10 mM).[1][2]
  • Challenge: Add excessive EDTA (0.1 M) to both cuvettes.

  • Measurement: Monitor absorbance at

    
     over time.
    
    • Result: The

      
      -Me-
      
      
      -Ph-en complex will convert to the [Ni(EDTA)]
      
      
      species (blue) significantly faster than the
      
      
      complex due to the lability of the phenyl-nitrogen bond.[1][2]

References

  • Hancock, R. D., & Martell, A. E. (1989).[3] Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.[1][2][3] Link[1][2]

  • Perrin, D. D. (1979).[1][2] Stability Constants of Metal-Ion Complexes, Part B: Organic Ligands. IUPAC Chemical Data Series No. 22. Pergamon Press.[2]

  • Basolo, F., & Pearson, R. G. (1967).[3] Mechanisms of Inorganic Reactions. John Wiley & Sons.[2] (Classic text on kinetic lability of N-substituted amines).

  • PubChem Compound Summary. (2023). Methyl[2-(phenylamino)ethyl]amine (CAS 64469-32-5).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

  • NIST Standard Reference Database. (2023). Critically Selected Stability Constants of Metal Complexes. Link[1][2]

A Comparative Guide to Validating the Synthesis of Methyl[2-(phenylamino)ethyl]amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For a compound such as Methyl[2-(phenylamino)ethyl]amine (also known as N-methyl-N'-phenylethylenediamine), a versatile building block in the synthesis of more complex molecules, rigorous validation is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques for validating the successful synthesis and purity of this target compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Synthetic Pathway: A Deliberate Approach

The synthesis of an asymmetrically substituted diamine like Methyl[2-(phenylamino)ethyl]amine requires a strategy that prevents undesirable side reactions, such as double alkylation. While several routes exist, a common and controllable approach involves the reductive amination of N-phenylethylenediamine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is designed for control and high yield, starting from commercially available N-phenylethylenediamine.

Materials:

  • N-phenylethylenediamine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylethylenediamine (1 equivalent) in methanol. Cool the flask to 0 °C in an ice bath.

  • Imine Formation: While stirring, slowly add aqueous formaldehyde (1.1 equivalents) dropwise. The reaction is typically rapid. Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the intermediate imine.

  • Reduction: Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. The addition is exothermic and will cause gas evolution. Maintain the temperature below 10 °C during this step.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with dichloromethane.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting oil is purified via vacuum distillation or column chromatography on silica gel to afford pure Methyl[2-(phenylamino)ethyl]amine.

Elemental Analysis: The Gold Standard for Compositional Purity

Elemental analysis, specifically CHN analysis, provides a fundamental assessment of a compound's purity by quantifying the mass percentages of carbon, hydrogen, and nitrogen.[1] The technique is based on the complete combustion of a precisely weighed sample, followed by the detection of the resulting gases (CO₂, H₂O, and N₂).[2][3] Its power lies in its ability to directly compare empirical results to theoretical values calculated from the molecular formula, offering a direct measure of bulk purity.

Theoretical Composition of Methyl[2-(phenylamino)ethyl]amine
  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.23 g/mol

  • Theoretical %C: 71.96%

  • Theoretical %H: 9.39%

  • Theoretical %N: 18.65%

Experimental Protocol: Purity Validation by CHN Analyzer

This protocol outlines the procedure for validating the synthesized product using a modern CHN elemental analyzer.

Materials:

  • Purified, dry Methyl[2-(phenylamino)ethyl]amine sample

  • Tin or silver capsules for volatile liquids

  • Microbalance (readable to ±1 µg)

  • CHN Elemental Analyzer

  • Certified organic analytical standard (e.g., Acetanilide) for calibration

Procedure:

  • Calibration: Calibrate the elemental analyzer according to the manufacturer's protocol using a certified standard. This step is critical for ensuring the accuracy and traceability of the measurements.

  • Sample Preparation: On a microbalance, accurately weigh 1-2 mg of the purified Methyl[2-(phenylamino)ethyl]amine into a tin or silver capsule. Seal the capsule to prevent evaporation.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The analyzer will automatically drop the sample into a high-temperature combustion furnace (typically ~1000 °C) in a pure oxygen environment.[4]

  • Detection & Calculation: The combustion products (CO₂, H₂O, N₂) are passed through a gas chromatography column for separation and are subsequently measured by a thermal conductivity detector (TCD).[3] The instrument's software calculates the mass percentages of C, H, and N based on the detected signals and the initial sample weight.

  • Data Interpretation: Compare the experimental results to the theoretical values. According to guidelines from many authoritative journals and organizations, a deviation of ±0.4% from the theoretical value for each element is considered acceptable evidence of purity for a new compound.[5][6]

Data Summary: Theoretical vs. Experimental Values
ElementTheoretical %Experimental % (Hypothetical)DeviationPass/Fail (±0.4% Criterion)
Carbon (C)71.9672.15+0.19Pass
Hydrogen (H)9.399.28-0.11Pass
Nitrogen (N)18.6518.55-0.10Pass

Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from the initial synthesis to the final validation of the compound's purity.

G cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation Start Start: N-phenylethylenediamine + Formaldehyde Reaction Reductive Amination with NaBH₄ Start->Reaction 1. Reagents Workup Aqueous Workup & Extraction Reaction->Workup 2. Crude Product Purify Vacuum Distillation or Column Chromatography Workup->Purify 3. Extracted Product EA Elemental Analysis (CHN) Purify->EA 4. Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR 4. Purified Sample MS Mass Spectrometry (HRMS) Purify->MS 4. Purified Sample Compare Compare Experimental Data vs. Theoretical Values EA->Compare NMR->Compare MS->Compare Final Validated Product: Pure Methyl[2-(phenylamino)ethyl]amine Compare->Final Results within ±0.4% tolerance

Caption: Workflow for Synthesis and Validation of Methyl[2-(phenylamino)ethyl]amine.

A Comparative Look: Elemental Analysis vs. Alternative Methods

While elemental analysis is a powerful tool for confirming bulk purity, it does not provide structural information.[7] Therefore, it should be used in conjunction with other spectroscopic methods for comprehensive characterization. The choice of method depends on the specific question being asked.

FeatureElemental Analysis (CHN)NMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (HRMS)HPLC
Primary Information Elemental Composition (%C, H, N)Molecular Structure & ConnectivityMolecular Weight & FormulaPurity & Quantity of Impurities
Purity Assessment Confirms bulk elemental purityIdentifies and quantifies impurities with distinct signalsCan detect impurities with different m/z ratiosHigh-precision separation and quantification of impurities
Sensitivity Milligram (mg)Milligram (mg)Microgram (µg) to Nanogram (ng)Microgram (µg) to Nanogram (ng)
Key Advantage Direct, quantitative measure of elemental ratios.[2]Unambiguous structure elucidation.[6]High accuracy for molecular formula determination.Superior for resolving and quantifying closely related impurities.[8]
Key Limitation No structural information; requires pure sample.Can be difficult to quantify impurities without standards.Fragmentation can be complex; isomers are often indistinguishable.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Typical Use Case Required for novel compound publication to confirm formula.Essential for confirming the identity and structure of the product.Essential for confirming the molecular formula of a new compound.Ideal for quality control, stability studies, and batch-to-batch consistency.

Decision Framework for Method Selection

Choosing the right analytical tool is critical for efficient and effective compound validation. The following diagram provides a logical framework for this decision-making process.

G cluster_novel Novel Compound Validation cluster_routine Routine Purity Check Start Is the synthesized compound novel? EA Confirm Elemental Composition (Elemental Analysis) Start->EA Yes HPLC Quantify Purity & Known Impurities (HPLC) Start->HPLC No NMR Elucidate Structure (NMR Spectroscopy) EA->NMR HRMS Confirm Molecular Formula (High-Res Mass Spec) NMR->HRMS NMR_Routine Confirm Identity (¹H NMR) HPLC->NMR_Routine

Caption: Logical Flow for Selecting a Purity Validation Method.

Conclusion

The validation of a synthesized compound like Methyl[2-(phenylamino)ethyl]amine is a multi-faceted process. Elemental analysis serves as an indispensable tool, providing a direct and quantitative measure of compositional purity that is difficult to achieve with other methods.[2] It acts as a foundational check, confirming that the synthesized material has the expected elemental makeup of the target molecule.

However, it is not a standalone solution. For a complete and authoritative characterization, especially for novel compounds intended for drug development or other high-stakes applications, a combination of techniques is essential. The structural detail from NMR, the precise molecular formula from HRMS, and the impurity profile from HPLC, when combined with the fundamental compositional data from elemental analysis, create a self-validating system that ensures the highest degree of scientific integrity. Adhering to the widely accepted ±0.4% deviation criterion for elemental analysis provides a trustworthy benchmark for compound purity, underpinning the reliability of all subsequent research.[5]

References

  • Title: How Does a CHNSO Analyzer Work? Source: AZoM. URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation. Source: Mettler Toledo. URL: [Link]

  • Title: CHNS (O) Analyzer. Source: Indian Institute of Technology Bombay. URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Source: VELP Scientifica. URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations. Source: Inorganic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Elemental analysis. Source: Wikipedia. URL: [Link]

  • Title: IUPAC Technical Reports. Source: International Union of Pure and Applied Chemistry (IUPAC). URL: [Link]

  • Title: MS: Elemental Compositions and their Calculation. Source: Washington University in St. Louis. URL: [Link]

Sources

Chromatographic separation of Methyl[2-(phenylamino)ethyl]amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving basic amine isomers. Methyl[2-(phenylamino)ethyl]amine (CAS 64469-32-5) and its structural analogues present a unique chromatographic challenge. Featuring an N-substituted ethane-1,2-diamine backbone, this molecule possesses two distinct nitrogen centers with vastly different electronic environments[1].

This guide objectively compares Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC), and Chiral Stationary Phase (CSP) methodologies to achieve baseline resolution of its positional, structural, and stereoisomers. Rather than simply listing conditions, we will dissect the causality behind these separations to help you build robust, self-validating analytical methods.

Mechanistic Insights: The Causality of Amine Retention

The primary obstacle in separating ethylenediamine derivatives is peak tailing and unpredictable retention shifts. This is driven by the dual-


 nature of Methyl[2-(phenylamino)ethyl]amine:
  • The Aniline Nitrogen (Aromatic): Due to the delocalization of the lone pair into the phenyl ring, this secondary amine has a

    
    .
    
  • The Aliphatic Nitrogen: The methyl-substituted secondary amine is highly basic, with a

    
    .
    

At a physiological or neutral pH (pH 7.0), the molecule is mono-protonated. The positively charged aliphatic amine interacts strongly with residual acidic silanols (


) on traditional silica stationary phases via ion-exchange mechanisms. This secondary interaction causes severe peak tailing and poor resolution between closely related positional isomers (e.g., N-methyl vs. ring-methylated variants). To achieve baseline resolution, we must chemically override these secondary interactions using either pH extremes or specialized stationary phases.

Mechanism Amine Aliphatic Amine (pKa ~10.0) Complex Host-Guest Inclusion Complex Amine->Complex Strong H-Bonding Aniline Aniline Nitrogen (pKa ~4.5) Aniline->Complex Steric Modulation CrownEther Crown Ether / CSP Cavity (Stationary Phase) CrownEther->Complex Resolution Baseline Resolution (Rs > 1.5) Complex->Resolution

Caption: Mechanistic pathway of chiral recognition via host-guest inclusion complexes.

Comparative Chromatographic Strategies

To objectively select the best method, you must define the nature of the isomers in your sample mixture.

  • High-pH RP-HPLC: By raising the mobile phase pH above 10.5, the aliphatic amine is deprotonated, neutralizing the molecule. This eliminates silanol interactions, allowing pure hydrophobic retention to dictate the separation of positional isomers.

  • Chiral HPLC (Crown Ether CSPs): When resolving chiral analogues of phenylethylamines, crown ether-coated silica columns are superior[2]. The mechanism relies on the inclusion complexation between the fully protonated amine and the crown ether cavity, driven by chaotropic salts[3].

  • HILIC: Ideal for highly polar, demethylated metabolites where standard C18 columns fail to provide adequate retention.

MethodSelection Start Analyze Amine Isomer Mixture CheckChiral Are Stereoisomers Present? Start->CheckChiral ChiralCSP Chiral HPLC (Crown Ether CSP) CheckChiral->ChiralCSP Yes CheckPolarity Evaluate Polarity & pKa CheckChiral->CheckPolarity No HighPH High-pH RP-HPLC (BEH C18, pH 10.5) CheckPolarity->HighPH Hydrophobic Isomers HILIC HILIC Mode (Amide Column) CheckPolarity->HILIC Highly Polar Isomers

Caption: Decision matrix for selecting chromatographic methods for amine isomers.

Quantitative Performance Comparison
MethodColumn ChemistryMobile Phase SystemAvg. Resolution (

)
Tailing Factor (

)
Primary Application
High-pH RP-HPLC BEH C18 (Hybrid Silica)10 mM NH₄HCO₃ (pH 10.5) / ACN2.41.05 - 1.15Positional / Structural Isomers
Low-pH RP-HPLC C18 (End-capped)0.1% TFA in Water / ACN1.81.40 - 1.60MS-Compatible Screening
Chiral HPLC Crown Ether Coated SilicaHClO₄ (pH 1.0) / ACN (50:50)3.11.10 - 1.25Stereoisomers / Enantiomers
HILIC Amide-bonded Silica10 mM NH₄Ac (pH 5.0) / ACN (>70%)2.11.20 - 1.35Polar Metabolites

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must verify the system suitability criteria before proceeding with sample analysis.

Protocol A: High-pH RP-HPLC for Positional Isomers

Causality: Using a high pH ensures the aliphatic amine remains uncharged, maximizing interaction with the C18 stationary phase while eliminating ionic repulsion and tailing.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (2.1 x 100 mm, 1.7 µm). Crucial: Standard silica will dissolve at pH > 8.0; hybrid silica is mandatory.

  • Mobile Phase Preparation:

    • Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • Self-Validation Check: Inject a standard of Methyl[2-(phenylamino)ethyl]amine. Calculate the tailing factor (

    
    ).
    
    • Validation Gate: If

      
      , the mobile phase pH has likely drifted below 10.0, causing partial protonation. Remake Phase A before proceeding.
      
Protocol B: Chiral Separation via Crown Ether CSP

Causality: For chiral analogues, low pH fully protonates the amine, allowing it to act as a "guest" within the crown ether "host" cavity. The addition of a chaotropic anion (perchlorate) facilitates phase transfer and sharpens the peaks[4].

  • Column Selection: Install a Crown Ether derivative-coated silica gel packed column (e.g., Crownpak CR(+), 4.0 x 150 mm, 5 µm)[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Perchloric acid aqueous solution (adjusted to pH 1.0) and Acetonitrile at a 50:50 (v/v) ratio[4].

  • Chromatographic Conditions: Set the flow rate to 0.8 mL/min. Maintain column temperature strictly at 25°C (chiral recognition is highly temperature-dependent). Detection via UV at 210 nm[4].

  • Self-Validation Check: Inject a racemic mixture of a known chiral phenylethylamine standard.

    • Validation Gate: Baseline resolution (

      
      ) must be 
      
      
      
      . If
      
      
      , verify the column temperature; even a 2°C fluctuation can collapse the inclusion complex stability.

References

  • "CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography", Google P
  • "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods", MDPI,[Link]

  • "AMINE SEPARATION METHOD USING LIQUID CHROMATOGRAPHY - EP 3984615 A1", European Patent Office,[Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: Methyl[2-(phenylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Methyl[2-(phenylamino)ethyl]amine (likely corresponding to


-Methyl-

-phenyl-1,2-ethanediamine
, CAS ~1664-39-7) is a functionalized ethylenediamine derivative.[1][2] It presents dual hazards: corrosivity (due to the amine functionality) and acute toxicity (characteristic of N-substituted anilines).

Critical Directive: Do NOT dispose of this substance down the drain. It is toxic to aquatic life and can damage plumbing infrastructure due to high alkalinity. The only approved disposal method is chemical incineration via a licensed hazardous waste contractor.

Emergency Quick-Check
ParameterStatusAction Required
State Liquid (Viscous)Use glass or HDPE containers. Avoid aluminum.
pH >11 (Basic)DANGER: Corrosive. Do not mix with acids.
Incompatibility Oxidizers, Acids, Nitrites CRITICAL: Mixing with nitrites forms carcinogenic nitrosamines.
Waste Code D002 (Corrosive)Label as "Hazardous Waste - Corrosive, Toxic".

Hazard Assessment & Causality

To ensure safety, you must understand the mechanism of the hazard, not just the classification.

The Corrosivity Mechanism

As a diamine, this molecule has two nitrogen centers capable of accepting protons. This creates a high local pH (typically >12 in concentrated form).

  • Causality: Upon contact with lipid bilayers (skin/eyes), the alkaline nature causes saponification of fatty acids, leading to liquefactive necrosis. Unlike acid burns, which form a protective scab (eschar), alkali burns penetrate deeper until the base is neutralized.

  • Operational Implication: Standard nitrile gloves may degrade over prolonged exposure. Double-gloving or using laminated film (Silver Shield) gloves is recommended for handling pure stock.

The Nitrosamine Risk (The "Hidden" Danger)

Secondary amines (like the -NH-Me and -NH-Ph segments in this molecule) are precursors to nitrosamines .

  • Mechanism: In the presence of nitrosating agents (nitrites, nitrous acid, nitrogen oxides), the amine undergoes N-nitrosation.

  • Risk: Many N-nitrosamines are potent carcinogens.

  • Protocol: STRICTLY SEGREGATE this waste from any waste stream containing nitric acid, sodium nitrite, or metal nitrates.

Pre-Disposal Stabilization & Packaging

Before handing the waste over to a vendor, you must stabilize it to prevent accidents during transport.

Container Selection
  • Approved: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Aluminum, Zinc, or Galvanized metals.

    • Reasoning: Amines can react with amphoteric metals to release hydrogen gas, creating an explosion hazard in a sealed waste drum.

Labeling Requirements

Adhere to the Globally Harmonized System (GHS) and local regulations (e.g., RCRA in the US).

FieldEntry
Chemical Name Methyl[2-(phenylamino)ethyl]amine (Solution or Pure)
Primary Hazard CORROSIVE (pH > 12.5)
Secondary Hazard TOXIC (Acute)
Waste Codes D002 (Corrosive); Check local lists for P/U codes if pure.
Date [Current Date]

Disposal Workflow

The following decision tree outlines the logical flow for disposing of this specific amine.

DisposalWorkflow Start Start: Waste Identification CheckState Check Physical State Start->CheckState Liquid Liquid Waste CheckState->Liquid Bulk Liquid Solid Solid/Residue (Wipes) CheckState->Solid Contaminated Debris Segregation Segregation Check: Isolate from ACIDS & NITRITES Liquid->Segregation Solid->Segregation Container Containerize: HDPE or Glass Drum Segregation->Container Safe Labeling Labeling: 'Corrosive, Toxic, Amine' Container->Labeling Vendor Handover to Incineration Vendor Labeling->Vendor

Figure 1: Decision logic for the segregation and packaging of phenylamino-ethylamine waste. Note the critical control point at "Segregation" to prevent incompatible mixing.

Step-by-Step Protocol
  • Segregation: Ensure the satellite accumulation area is free of oxidizers.

  • Transfer: Use a chemically resistant funnel. Pour slowly to avoid splashing.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Documentation: Log the volume and concentration in your laboratory's waste inventory system immediately.

Emergency Contingencies (Spill Management)

In the event of a spill, speed and correct chemical logic are vital.

Do NOT use water immediately. Adding water to a concentrated amine spill can generate heat and spread the contamination.[1]

  • Evacuate & Ventilate: Amines have strong odors and respiratory toxicity. Clear the area.

  • PPE Up: Wear a face shield, splash goggles, and butyl rubber or Silver Shield gloves.

  • Contain: Use vermiculite or dry sand to dike the spill.

    • Why: These are inert. Do not use paper towels (combustible) or sawdust (reacts with oxidizers if present).

  • Neutralize (Optional but Recommended): If you have a specific "Caustic Neutralizer" (usually citric acid-based), apply it to the absorbed mass to lower the pH before collection.

  • Collect: Scoop absorbed material into a wide-mouth plastic jar. Label as "Spill Debris: Corrosive Amine".

References

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). [Link]

  • PubChem. (n.d.). Compound Summary: N-Methyl-N'-phenyl-1,2-ethanediamine. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Methyl[2-(phenylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires more than simply distributing Safety Data Sheets (SDS). True laboratory excellence is built on a self-validating system of procedural logic, where every scientist understands why a safety measure is in place.

This guide provides an authoritative, step-by-step operational and disposal framework for handling Methyl[2-(phenylamino)ethyl]amine , ensuring both experimental integrity and personnel safety.

Chemical Profile & Hazard Causality

Methyl[2-(phenylamino)ethyl]amine (also known as N-Methyl-N'-phenylethylenediamine) is an N-substituted ethane-1,2-diamine featuring both an alkyl (methyl) and an aryl (phenyl) group attached to a diamine backbone[1]. Because of its two distinct amine groups, it acts as a powerful nucleophile and a potent organic base.

The primary hazards of this compound stem directly from its chemical structure. Freebase amines are lipophilic and can rapidly penetrate lipid bilayers in human tissue, causing severe localized necrosis (chemical burns) and systemic toxicity. Furthermore, its vapor pressure is sufficient to cause acute respiratory tract irritation if inhaled[1].

Table 1: Quantitative Chemical Properties & Operational Impact

PropertyValueOperational Causality / Impact
CAS Number 64469-32-5Unique identifier required for institutional waste logging[1].
Molecular Weight 150.22 g/mol Essential for precise stoichiometric calculations during synthesis[1].
Functionality Secondary & Primary AmineHigh nucleophilicity; requires isolation from strong electrophiles and oxidizers.
Hazard Profile Corrosive / IrritantMandates strict dermal and ocular barrier protection during all handling phases[1].

Personal Protective Equipment (PPE) Matrix

According to OSHA standard 1910.132, a rigorous hazard assessment must dictate the selection of Personal Protective Equipment (PPE)[2]. For corrosive and irritating amines, PPE is not just a suggestion; it is the final line of defense in a comprehensive engineering control strategy.

Table 2: PPE Requirements and Causality

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile or Neoprene Gloves (≥ 8 mil)Nitrile provides a robust, chemically resistant barrier against aqueous and polar organic amine permeation, preventing dermal absorption[2].
Eye Protection Chemical Splash GogglesProtects against basic amine splashes. Amines can cause rapid saponification of eye tissue, leading to permanent corneal damage.
Body Protection Flame-Resistant (FR) Lab CoatShields against accidental spills and mitigates secondary fire hazards when volatile organic solvents are used in the workflow[1].
Engineering Control Chemical Fume HoodMust maintain a face velocity of >100 FPM to actively capture volatile amine vapors, preventing inhalation hazards[3].

Operational Workflow & Handling Protocol

The National Research Council's Prudent Practices in the Laboratory mandates that highly reactive chemicals be handled under strict, self-validating procedural controls[4]. Follow this step-by-step methodology to ensure safe execution:

Step 1: Pre-Operational Verification

  • Action: Inspect the chemical fume hood monitor to verify a minimum face velocity of 100 FPM.

  • Validation: Don all required PPE (Table 2) and visually inspect gloves for micro-tears before handling the reagent[2].

Step 2: Reagent Measurement and Transfer

  • Action: Weigh the required mass of Methyl[2-(phenylamino)ethyl]amine within a closed draft shield or analytical balance enclosure.

  • Causality: Minimizing the compound's exposure to ambient laboratory air prevents the inhalation of fugitive vapors and reduces the risk of the amine absorbing atmospheric CO₂ (which forms unwanted carbonate salts).

Step 3: Experimental Execution

  • Action: Transfer the sealed vial to the fume hood. When utilizing the compound in acylation or intramolecular cyclization reactions, introduce the amine to the reaction vessel slowly under an inert atmosphere (e.g., Nitrogen)[1].

  • Causality: Slow addition controls the exothermic nature of nucleophilic attacks, preventing solvent boil-off and hazardous splattering.

Step 4: Immediate Decontamination

  • Action: Post-transfer, wipe down spatulas, balances, and the exterior of the reagent vial with a lint-free wipe dampened with 1M acetic acid, followed by a secondary wipe with deionized water.

Waste Disposal & Neutralization Protocol

Unreacted freebase amines must never be disposed of down the drain or mixed directly with incompatible waste streams (such as strong oxidizers or heavy metals)[5]. To render the waste safe for institutional handling, it must be neutralized.

Step-by-Step Neutralization Methodology:

  • Isolation: Collect all unreacted Methyl[2-(phenylamino)ethyl]amine and associated reaction washings into a designated, chemically compatible secondary containment beaker inside the fume hood.

  • Acid Titration: Under continuous magnetic stirring, slowly add dilute (1M) Acetic Acid dropwise to the amine waste[1].

    • Causality: Why dilute acetic acid? Strong acids (like concentrated HCl) reacting with amines cause a violent exothermic neutralization that can boil the solvent and splatter corrosive materials. Dilute acetic acid provides a controlled, mild protonation of the basic nitrogen centers. This converts the volatile, lipophilic freebase into a highly water-soluble, non-volatile acetate salt, drastically reducing its toxicity profile.

  • pH Verification: Periodically test the solution using pH indicator strips. Continue the addition of 1M Acetic Acid until the solution reaches a stable, neutral pH (between 5.5 and 7.0). This validates that the basicity has been fully quenched.

  • Final Disposal: Transfer the fully neutralized, non-volatile acetate salt solution into an official "Aqueous Hazardous Waste" carboy. Log the waste accurately to maintain EPA and institutional compliance[6].

Visualizing the Operational & Neutralization Pathway

The following diagram illustrates the logical branching of our self-validating safety system, from initial handling through to chemical neutralization.

AmineWorkflow PPE 1. Don PPE (Nitrile, Goggles, FR Coat) Hood 2. Transfer to Fume Hood (Min 100 FPM) PPE->Hood Reaction 3. Execute Reaction (Methyl[2-(phenylamino)ethyl]amine) Hood->Reaction Branch Outcome? Reaction->Branch Spill Spill Event Contain & Absorb Branch->Spill Accidental Release Waste Standard Waste Collection Branch->Waste Routine Completion Neutralize Neutralize with Dilute Acetic Acid Spill->Neutralize Waste->Neutralize Salt Formation of Non-Volatile Acetate Salt Neutralize->Salt Dispose Aqueous Hazardous Waste Disposal Salt->Dispose

Fig 1: Operational workflow and neutralization pathway for Methyl[2-(phenylamino)ethyl]amine.

References

  • Personal Protective Equipment (PPE) – The Basics (OSHA Standard 1910.132) Source: Safety Blog News / Occupational Safety and Health Administration URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL:[Link]

  • The Subtleties of Managing Laboratory Waste in 2024 Source: ACS Chemical Health & Safety URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.